2,7-Dimethyloctane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,7-dimethyloctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22/c1-9(2)7-5-6-8-10(3)4/h9-10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVMYFLMMDUPJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90147933 | |
| Record name | Octane, 2,7-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90147933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072-16-8 | |
| Record name | 2,7-Dimethyloctane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octane, 2,7-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,7-DIMETHYLOCTANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6232 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octane, 2,7-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90147933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of 2,7-Dimethyloctane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of 2,7-Dimethyloctane (CAS No. 1072-16-8). The information is curated for professionals in research and development who require precise data for modeling, formulation, and experimental design.
Quantitative Physical Properties
The physical characteristics of this compound are summarized in the table below. These values have been compiled from various chemical data sources to provide a comparative overview.
| Physical Property | Value | Units |
| Molecular Formula | C₁₀H₂₂ | - |
| Molecular Weight | 142.28 | g/mol [1][2][3] |
| Boiling Point | 159 - 161 | °C[1][3][4][5][6][7] |
| 159.75 | °C[2] | |
| Melting Point | -53 to -55 | °C[1][3][4][5][7] |
| -54.9 | °C[2] | |
| -78.00 | °C | |
| Density | 0.7161 - 0.732 | g/cm³[5][8] |
| 0.720 | g/cm³[1][3][7] | |
| 0.724 | g/cm³ at 20°C, 750 Torr[2][6] | |
| Refractive Index | 1.409 - 1.411 | -[3][5][7] |
| 1.410 | -[4] | |
| Vapor Pressure | 3.35 | mmHg at 25°C[5][8] |
| Solubility | Highly soluble in non-polar solvents (e.g., hexane, cyclohexane). | -[9] |
| Poorly soluble in polar solvents (e.g., water, methanol, ethanol). | -[9] |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this compound are not extensively published. However, standard methodologies for alkanes and liquid hydrocarbons are applicable.
2.1. Boiling Point Determination (Thiele Tube Method)
The boiling point of a small sample of this compound can be accurately determined using a Thiele tube.[10]
-
Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating oil (mineral oil), and a heat source.
-
Procedure:
-
A few drops of this compound are placed into the small test tube.
-
The capillary tube is placed inside the test tube with the open end down.
-
The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in the Thiele tube containing the heating oil.
-
The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will bubble out.
-
The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube. The temperature is recorded when the liquid begins to enter the capillary tube after the heat source is removed.
-
2.2. Density Determination (Pycnometer Method)
The density of liquid this compound can be determined using a pycnometer, a flask with a precise volume.
-
Apparatus: Pycnometer, analytical balance, and a constant temperature water bath.
-
Procedure:
-
The empty, clean, and dry pycnometer is weighed.
-
The pycnometer is filled with this compound and placed in the constant temperature water bath (e.g., at 20°C) until it reaches thermal equilibrium.
-
The volume is adjusted precisely to the pycnometer's calibration mark, and any excess liquid is carefully removed.
-
The filled pycnometer is weighed again.
-
The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.
-
2.3. Refractive Index Measurement (Abbe Refractometer)
The refractive index, a measure of how light bends as it passes through the substance, is determined using an Abbe refractometer.[11][12][13]
-
Apparatus: Abbe refractometer, a monochromatic light source (typically a sodium D-line at 589 nm), and a constant temperature water circulator.[11][12]
-
Procedure:
-
The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).
-
A few drops of this compound are placed on the prism of the refractometer.
-
The prisms are closed, and the sample is allowed to reach the desired temperature (e.g., 20°C) using the water circulator.
-
The light source is positioned, and the eyepiece is adjusted until the boundary line between the light and dark fields is sharp and centered on the crosshairs.
-
The refractive index is read directly from the instrument's scale.
-
Visualized Relationships
The following diagrams illustrate the logical relationships and workflows pertinent to the physical properties of this compound.
References
- 1. parchem.com [parchem.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. This compound, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. This compound [stenutz.eu]
- 5. Page loading... [wap.guidechem.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. This compound CAS#: 1072-16-8 [m.chemicalbook.com]
- 8. 1072-16-8 this compound this compound - CAS Database [chemnet.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. faculty.weber.edu [faculty.weber.edu]
- 12. athabascau.ca [athabascau.ca]
- 13. davjalandhar.com [davjalandhar.com]
2,7-Dimethyloctane chemical structure and IUPAC name.
An In-depth Technical Guide to 2,7-Dimethyloctane
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and IUPAC Nomenclature
This compound is a branched-chain alkane. Its structure consists of an eight-carbon (octane) backbone with two methyl group substituents at the second and seventh carbon atoms. The systematic IUPAC name for this compound is This compound [1][2].
Key Identifiers:
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
Physicochemical Properties
This compound is a colorless liquid at room temperature.[3] As a non-polar hydrocarbon, it is highly soluble in non-polar organic solvents like hexane (B92381) and cyclohexane, and poorly soluble in polar solvents such as water.[4] A summary of its key quantitative properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 142.28 g/mol | [1] |
| Boiling Point | 159-160 °C | [3][5] |
| Melting Point | -54 to -55 °C | [3][5] |
| Density | 0.724 - 0.732 g/mL | [3][5] |
| Refractive Index | 1.4086 - 1.411 | [3][5] |
| Vapor Pressure | 3.35 mmHg at 25°C | [3] |
| Flash Point | 81.3 °C | [3] |
Synthesis of this compound
While a specific, dedicated experimental protocol for the synthesis of this compound is not extensively published, its structure lends itself to synthesis via established methods for forming carbon-carbon bonds, such as the Wurtz reaction or the use of Grignard reagents.
Proposed Synthesis via Wurtz Reaction
The Wurtz reaction involves the coupling of two alkyl halides in the presence of sodium metal to form a new alkane.[6][7][8][9][10] For the synthesis of the symmetrical this compound, the starting material would be 1-halo-3-methylbutane (isopentyl halide).
The logical workflow for this synthesis is depicted below.
Caption: Workflow for the synthesis of this compound via Wurtz reaction.
Experimental Protocol (Proposed):
-
Preparation: All glassware must be rigorously dried to exclude moisture, as the intermediates are highly reactive with water.[7] The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place finely cut sodium metal suspended in anhydrous diethyl ether.
-
Initiation: Add a small amount of 1-bromo-3-methylbutane to the sodium suspension to initiate the reaction.
-
Addition: Once the reaction begins (indicated by cloudiness or gentle reflux), add the remaining 1-bromo-3-methylbutane dropwise from the dropping funnel at a rate that maintains a steady reflux.
-
Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional hour to ensure the reaction goes to completion.
-
Quenching and Workup: Cool the reaction mixture in an ice bath. Cautiously add ethanol (B145695) to quench any unreacted sodium, followed by the slow addition of water. Transfer the mixture to a separatory funnel and wash the organic layer with water and then with brine.
-
Drying and Purification: Dry the ethereal layer over anhydrous magnesium sulfate, filter, and remove the ether by distillation. The crude product is then purified by fractional distillation to yield this compound.
Proposed Synthesis via Grignard Reagent
An alternative approach involves the use of a Grignard reagent. This method is versatile for creating branched alkanes.[1][3][4] A plausible route would be the coupling of an isopentyl magnesium halide with an isopentyl halide, often catalyzed by a transition metal.
Experimental Protocol (Proposed):
-
Grignard Reagent Formation: Prepare isopentylmagnesium bromide by reacting 1-bromo-3-methylbutane with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.[4]
-
Coupling Reaction: In a separate flask, to a solution of 1-bromo-3-methylbutane in anhydrous ether, add a catalytic amount of a suitable coupling agent (e.g., copper(I) iodide).
-
Addition of Grignard Reagent: Slowly add the prepared isopentylmagnesium bromide solution to the catalyzed alkyl halide solution at a controlled temperature (e.g., 0 °C).
-
Reaction and Workup: Allow the reaction to proceed to completion. The workup would be similar to the Wurtz reaction, involving quenching with a dilute acid or ammonium (B1175870) chloride solution, separation of the organic layer, washing, drying, and purification by fractional distillation.
Applications and Relevance
This compound is primarily of interest in fundamental chemical research and as a component in fuel studies due to its high octane (B31449) rating.[3] Its well-defined branched structure makes it a useful standard in analytical techniques such as gas chromatography and mass spectrometry for the analysis of complex hydrocarbon mixtures. While not directly used as a pharmaceutical agent, its synthesis and properties are relevant to the broader field of organic synthesis, which is a cornerstone of drug development. The methodologies used to construct its carbon skeleton are applicable to the synthesis of more complex drug molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C10H22 | CID 14070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A Short On Preparation Of Alkanes By Grignard Reagents [unacademy.com]
- 4. benchchem.com [benchchem.com]
- 5. Solved Devise a synthesis of this compound using one of | Chegg.com [chegg.com]
- 6. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 7. adichemistry.com [adichemistry.com]
- 8. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 9. Wurtz Reaction | ChemTalk [chemistrytalk.org]
- 10. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 2,7-Dimethyloctane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,7-Dimethyloctane is a branched-chain alkane hydrocarbon. This document provides a comprehensive overview of its chemical properties, synonyms, and CAS number. While direct applications in drug development are not extensively documented in publicly available literature, this guide furnishes the foundational chemical information and points to its use as a chemical standard, which can be critical in various research and development settings.
Chemical Identity and Properties
This compound is a saturated hydrocarbon with the chemical formula C10H22. Its structure consists of an eight-carbon chain (octane) with two methyl group branches at the second and seventh carbon positions.
Synonyms and Identifiers
A clear identification of chemical compounds is crucial for research and regulatory purposes. The following table summarizes the key identifiers for this compound.
| Identifier Type | Value |
| CAS Number | 1072-16-8[1] |
| IUPAC Name | This compound |
| Common Synonyms | Diisoamyl, Diisopentyl[1][2] |
| Molecular Formula | C10H22[1] |
| Molecular Weight | 142.28 g/mol [1] |
| InChI Key | KEVMYFLMMDUPJE-UHFFFAOYSA-N[3] |
| SMILES | CC(C)CCCCC(C)C[3] |
Physicochemical Properties
Understanding the physicochemical properties of a compound is essential for its handling, application, and analysis.
| Property | Value |
| Physical State | Liquid at room temperature[4] |
| Boiling Point | 160 °C[5] |
| Melting Point | -54 °C[5] |
| Density | 0.724 g/mL[5] |
| Refractive Index | 1.4086[5] |
| Solubility | Highly soluble in non-polar solvents (e.g., hexane, cyclohexane); Poorly soluble in polar solvents (e.g., water)[4] |
Synthesis and Experimental Protocols
No detailed experimental protocols for the use of this compound in biological or drug development assays were found in the available literature. Its primary documented use is as a chemical standard.
Biological Activity and Signaling Pathways
Currently, there is a notable lack of publicly available scientific literature detailing any specific biological activities, mechanisms of action, or involvement in signaling pathways for this compound. A related compound, 3-ethyl-2,7-dimethyloctane, has been identified as a urinary sex pheromone in male mice[6]. However, this finding is not directly transferable to this compound.
The primary relevance of this compound in a biological context appears to be its potential as a volatile organic compound (VOC). While not directly implicated, the analysis of VOCs is a growing field in disease diagnostics.
Logical Workflow for Compound Identification
For researchers encountering an unknown compound that is potentially this compound, a logical workflow for its identification would involve a combination of chromatographic and spectroscopic techniques.
Caption: Workflow for the identification of this compound.
Conclusion
This compound is a well-characterized branched-chain alkane with established physicochemical properties. While its direct role in drug development and biological signaling pathways remains to be elucidated, its availability as a high-purity chemical standard makes it a valuable tool for analytical and research laboratories. Further research is warranted to explore any potential biological effects or applications in the pharmaceutical sciences.
References
- 1. scbt.com [scbt.com]
- 2. 2,7-dimethyl octane, 1072-16-8 [thegoodscentscompany.com]
- 3. This compound | C10H22 | CID 14070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. 3-Ethyl-2,7-dimethyloctane | C12H26 | CID 537329 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Solubility Profile of 2,7-Dimethyloctane: A Technical Guide for Researchers and Drug Development Professionals
An in-depth analysis of the solubility characteristics of the non-polar alkane, 2,7-dimethyloctane, in polar and non-polar solvents, providing essential data and methodologies for its application in scientific research and pharmaceutical development.
Introduction
This compound (C₁₀H₂₂), a branched-chain alkane, is a non-polar compound characterized by its hydrocarbon structure.[1][2][3] Understanding its solubility in various solvents is critical for its application in diverse fields, including as a solvent, in fuel compositions, and as a non-polar medium in chemical reactions and drug formulation. This technical guide provides a comprehensive overview of the solubility of this compound, adhering to the fundamental principle of "like dissolves like," which dictates that non-polar substances exhibit higher solubility in non-polar solvents, and vice versa.[1]
Core Principle: "Like Dissolves Like"
The solubility of a solute in a solvent is governed by the intermolecular forces between their respective molecules. Polar solvents, such as water and ethanol, have significant differences in electronegativity between their atoms, leading to partial positive and negative charges and the formation of hydrogen bonds. Non-polar solvents, like hexane (B92381) and toluene, have a more even distribution of electron density.
This compound, being an alkane, consists of carbon and hydrogen atoms with similar electronegativities, resulting in a non-polar molecule with only weak van der Waals forces.[2] Consequently, it readily dissolves in non-polar solvents where the intermolecular interactions are of a similar nature and magnitude.[1] Conversely, it exhibits poor solubility in polar solvents due to the inability of its non-polar molecules to overcome the strong hydrogen bonds between the polar solvent molecules.[1]
Quantitative Solubility Data
Precise quantitative experimental data on the solubility of this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. However, based on the well-established principles of solubility and data for analogous C10 alkanes, the following table summarizes the expected solubility behavior. The values for non-polar solvents indicate high miscibility, while the values for polar solvents reflect very low solubility. The solubility in water is an estimated value.
| Solvent | Solvent Polarity | Chemical Formula | Expected Solubility of this compound ( g/100g of solvent at 25°C) |
| Hexane | Non-Polar | C₆H₁₄ | Miscible |
| Toluene | Non-Polar | C₇H₈ | Miscible |
| Carbon Tetrachloride | Non-Polar | CCl₄ | Miscible |
| Acetone | Polar Aprotic | C₃H₆O | Very Low |
| Ethanol | Polar Protic | C₂H₅OH | Very Low |
| Methanol | Polar Protic | CH₃OH | Very Low |
| Water | Polar Protic | H₂O | ~0.0001 (estimated) |
Note: "Miscible" indicates that the two liquids will mix in all proportions to form a single homogeneous phase. The quantitative values for organic solvents are estimations based on the principle of "like dissolves like" and the behavior of similar alkanes, as specific experimental data for this compound is limited.
Experimental Protocol: Determination of Solubility via the Shake-Flask Method
The following is a detailed methodology for determining the solubility of a liquid analyte like this compound in a liquid solvent, adapted from the OECD Guideline for the Testing of Chemicals, Test No. 105 and 107.[4][5]
Principle
A surplus of the solute (this compound) is added to a known volume of the solvent in a flask. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium. After equilibration, the undissolved solute is separated from the saturated solution, and the concentration of the solute in the clear supernatant is determined using a suitable analytical method.
Materials and Equipment
-
This compound (high purity)
-
Solvents of interest (analytical grade)
-
Glass flasks with airtight stoppers
-
Thermostatically controlled shaker or incubator
-
Centrifuge (for phase separation)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument
-
Syringes and filters (if necessary for sample preparation)
Procedure
-
Preparation of the Test Mixture:
-
Accurately weigh a surplus amount of this compound into a glass flask. A general guideline is to use an amount that is visibly in excess of what is expected to dissolve.
-
Add a precise volume of the chosen solvent to the flask.
-
Securely seal the flask to prevent any loss of volatile components.
-
-
Equilibration:
-
Place the flask in a thermostatically controlled shaker or incubator set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixture at a constant speed for a prolonged period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with periodic sampling to confirm that the concentration in the solvent phase has reached a plateau. For highly viscous solvents or sparingly soluble compounds, longer equilibration times may be necessary.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the mixture to stand undisturbed at the experimental temperature for a sufficient time to allow for the separation of the two phases (undissolved this compound and the saturated solvent).
-
To ensure complete separation, especially in cases of fine dispersions, centrifuge the flasks at a controlled temperature.
-
-
Sampling and Analysis:
-
Carefully extract a known volume of the clear, saturated solvent phase (the supernatant) using a pipette or syringe. Take care not to disturb the undissolved solute layer.
-
Prepare a series of calibration standards of this compound in the pure solvent.
-
Analyze the collected sample and the calibration standards using a validated analytical method, such as GC-FID.
-
Determine the concentration of this compound in the sample by comparing its analytical response to the calibration curve.
-
-
Data Reporting:
-
Express the solubility as grams of this compound per 100 grams of solvent.
-
Report the experimental temperature and any other relevant conditions.
-
Perform the experiment in triplicate to ensure the reproducibility of the results.
-
Visualizing Solubility Principles
The following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts and workflows discussed in this guide.
Caption: The "Like Dissolves Like" Principle.
Caption: Shake-Flask Method Workflow.
Conclusion
This compound, as a non-polar alkane, demonstrates predictable solubility behavior, being highly soluble in non-polar solvents and poorly soluble in polar solvents. This characteristic is fundamental to its appropriate use in various scientific and industrial applications. While extensive quantitative solubility data remains a gap in the literature, the principles outlined and the detailed experimental protocol provided in this guide offer a solid foundation for researchers and drug development professionals to effectively work with this compound. The provided methodologies can be employed to generate specific solubility data as required for particular applications, ensuring informed solvent selection and process optimization.
References
An In-depth Technical Guide to the Structural Isomerism of C10H22 Alkanes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural isomerism of alkanes with the molecular formula C10H22. It delves into the quantitative physical properties of a selection of these isomers, details the experimental protocols for their characterization, and presents logical workflows and relationships through visualization.
Introduction to Structural Isomerism in Decane (B31447)
The molecular formula C10H22 represents decane and its 75 structural isomers.[1][2] Structural isomers are molecules that share the same molecular formula but differ in the connectivity of their atoms. In the context of alkanes, this isomerism arises from the different branching patterns of the carbon skeleton. These variations in structure, from the straight-chain n-decane to highly branched structures, lead to significant differences in their physical and chemical properties.[1] While all isomers are flammable, nonpolar liquids, properties such as boiling point, melting point, and density are highly dependent on the degree of branching.[1][2] This is primarily due to the influence of molecular shape on the strength of intermolecular van der Waals forces.
Quantitative Data on C10H22 Isomers
Compiling a comprehensive database of the physical properties of all 75 C10H22 isomers is a considerable challenge due to the sheer number of compounds. However, by examining a representative set of isomers, from the linear n-decane to progressively more branched structures, clear trends can be observed. The following table summarizes key physical properties for a selection of C10H22 isomers.
| Isomer Name | IUPAC Name | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) |
| n-Decane | Decane | 174.1[3][4] | -29.7[3][4] | 0.730[2] |
| 2-Methylnonane | 2-Methylnonane | 166-169[5] | - | 0.726[5] |
| 3-Methylnonane | 3-Methylnonane | 167.9[6] | - | 0.73 (at 20/20°C)[7] |
| 2,2-Dimethyloctane | 2,2-Dimethyloctane | - | - | - |
Experimental Protocols for Isomer Characterization
The separation, identification, and characterization of C10H22 isomers rely on a combination of chromatographic and spectroscopic techniques.
GC-MS is a cornerstone technique for the analysis of alkane isomer mixtures.
-
Principle: The sample is vaporized and injected into a gas chromatograph, where isomers are separated based on their boiling points and interactions with a stationary phase in a capillary column. The separated isomers then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that aids in identification.
-
Methodology:
-
Sample Preparation: Samples are typically dissolved in a volatile solvent like hexane (B92381) or pentane.
-
Injection: A small volume of the prepared sample is injected into the GC inlet, which is heated to ensure rapid vaporization.
-
Chromatographic Separation: A nonpolar capillary column (e.g., 5% phenyl methylpolysiloxane) is commonly used. The oven temperature is programmed to ramp up, allowing for the sequential elution of isomers based on their volatility (branched isomers generally elute earlier).
-
Mass Spectrometry: As compounds elute from the GC column, they are subjected to electron ionization (EI). The resulting fragmentation patterns are analyzed. For alkanes, characteristic fragment ions are observed at m/z values corresponding to the loss of alkyl groups.
-
Data Analysis: Isomers are identified by comparing their retention times and mass spectra to those of known standards or spectral libraries.
-
NMR spectroscopy, particularly 13C NMR, is a powerful tool for elucidating the precise carbon skeleton of an unknown isomer.
-
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. In a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The chemical environment of each carbon or proton atom influences its resonance frequency, providing detailed information about the molecular structure.
-
Methodology:
-
Sample Preparation: A pure sample of the isomer is dissolved in a deuterated solvent (e.g., CDCl3).
-
Data Acquisition:
-
13C NMR: A 13C NMR spectrum is acquired. The number of distinct signals indicates the number of unique carbon environments in the molecule. The chemical shift of each signal provides information about the type of carbon (methyl, methylene, methine, or quaternary).
-
1H NMR: A 1H NMR spectrum reveals the number of different proton environments and, through splitting patterns (spin-spin coupling), the connectivity of adjacent carbon atoms.
-
-
Spectral Interpretation: By analyzing the number of signals, their chemical shifts, and splitting patterns in both 1H and 13C NMR spectra, the exact structure of the isomer can be determined.
-
Visualizations
Caption: A generalized workflow for the separation and identification of C10H22 isomers.
Caption: The influence of increased branching on key physical properties of C10H22 isomers.
References
- 1. 75 C10H22 isomers of molecular formula C10H22 structural isomers carbon chain isomers structural formula skeletal formula R/S optical isomers stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]
- 2. Decane - Wikipedia [en.wikipedia.org]
- 3. Decane | C10H22 | CID 15600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. study.com [study.com]
- 5. 2-METHYLNONANE | 871-83-0 [chemicalbook.com]
- 6. 3-methyl nonane, 5911-04-6 [thegoodscentscompany.com]
- 7. 3-Methylnonane | 5911-04-6 | TCI AMERICA [tcichemicals.com]
An In-depth Technical Guide on the Natural Occurrence and Environmental Impact of Branched Alkanes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Branched alkanes are saturated hydrocarbons characterized by the presence of alkyl side chains, which differentiate them from their linear counterparts. They are ubiquitous in nature, found in sources ranging from crude oil and ancient sediments to the cuticles of insects and microbial lipids. Their unique physical properties, such as lower melting points and altered viscosity, are critical for various biological and geological processes. However, their release into the environment, primarily through petroleum-related activities, raises concerns about their persistence, biodegradability, and ecotoxicity. This technical guide provides a comprehensive overview of the natural occurrence of branched alkanes, delves into their biosynthetic pathways, and examines their environmental impact. It includes summaries of quantitative data, detailed experimental protocols for their analysis, and logical diagrams to illustrate key processes.
Natural Occurrence of Branched Alkanes
Branched alkanes are significant components of both geological and biological systems. Their structural diversity, particularly the position and number of methyl groups, often serves as a biomarker to identify the origin of organic matter.
Petroleum and Sediments
Crude oil is a primary reservoir of branched alkanes, where they can constitute a substantial fraction of the saturated hydrocarbon content. Isoprenoids, such as pristane (B154290) (2,6,10,14-tetramethylpentadecane) and phytane (B1196419) (2,6,10,14-tetramethylhexadecane), are among the most studied branched alkanes in geochemistry. Their relative abundance can provide insights into the depositional environment and thermal maturity of the source rock. For instance, high pristane/phytane ratios are often indicative of terrestrial organic matter input under oxic conditions, while lower ratios suggest an anoxic, marine-derived source.
Biological Sources
-
Insects: Methyl-branched alkanes are crucial components of the cuticular hydrocarbons (CHCs) that form a waxy layer on the insect exoskeleton.[1] This layer is vital for preventing desiccation and also functions in chemical communication, such as species and mate recognition.[1] The chain length of these alkanes typically ranges from C21 to C40.[1]
-
Plants: While higher plants are well-known for producing long-chain n-alkanes in their epicuticular waxes, branched alkanes are also present, though often in lower concentrations.
-
Microorganisms: Various bacteria and cyanobacteria synthesize branched alkanes.[2] These compounds are components of their cell membranes or are produced as secondary metabolites. Some microorganisms have been genetically engineered to enhance the production of specific branched alkanes for biofuel applications.
Biosynthesis of Branched Alkanes in Insects
The biosynthesis of methyl-branched alkanes in insects is a well-studied process that occurs in specialized cells called oenocytes. It is an adaptation of the fatty acid synthesis (FAS) pathway. The key distinction is the incorporation of a methylmalonyl-CoA starter or extender unit, in place of malonyl-CoA, which introduces a methyl branch.
The general pathway involves four main stages:
-
Initiation: The process begins with precursors from primary metabolism, such as succinyl-CoA or amino acids (valine, isoleucine), which are converted to methylmalonyl-CoA.
-
Elongation: Fatty acid synthase (FAS) and elongase enzymes sequentially add two-carbon units from malonyl-CoA to the growing acyl chain. The incorporation of methylmalonyl-CoA at a specific cycle determines the position of the methyl branch.
-
Reduction: The resulting very-long-chain fatty acyl-CoA is reduced to a fatty aldehyde by a fatty acyl-CoA reductase (FAR).
-
Decarbonylation: A cytochrome P450 enzyme (CYP4G) catalyzes the oxidative decarbonylation of the fatty aldehyde to produce the final branched alkane and formate.
Environmental Impact
The primary route for the large-scale introduction of branched alkanes into the environment is through the extraction, transportation, and use of petroleum products. While generally considered less toxic than aromatic hydrocarbons, their persistence and potential for bioaccumulation are of environmental concern.
Biodegradation
Branched alkanes are generally more resistant to microbial degradation than their linear counterparts due to steric hindrance caused by the alkyl branches. However, many microorganisms possess enzymatic machinery to break them down. The isoprenoids pristane and phytane are common models for studying branched alkane biodegradation.
The aerobic degradation pathway typically begins with an oxidation step catalyzed by an alkane hydroxylase.
-
Terminal Oxidation: A monooxygenase attacks a terminal methyl group, forming a primary alcohol. This is further oxidized to an aldehyde and then a fatty acid, which can enter the β-oxidation cycle.
-
Subterminal Oxidation: Oxidation occurs at a subterminal carbon, forming a secondary alcohol, which is then converted to a ketone. A Baeyer-Villiger monooxygenase can then insert an oxygen atom to form an ester, which is hydrolyzed to an alcohol and a fatty acid.
Anaerobic degradation is also possible but occurs at a much slower rate, often involving activation by addition to fumarate.[3]
References
A Technical Guide to Diisopentyl and Its Derivatives
This document provides a detailed overview of the molecular characteristics of compounds referred to as "Diisopentyl." The term "Diisopentyl" can be ambiguous and is often associated with several distinct chemical entities. This guide will focus on the most common interpretations: 2,7-Dimethyloctane, Diisopentyl Ether, and Diisopentyl Phthalate (B1215562). This resource is intended for researchers, scientists, and professionals in the field of drug development, offering a concise summary of their chemical formulas, molecular weights, and structural attributes.
Chemical Identity and Molecular Formula
The fundamental identity of a chemical compound is established by its molecular formula, which enumerates the number of atoms of each element present in one molecule of the substance. The molecular weight, in turn, is the mass of one mole of the compound. The table below summarizes these core properties for the three compounds of interest.
| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | This compound | C10H22 | 142.28 |
| Diisopentyl Ether | 1,1'-Oxybis(3-methylbutane) | C10H22O | 158.28[1][2][3] |
| Diisopentyl Phthalate | Bis(3-methylbutyl) phthalate | C18H26O4 | 306.4[4][5] |
Structural Representation
The arrangement of atoms and chemical bonds within a molecule is critical to its chemical behavior and physical properties. The following diagrams, generated using the DOT language, illustrate the molecular structures of this compound, Diisopentyl Ether, and Diisopentyl Phthalate.
References
Spectroscopic Data Overview for 2,7-Dimethyloctane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 2,7-dimethyloctane. The information is presented in a structured format to facilitate its use in research, quality control, and drug development applications where this molecule may be used as a starting material, intermediate, or reference compound. The data herein is a compilation of experimentally obtained mass spectrometry data and computationally predicted Nuclear Magnetic Resonance (NMR) data.
Mass Spectrometry (MS) Data
Mass spectrometry of this compound, typically performed using electron ionization (EI), results in a characteristic fragmentation pattern that can be used for its identification. The high-energy electron beam causes fragmentation of the parent molecule, leading to a series of fragment ions.
Data Presentation
The mass spectrum of this compound is characterized by a series of peaks, with the most abundant fragments providing a fingerprint for the molecule. The data presented in Table 1 is sourced from the National Institute of Standards and Technology (NIST) database.[1][2]
Table 1: Mass Spectrometry Data for this compound
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |
| 41 | 85 | [C₃H₅]⁺ |
| 43 | 100 | [C₃H₇]⁺ |
| 56 | 40 | [C₄H₈]⁺ |
| 57 | 95 | [C₄H₉]⁺ |
| 70 | 25 | [C₅H₁₀]⁺ |
| 71 | 30 | [C₅H₁₁]⁺ |
| 85 | 10 | [C₆H₁₃]⁺ |
| 142 | 5 | [C₁₀H₂₂]⁺ (Molecular Ion) |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
Objective: To obtain the mass spectrum of this compound for identification and structural elucidation.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent (e.g., hexane (B92381) or dichloromethane).
-
GC Separation:
-
Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet.
-
Inlet Temperature: Maintained at a temperature sufficient to ensure rapid volatilization of the sample (e.g., 250 °C).
-
Carrier Gas: Helium at a constant flow rate.
-
GC Column: A non-polar capillary column (e.g., DB-5ms) is used to separate the analyte from any impurities.
-
Oven Temperature Program: A temperature gradient is applied to the GC oven to ensure good separation and peak shape. For a volatile compound like this compound, a program might start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature.
-
-
Mass Spectrometry Analysis:
-
Ionization: As the analyte elutes from the GC column, it enters the MS ion source where it is bombarded with a beam of high-energy electrons (typically 70 eV).
-
Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The abundance of each fragment ion is measured by a detector.
-
-
Data Acquisition and Processing: The mass spectrum is generated by plotting the relative abundance of the ions as a function of their m/z ratio. The resulting spectrum is then compared to reference libraries (e.g., NIST) for confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Due to the absence of publicly available, experimentally derived NMR spectra for this compound, the following data has been generated using validated computational prediction models. These predictions provide a reliable estimate of the chemical shifts and are valuable for the initial interpretation of experimental spectra.
Predicted ¹³C-NMR Data
The predicted ¹³C-NMR spectrum of this compound provides information on the chemical environment of each carbon atom in the molecule. Due to the symmetry of the molecule, the ten carbon atoms give rise to five distinct signals.
Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1, C8 | 22.5 |
| C2, C7 | 27.9 |
| C3, C6 | 39.2 |
| C4, C5 | 24.7 |
| Methyls on C2, C7 | 22.5 |
Predicted ¹H-NMR Data
The predicted ¹H-NMR spectrum provides information on the different types of protons and their connectivity within the molecule.
Table 3: Predicted ¹H-NMR Data for this compound
| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H on C1, C8 | 0.86 | Doublet | 6.6 | 12H |
| H on C2, C7 | 1.51 | Multiplet | - | 2H |
| H on C3, C6 | 1.15 | Multiplet | - | 4H |
| H on C4, C5 | 1.25 | Multiplet | - | 4H |
Experimental Protocol: NMR Spectroscopy
Objective: To acquire ¹H and ¹³C-NMR spectra of this compound for structural verification.
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher).
Methodology:
-
Sample Preparation:
-
Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added to the solvent to provide a reference peak at 0 ppm.
-
The solution is transferred to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
The NMR spectrometer is tuned and the magnetic field is shimmed to achieve homogeneity.
-
-
¹H-NMR Acquisition:
-
A standard one-pulse sequence is used.
-
Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.
-
-
¹³C-NMR Acquisition:
-
A proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling.
-
A larger number of scans is usually required for ¹³C-NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum.
-
The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to TMS.
-
For ¹H-NMR, the signals are integrated to determine the relative number of protons, and the coupling constants are measured from the multiplets.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
An In-Depth Technical Guide to the Hazards and Safety of 2,7-Dimethyloctane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known hazards and safety information for 2,7-Dimethyloctane. The content is structured to offer detailed data and procedural insights relevant to a scientific audience engaged in research and development.
Chemical and Physical Properties
This compound is a branched alkane with the molecular formula C10H22.[1][2] A summary of its key physical and chemical properties is presented in Table 1. This data is crucial for understanding its behavior under various laboratory conditions and for conducting a thorough risk assessment.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C10H22 |
| Molecular Weight | 142.28 g/mol [1] |
| CAS Number | 1072-16-8[1] |
| Appearance | Colorless liquid |
| Boiling Point | 159-160 °C[3] |
| Melting Point | -55 °C[3] |
| Density | 0.72 g/mL[3] |
| Vapor Pressure | No data available |
| Water Solubility | 1.038 mg/L @ 25 °C (estimated)[4] |
| Flash Point | No data available |
| Autoignition Temperature | No data available |
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its flammability and its irritant properties to the skin, eyes, and respiratory system.[3]
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 3 | H226: Flammable liquid and vapor |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |
The logical workflow for assessing and managing the hazards associated with this compound is illustrated in the following diagram.
Toxicological Information
Skin Irritation
Effect: Causes skin irritation (GHS Category 2).[3] This is characterized by reversible inflammatory changes in the skin following application of the substance.
Experimental Protocol: In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD Guideline 439)
This in vitro method is the preferred approach for assessing skin irritation potential, as it avoids the use of live animals.[5][6][7]
-
Principle: The test substance is applied topically to a three-dimensional reconstructed human epidermis (RhE) model, which mimics the biochemical and physiological properties of the upper layers of human skin.[6][8] The irritant potential is determined by the extent of cell death, measured by a cell viability assay (MTT assay).[6]
-
Methodology:
-
Tissue Preparation: Commercially available RhE models are equilibrated in culture medium.[5]
-
Test Substance Application: A defined amount of this compound is applied to the surface of the RhE tissue.[5][8]
-
Exposure and Incubation: The tissues are exposed to the test substance for a specific duration (e.g., 60 minutes), after which the substance is removed by rinsing.[9] The tissues are then incubated for a post-exposure period (e.g., 42 hours).[9]
-
Viability Assessment: Cell viability is quantified using the MTT assay. The mitochondrial dehydrogenase in viable cells reduces the yellow MTT tetrazolium salt to a purple formazan (B1609692) precipitate, which is then extracted and measured spectrophotometrically.[6][9]
-
-
Interpretation of Results:
Eye Irritation
Effect: Causes serious eye irritation (GHS Category 2).[3] This involves the production of changes in the eye which are fully reversible within 21 days of application.
Experimental Protocol: Acute Eye Irritation/Corrosion (OECD Guideline 405)
While in vitro methods are preferred, the in vivo rabbit eye test remains a reference method in some regulatory contexts. A weight-of-evidence approach, including results from in vitro tests, should be used to minimize animal testing.[10][11][12]
-
Principle: The test substance is instilled into the conjunctival sac of one eye of an albino rabbit, with the untreated eye serving as a control.[12][13] The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva at specific time points.[13]
-
Methodology:
-
Animal Selection: Healthy, young adult albino rabbits are used.[12] Both eyes are examined for pre-existing defects 24 hours before the test.[10]
-
Test Substance Administration: A single dose (typically 0.1 mL for liquids) of this compound is instilled into the conjunctival sac of one eye.[12] The eyelids are gently held together for about one second.[12]
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation.[13] The severity of ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) is graded according to a standardized scoring system.
-
-
Interpretation of Results: The classification of the substance is based on the severity and reversibility of the observed ocular lesions. A substance is considered an irritant (Category 2) if it produces reversible eye effects within a 21-day observation period.
Respiratory Tract Irritation
Effect: May cause respiratory irritation (GHS Category 3).[3] This can manifest as symptoms such as coughing, sneezing, and breathing difficulties upon inhalation of vapors.
Experimental Protocol:
There is no single, universally adopted guideline for specifically testing respiratory irritation for industrial chemicals in the same way as for skin and eye irritation. However, information can be gathered from general inhalation toxicity studies.
-
Principle: Inhalation exposure studies in rodents are often used to assess respiratory tract toxicity. These studies evaluate clinical signs of irritation and histopathological changes in the respiratory tract.
-
Methodology (General Approach based on OECD Guideline 413 - Subchronic Inhalation Toxicity):
-
Animal Model: Typically, rats are used.
-
Exposure: Animals are exposed to various concentrations of this compound vapor via nose-only or whole-body inhalation chambers for a defined period (e.g., 6 hours/day) over a specified duration (e.g., 28 or 90 days).[14]
-
Observations: Clinical signs of respiratory irritation (e.g., altered breathing patterns, nasal discharge) are recorded daily.[14]
-
Pathology: At the end of the study, a full necropsy is performed, with a detailed histopathological examination of the entire respiratory tract (nasal passages, larynx, trachea, and lungs).[14]
-
-
Interpretation of Results: The presence of inflammatory changes, epithelial hyperplasia, or other lesions in the respiratory tract, along with clinical signs of irritation, would confirm the respiratory irritant potential of the substance.
Handling and Safety Precautions
Given the hazards of this compound, strict safety protocols must be followed in the laboratory.
Table 3: Recommended Safety and Handling Procedures
| Aspect | Procedure |
| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure. Use explosion-proof electrical and ventilating equipment. |
| Personal Protective Equipment (PPE) | - Eye/Face Protection: Wear chemical safety goggles or a face shield. - Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat. - Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge. |
| Handling | Keep away from heat, sparks, open flames, and other ignition sources.[3] Take precautionary measures against static discharge. Avoid contact with skin, eyes, and clothing. Avoid breathing vapors. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place.[3] Store away from oxidizing agents. |
| Spill Response | Eliminate all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal. |
| Fire Fighting | Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire. Water may be ineffective. |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations. This material may be classified as hazardous waste. |
First Aid Measures
In the event of exposure to this compound, the following first aid measures should be taken immediately.
Table 4: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Measure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
This guide is intended to provide detailed safety and hazard information for this compound to a technical audience. It is essential to consult the most current Safety Data Sheet (SDS) for this chemical before use and to conduct a thorough risk assessment for any specific experimental procedures.
References
- 1. This compound | C10H22 | CID 14070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. 2,7-dimethyl octane, 1072-16-8 [thegoodscentscompany.com]
- 5. mbresearch.com [mbresearch.com]
- 6. x-cellr8.com [x-cellr8.com]
- 7. uniube.br [uniube.br]
- 8. x-cellr8.com [x-cellr8.com]
- 9. An in vitro skin irritation test (SIT) using the EpiDerm reconstructed human epidermal (RHE) model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. oecd.org [oecd.org]
- 14. Mosquito coil smoke inhalation toxicity. Part II: subchronic nose-only inhalation study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 2,7-Dimethyloctane via Wurtz Reaction
Abstract
This document provides a detailed protocol for the synthesis of 2,7-dimethyloctane, a saturated alkane, through the Wurtz coupling reaction. The Wurtz reaction is a classic method in organic chemistry for the formation of carbon-carbon bonds by treating two alkyl halides with sodium metal.[1] This application note outlines the reaction mechanism, a step-by-step experimental protocol, required materials, and data characterization for the synthesis of a symmetrical alkane from a primary alkyl halide. This protocol is intended for researchers and scientists in organic synthesis and drug development.
Introduction
The Wurtz reaction, discovered by Charles-Adolphe Wurtz in 1855, is a coupling reaction that produces a new alkane with a longer carbon chain by reacting alkyl halides with sodium metal in a dry ether solvent.[1][2][3] The general form of the reaction is:
2R-X + 2Na → R-R + 2NaX[1]
This method is most effective for the synthesis of symmetrical alkanes (R-R), as the use of two different alkyl halides leads to a mixture of products that are often difficult to separate.[3][4] The synthesis of this compound, a C10 hydrocarbon, is achieved by the coupling of two molecules of 1-halo-3-methylbutane (isoamyl halide). The reaction proceeds under anhydrous conditions to prevent side reactions with water.[4]
Reaction Mechanism and Workflow
The mechanism of the Wurtz reaction is thought to involve either a free-radical pathway or an organometallic intermediate.[5][6]
-
Formation of an Alkyl Radical/Anion: A sodium atom transfers an electron to the alkyl halide, leading to the formation of an alkyl radical and a sodium halide.[2][4]
-
Intermediate Formation: The alkyl radical can then either accept another electron from a second sodium atom to form a highly nucleophilic alkyl anion (organosodium reagent).[4][5]
-
Nucleophilic Attack (Sɴ2): The alkyl anion then acts as a nucleophile and attacks a second molecule of the alkyl halide in an Sɴ2 reaction, displacing the halide and forming the new carbon-carbon bond.[4][5][7]
Alternatively, two alkyl radicals can couple directly to form the final alkane product.[2]
A significant side reaction can be the disproportionation of the alkyl radicals, leading to the formation of an alkane and an alkene, which can reduce the overall yield of the desired coupled product.[8]
Caption: Experimental workflow diagram.
// Nodes R_X [label="2 x 1-bromo-3-methylbutane\n(Isoamyl Bromide)", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Na [label="4 x Na", shape=circle, fillcolor="#EA4335", fontcolor="#FFFFFF"]; R_radical [label="2 x Isoamyl Radical", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; R_anion [label="2 x Isoamyl Anion\n(Organosodium Intermediate)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; R_R [label="this compound", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; NaX [label="4 x NaBr", shape=rectangle, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Side_Products [label="Side Products\n(Alkane + Alkene via Disproportionation)", shape=rectangle, style="filled,dashed", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"];
// Edges R_X -> R_radical [label=" + 2 Na\n- 2 NaBr", arrowhead=open]; Na -> R_radical [style=invis]; R_radical -> R_anion [label=" + 2 Na", arrowhead=open]; R_anion -> R_R [label=" + 1-bromo-3-methylbutane\n(SN2 Attack)\n- NaBr", arrowhead=open]; R_radical -> Side_Products [style=dashed, arrowhead=open, label=" Disproportionation"]; R_R -> NaX [style=invis]; } .dot
Caption: Proposed reaction mechanism.
Materials and Methods
| Reagent/Material | Formula | M.W. ( g/mol ) | CAS No. | Notes |
| 1-Bromo-3-methylbutane | C₅H₁₁Br | 151.05 | 107-82-4 | Reagent, freshly distilled |
| Sodium Metal | Na | 22.99 | 7440-23-5 | Reactant, stored under mineral oil |
| Diethyl Ether (Anhydrous) | (C₂H₅)₂O | 74.12 | 60-29-7 | Solvent, must be completely dry |
| Ethanol (B145695) (95%) | C₂H₅OH | 46.07 | 64-17-5 | For quenching |
| Magnesium Sulfate (Anhydrous) | MgSO₄ | 120.37 | 7487-88-9 | Drying agent |
| Saturated NaCl Solution | NaCl(aq) | - | - | Brine, for washing |
| Nitrogen or Argon Gas | N₂ / Ar | - | - | Inert atmosphere |
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Apparatus for fractional distillation
-
Standard laboratory glassware
Safety Precaution: This reaction involves metallic sodium, which is highly reactive with water and flammable. The reaction must be carried out under a strictly anhydrous and inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Apparatus Setup: Assemble a 500 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser (with a drying tube or inert gas inlet), and a pressure-equalizing dropping funnel. Dry all glassware in an oven at 120°C for at least 4 hours and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Reaction Initiation: To the flask, add sodium metal (4.6 g, 0.2 mol), cut into small pieces, and 100 mL of anhydrous diethyl ether.
-
Addition of Alkyl Halide: Dissolve 1-bromo-3-methylbutane (15.1 g, 0.1 mol) in 50 mL of anhydrous diethyl ether and place it in the dropping funnel.
-
Reaction Execution: Begin stirring the sodium/ether suspension. Add the 1-bromo-3-methylbutane solution dropwise from the funnel to the flask at a rate that maintains a gentle reflux. The reaction is exothermic and may initiate on its own. If the reaction is slow to start, gentle warming with a heating mantle may be required.
-
Reflux: After the addition is complete, continue to stir and reflux the mixture for an additional 2-3 hours to ensure the reaction goes to completion.
-
Quenching: Cool the reaction flask in an ice bath. Cautiously add 10-15 mL of 95% ethanol dropwise to quench any unreacted sodium metal.
-
Workup: Slowly add 50 mL of deionized water to the mixture. Transfer the entire content to a separatory funnel.
-
Extraction and Washing: Separate the ethereal layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of saturated brine solution.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the diethyl ether using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation. Collect the fraction boiling at the expected temperature for this compound.
Results and Data
The identity and purity of the synthesized this compound can be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Property | Value |
| Molecular Formula | C₁₀H₂₂[9] |
| IUPAC Name | This compound[10] |
| Molecular Weight | 142.28 g/mol [10] |
| Boiling Point | ~160 °C[11] |
| Density | ~0.724 g/mL[11] |
| Appearance | Colorless liquid |
| Expected ¹H NMR Signals | Multiplets and doublets for -CH and -CH₃ protons, complex multiplets for internal -CH₂- groups. |
| Expected Mass Spectrum (EI) | Molecular ion peak (M⁺) at m/z = 142, with characteristic fragmentation patterns for alkanes. |
The Wurtz reaction is known to have variable and often low yields due to side reactions.[6] A typical yield for this synthesis would be in the range of 30-50%, depending on the purity of reagents and the strictness of anhydrous conditions.
Discussion and Limitations
The synthesis of symmetrical alkanes like this compound is a primary application of the Wurtz reaction. The use of a single primary alkyl halide minimizes the formation of mixed-alkane byproducts. However, several limitations are inherent to this method:
-
Side Reactions: The primary side reaction is elimination, where the organosodium intermediate acts as a base, leading to the formation of 3-methyl-1-butene. Disproportionation of radical intermediates can also yield 3-methylbutane and 3-methyl-1-butene.[8]
-
Reaction with Tertiary Halides: The reaction is generally not suitable for tertiary alkyl halides, which predominantly undergo elimination.[4][12]
-
Anhydrous Conditions: The organosodium intermediates are strongly basic and will react with any protic solvents, including water, making strictly anhydrous conditions essential for a successful reaction.[4]
Conclusion
The Wurtz reaction provides a direct, albeit low-to-moderate yielding, pathway for the synthesis of symmetrical alkanes such as this compound from corresponding alkyl halides. This protocol details the necessary steps, from preparation and reaction to purification and characterization, offering a foundational method for researchers in organic synthesis. Careful control of reaction conditions, particularly the exclusion of moisture, is critical to maximizing yield and minimizing side-product formation.
References
- 1. Wurtz Reaction - GeeksforGeeks [geeksforgeeks.org]
- 2. Wurtz Reaction Mechanism, Examples & Uses – Organic Chemistry [vedantu.com]
- 3. Wurtz Reaction | ChemTalk [chemistrytalk.org]
- 4. adichemistry.com [adichemistry.com]
- 5. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 6. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 7. Wurtz (Coupling) [quimicaorganica.org]
- 8. scribd.com [scribd.com]
- 9. PubChemLite - this compound (C10H22) [pubchemlite.lcsb.uni.lu]
- 10. This compound | C10H22 | CID 14070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemsynthesis.com [chemsynthesis.com]
- 12. spegroup.ru [spegroup.ru]
Application Note: Protocol for GC-MS Analysis of 2,7-Dimethyloctane
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,7-Dimethyloctane (C₁₀H₂₂) is a branched-chain alkane that may be present in various complex hydrocarbon mixtures, such as fuels and environmental samples. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like this compound.[1] This application note provides a detailed protocol for the analysis of this compound using GC-MS, covering sample preparation, instrument parameters, and data analysis.
Data Presentation
Quantitative data for the GC-MS analysis of this compound is summarized in the tables below. Table 1 outlines the recommended GC-MS instrumental parameters, while Table 2 details the characteristic mass spectral data for identification and quantification.
Table 1: GC-MS Instrumental Parameters
| Parameter | Value/Description |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Column | Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID x 0.25 µm film thickness) |
| Injector | Split/Splitless Inlet |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 10:1 (can be adjusted based on sample concentration) |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (constant flow mode) |
| Oven Temperature Program | |
| Initial Temperature | 40 °C, hold for 2 minutes |
| Ramp Rate | 10 °C/min to 250 °C |
| Final Hold | Hold at 250 °C for 5 minutes |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 35-350 |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Solvent Delay | 3 minutes |
Table 2: Mass Spectral Data for this compound
| Property | Value |
| Molecular Formula | C₁₀H₂₂ |
| Molecular Weight | 142.28 g/mol |
| CAS Number | 1072-16-8 |
| Characteristic Mass Fragments (m/z) | Relative Intensity (%) |
| 43 | 100 |
| 57 | 85 |
| 71 | 50 |
| 85 | 25 |
| 41 | 45 |
| 29 | 30 |
| 27 | 25 |
| Quantifier Ion | 43 |
| Qualifier Ions | 57, 71 |
Experimental Protocols
1. Sample Preparation
The appropriate sample preparation method depends on the sample matrix. For liquid samples such as gasoline or other organic mixtures, a direct injection after dilution may be sufficient. For more complex matrices like soil or water, an extraction step is necessary.
-
Liquid Samples (e.g., organic solvents, fuel):
-
Dilute the sample in a volatile, non-interfering solvent such as hexane (B92381) or pentane (B18724) to a concentration within the linear range of the instrument. A starting dilution of 1:100 (v/v) is recommended.
-
Transfer an aliquot of the diluted sample to a 2 mL autosampler vial for GC-MS analysis.
-
-
Solid Samples (e.g., soil, sediment):
-
Weigh approximately 5 g of the homogenized sample into a clean extraction vessel.
-
Add a suitable extraction solvent, such as a 1:1 mixture of acetone (B3395972) and hexane.
-
Extract the sample using a technique such as sonication or Soxhlet extraction.
-
Concentrate the extract to a smaller volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
Transfer the concentrated extract to a 2 mL autosampler vial.
-
-
Aqueous Samples (e.g., wastewater):
-
For volatile compounds like this compound in water, purge and trap is the recommended technique.[2]
-
Alternatively, liquid-liquid extraction can be performed using a non-polar solvent like hexane or dichloromethane.
-
Follow standard procedures for the chosen extraction method, ensuring to collect the organic phase and dry it with anhydrous sodium sulfate.
-
Concentrate the extract if necessary and transfer to a 2 mL autosampler vial.
-
2. GC-MS Analysis
-
Set up the GC-MS system according to the parameters outlined in Table 1.
-
Perform a solvent blank injection to ensure the system is clean.
-
Inject a series of calibration standards of this compound in the chosen solvent to establish a calibration curve.
-
Inject the prepared samples.
-
Include quality control samples (e.g., a mid-level calibration standard) at regular intervals to monitor instrument performance.
3. Data Analysis
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC) based on its retention time. The retention time will be specific to the instrument and conditions used. For confirmation, the Kovats retention index can be calculated and compared to literature values.
-
Confirm the identity of the peak by comparing its mass spectrum to a reference spectrum from a library (e.g., NIST). The fragmentation pattern should match the characteristic ions listed in Table 2.
-
Quantify the amount of this compound in the samples by integrating the peak area of the quantifier ion (m/z 43) and using the calibration curve.
-
Verify the quantification using the qualifier ions (m/z 57 and 71) to ensure the peak is not due to a co-eluting interference.
Mandatory Visualization
Caption: Experimental workflow for the GC-MS analysis of this compound.
References
Interpreting the 1H NMR and 13C NMR spectra of 2,7-Dimethyloctane.
An Application Note on the Interpretation of 1H and 13C NMR Spectra of 2,7-Dimethyloctane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This application note provides a comprehensive guide to the interpretation of the 1H and 13C NMR spectra of this compound. Due to the molecular symmetry of this compound, its NMR spectra are simpler than might be anticipated for a C10 alkane, making it an excellent case study for understanding the impact of molecular symmetry on spectral features. This document presents predicted spectral data, a detailed experimental protocol for data acquisition, and a workflow for spectral analysis.
Predicted NMR Data for this compound
The structure of this compound possesses a high degree of symmetry, with a plane of symmetry bisecting the C4-C5 bond. This symmetry results in the chemical equivalence of several carbon and hydrogen atoms, simplifying the resulting NMR spectra.
Predicted ¹³C NMR Data
The 13C NMR spectrum of this compound is predicted to show four distinct signals, corresponding to the four unique carbon environments in the molecule.
| Signal | Predicted Chemical Shift (δ, ppm) | Carbon Assignment |
| 1 | ~22.5 | C1, C8, and methyls at C2, C7 |
| 2 | ~39.0 | C2, C7 (CH) |
| 3 | ~34.0 | C3, C6 (CH₂) |
| 4 | ~29.0 | C4, C5 (CH₂) |
Predicted ¹H NMR Data
The 1H NMR spectrum is also simplified by the molecule's symmetry, with four distinct sets of proton signals predicted.
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |
| 1 | ~0.85 | Doublet | 12H | Protons on C1, C8, and methyls at C2, C7 |
| 2 | ~1.5 | Multiplet | 2H | Protons on C2, C7 (CH) |
| 3 | ~1.1 | Multiplet | 4H | Protons on C3, C6 (CH₂) |
| 4 | ~1.2 | Multiplet | 4H | Protons on C4, C5 (CH₂) |
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
1. Sample Preparation
Proper sample preparation is critical for high-resolution NMR spectroscopy.
-
Materials :
-
This compound (5-10 mg)
-
Deuterated chloroform (B151607) (CDCl₃, 0.6-0.7 mL)
-
Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can reference the residual solvent peak).
-
High-quality 5 mm NMR tube and cap.
-
Pasteur pipette and cotton wool for filtration.
-
-
Procedure :
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add 0.6-0.7 mL of CDCl₃ to the vial and gently swirl to dissolve the sample completely.
-
If using TMS, add a very small drop to the solution.
-
To remove any particulate matter, filter the solution through a small cotton plug in a Pasteur pipette directly into the NMR tube.[1]
-
Ensure the sample height in the NMR tube is approximately 4-5 cm.[2]
-
Cap the NMR tube securely and label it clearly.
-
2. NMR Data Acquisition
The following are typical parameters for a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition :
-
Pulse Program : A standard single-pulse sequence (e.g., 'zg30').
-
Solvent : CDCl₃
-
Temperature : 298 K
-
Spectral Width : 16 ppm (-2 to 14 ppm).
-
Number of Scans : 8-16, depending on sample concentration.
-
Relaxation Delay (d1) : 1-2 seconds.
-
Acquisition Time : ~2-4 seconds.
-
-
¹³C NMR Acquisition :
-
Pulse Program : Proton-decoupled single-pulse sequence (e.g., 'zgpg30').
-
Spectral Width : 240 ppm (-10 to 230 ppm).
-
Number of Scans : 128-1024, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1) : 2 seconds.
-
3. Data Processing
Raw NMR data (Free Induction Decay, FID) must be processed to generate the final spectrum.[3][4]
-
Fourier Transformation : The FID (time-domain signal) is converted into the spectrum (frequency-domain signal).[4]
-
Apodization (Window Function) : A mathematical function is applied to the FID before Fourier transformation to improve the signal-to-noise ratio or resolution. An exponential function is commonly used.[4]
-
Phase Correction : The phase of the spectrum is adjusted manually or automatically to ensure all peaks are in the positive absorptive mode.[3][4]
-
Baseline Correction : The baseline of the spectrum is corrected to be flat and at zero intensity.[3][4]
-
Referencing : The chemical shift axis is calibrated. For ¹H NMR in CDCl₃, the residual solvent peak is set to 7.26 ppm. For ¹³C NMR, the CDCl₃ triplet is referenced to 77.16 ppm.
-
Integration : The relative areas under the ¹H NMR peaks are calculated to determine the ratio of protons.
Workflow and Pathway Visualization
The overall process from sample handling to final data interpretation can be visualized as a clear workflow.
Caption: Workflow for NMR analysis of this compound.
Conclusion
The NMR spectra of this compound serve as a clear illustration of how molecular symmetry simplifies spectral interpretation. By following the detailed protocols for sample preparation, data acquisition, and processing outlined in this note, researchers can reliably obtain high-quality spectra. The predicted data and assignments provide a solid foundation for interpreting the experimental results, reinforcing the fundamental principles of NMR spectroscopy for professionals in chemical research and drug development.
References
Application Note: ATR-IR Spectroscopy for the Analysis of Branched Alkanes
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the qualitative and quantitative analysis of branched alkanes using Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy. It covers sample preparation, data acquisition, spectral interpretation, and quantitative analysis of the degree of branching.
Introduction
Infrared (IR) spectroscopy is a powerful analytical technique for identifying functional groups in molecules.[1][2] Attenuated Total Reflectance (ATR) is a sampling technique for IR spectroscopy that allows for the direct analysis of liquid and solid samples with minimal to no preparation.[3][4] This makes ATR-IR particularly well-suited for the rapid and efficient analysis of branched alkanes, which are fundamental structures in organic chemistry and the building blocks of many pharmaceutical compounds and industrial chemicals.
The IR spectra of alkanes are characterized by absorptions arising from C-H stretching and bending vibrations.[1][5][6] The frequency and intensity of these absorption bands can provide information about the structure of the alkane, including the degree of branching. Specifically, the ratio of methylene (B1212753) (-CH2-) to methyl (-CH3) groups can be determined from the relative intensities of their characteristic absorption peaks.[7]
This application note details a comprehensive protocol for the analysis of branched alkanes using ATR-IR spectroscopy, including procedures for both qualitative identification and quantitative determination of branching.
Experimental Protocols
Materials and Equipment
-
FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)[8]
-
Branched alkane samples (e.g., isooctane, 2-methylhexane, 3-methylpentane)
-
Solvent for cleaning the ATR crystal (e.g., isopropanol (B130326) or ethanol)
-
Lint-free wipes
-
Micropipette
Qualitative Analysis Protocol
This protocol outlines the steps to obtain a qualitative ATR-IR spectrum of a branched alkane sample for identification purposes.
-
ATR Crystal Cleaning:
-
Background Spectrum Acquisition:
-
With the clean and dry ATR crystal, collect a background spectrum.[11]
-
This spectrum will account for the absorbance of the crystal material and any ambient atmospheric components (e.g., CO2, water vapor).
-
Typical parameters for a background scan are 16 to 64 co-added scans at a resolution of 4 cm⁻¹.[1][12]
-
-
Sample Application:
-
Sample Spectrum Acquisition:
-
Collect the sample spectrum using the same acquisition parameters as the background scan.
-
The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance spectrum.
-
-
Data Processing and Interpretation:
-
Perform baseline correction on the resulting spectrum if necessary to account for any baseline drift or slope. Common methods include polynomial fitting and asymmetric least squares.
-
Identify the characteristic absorption bands for alkanes as detailed in Table 1.
-
Compare the obtained spectrum with a reference spectrum from a spectral library for positive identification. The "fingerprint region" (below 1500 cm⁻¹) is particularly useful for this as it contains complex vibrations unique to each molecule.[1]
-
-
Cleaning:
-
After the measurement, clean the ATR crystal thoroughly with a solvent and lint-free wipe to remove all traces of the sample.[4]
-
Quantitative Analysis Protocol: Determination of Branching
This protocol describes how to use the ATR-IR spectrum to quantify the degree of branching in alkanes by calculating the ratio of methylene (-CH2-) to methyl (-CH3) groups.
-
Acquire High-Quality Spectrum:
-
Follow steps 1-4 from the qualitative analysis protocol to obtain a high-quality absorbance spectrum of the branched alkane. Ensure the signal-to-noise ratio is adequate.
-
-
Data Processing:
-
Apply an appropriate baseline correction to the spectrum. A multi-point baseline correction is often effective for alkane spectra.
-
The C-H stretching region (3000-2850 cm⁻¹) is of primary interest for this analysis.
-
-
Peak Height/Area Measurement:
-
Determine the absorbance intensity (peak height or integrated peak area) of the asymmetric stretching vibrations for both the methylene and methyl groups.
-
Methylene (CH2) asymmetric stretching peak: ~2926 cm⁻¹
-
Methyl (CH3) asymmetric stretching peak: ~2959 cm⁻¹[7]
-
-
Calculation of Methylene to Methyl Ratio:
-
Calculate the ratio of the absorbance of the methylene peak to the absorbance of the methyl peak: Ratio = Absorbance(CH2 at ~2926 cm⁻¹) / Absorbance(CH3 at ~2959 cm⁻¹)
-
This ratio correlates with the structural ratio of CH2/CH3 groups in the molecule. A higher ratio indicates a longer, less branched alkane chain, while a lower ratio suggests a higher degree of branching.[7]
-
Data Presentation: Characteristic IR Bands
The following table summarizes the key IR absorption bands for branched alkanes.
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Notes |
| C-H Stretching (asymmetric, -CH3) | 2975 - 2950 | Strong | Often seen around 2959 cm⁻¹ in branched alkanes.[7] |
| C-H Stretching (symmetric, -CH3) | 2885 - 2865 | Medium | |
| C-H Stretching (asymmetric, -CH2-) | 2935 - 2915 | Strong | Typically observed around 2926 cm⁻¹ in alkanes.[7] |
| C-H Stretching (symmetric, -CH2-) | 2865 - 2845 | Medium | |
| C-H Bending (asymmetric, -CH3) | 1470 - 1430 | Medium | |
| C-H Bending (scissoring, -CH2-) | 1480 - 1440 | Medium | Often overlaps with the asymmetric -CH3 bend. |
| C-H Bending (symmetric, -CH3, "umbrella" mode) | 1385 - 1365 | Medium-Weak | A doublet in this region (around 1385 and 1365 cm⁻¹) is indicative of an isopropyl or tert-butyl group. |
| C-H Rocking (-CH2-)n, n≥4 | 725 - 720 | Weak | Indicates a chain of at least four methylene groups.[7] |
Table 1: Characteristic IR Absorption Bands for Branched Alkanes.
The table below presents the approximate peak positions for specific branched alkanes.
| Compound | C-H Stretch (cm⁻¹) | C-H Bend/Rock (cm⁻¹) | Key Features |
| Isooctane (2,2,4-Trimethylpentane) | ~2955, 2925, 2870 | ~1470, 1380, 1365 | Prominent methyl and methylene stretching peaks. Strong doublet around 1380-1365 cm⁻¹ indicates the presence of tert-butyl and isopropyl-like structures. |
| 2-Methylhexane | ~2960, 2925, 2870 | ~1465, 1380 | Multiple C-H stretching peaks between 2975-2845 cm⁻¹.[10] |
| 3-Methylpentane | ~2940, 2880 | ~1480, 1365 | Strong C-H stretching and deformation vibrations characteristic of saturated alkyl structures.[13] |
Table 2: Quantitative Data for Selected Branched Alkanes.
Visualization of Workflows and Relationships
Experimental Workflow
The following diagram illustrates the general workflow for the ATR-IR analysis of a branched alkane sample.
Relationship between Branching and Spectral Features
This diagram shows the logical relationship between the degree of alkane branching and the resulting changes in the C-H stretching region of the IR spectrum.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Negative (inverted) peaks in the spectrum | Contamination on the ATR crystal during background collection.[10][14] | Re-clean the ATR crystal, ensure it is dry, and collect a new background spectrum. |
| Broad, distorted peaks | Poor contact between the sample and the ATR crystal. | Ensure the sample fully covers the crystal. For viscous liquids, applying gentle pressure might improve contact. |
| Noisy spectrum | Insufficient sample amount. | Ensure the entire surface of the ATR crystal is covered with the sample. |
| Not enough scans collected. | Increase the number of co-added scans to improve the signal-to-noise ratio. | |
| Shifting baseline | Sample volatility, causing evaporation during the scan. | For highly volatile alkanes, be prepared to acquire the spectrum quickly after sample application. Ensure the lab environment has stable temperature and airflow. |
| Thermal gradients within the sample. | Allow the sample to equilibrate to the ambient temperature of the spectrometer before analysis. | |
| Inconsistent quantitative results | Inconsistent sample volume or coverage on the crystal. | Use a consistent method for sample application, ensuring the crystal is always fully covered. |
| Improper baseline correction. | Use a consistent baseline correction method for all samples in a quantitative analysis set. Ensure the baseline points are chosen in regions without absorption peaks. |
Table 3: Troubleshooting Guide for ATR-IR Analysis of Branched Alkanes.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. diva-portal.org [diva-portal.org]
- 5. medium.com [medium.com]
- 6. Analysis of the Structures, Infrared Spectra, and Raman Spectra for the Methyl, Ethyl, Isopropyl, and tert-Butyl Radicals for JACS - IBM Research [research.ibm.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Graphviz [graphviz.org]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. windows - Graphviz: How to go from .dot to a graph? - Stack Overflow [stackoverflow.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application of 2,7-Dimethyloctane as a Fuel Additive: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,7-Dimethyloctane, a branched-chain alkane with the chemical formula C10H22, presents itself as a promising candidate for a fuel additive, primarily for gasoline. Its highly branched structure is theoretically associated with a high octane (B31449) rating, a key characteristic for preventing engine knocking and enabling higher engine compression ratios for improved efficiency.[1] This document provides detailed application notes and experimental protocols for the evaluation of this compound as a fuel additive. The information is intended for researchers and scientists in the fields of fuel chemistry, materials science, and engine technology.
Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of this compound is crucial for its application as a fuel additive.
| Property | Value | Unit | Reference |
| Molecular Formula | C10H22 | - | [2][3] |
| Molecular Weight | 142.28 | g/mol | [2][4] |
| CAS Number | 1072-16-8 | - | [2][5] |
| Density | 0.732 | g/cm³ | [6] |
| Boiling Point | 159 | °C | [6] |
| Melting Point | -55 | °C | [6] |
| Flash Point | 81.3 | °C | [6] |
| Vapor Pressure | 3.35 | mmHg at 25°C | [6] |
| Refractive Index | 1.411 | - | [6] |
Application as a High-Octane Blending Component
Experimental Protocols
To evaluate the efficacy of this compound as a fuel additive, a series of standardized tests should be performed. The following protocols are based on established ASTM International standards.
Synthesis of this compound via Grignard Reaction
This protocol describes a laboratory-scale synthesis of this compound.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Isoamyl bromide (1-bromo-3-methylbutane)
-
Dry ice (solid carbon dioxide) - for an alternative synthesis path to a carboxylic acid intermediate, followed by reduction. For direct coupling, a suitable coupling catalyst would be needed.
-
Hydrochloric acid (HCl) or Sulfuric Acid (H2SO4), aqueous solution
-
Sodium bicarbonate solution, saturated
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Distillation apparatus
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer, place magnesium turnings. Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Dissolve isoamyl bromide in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the isoamyl bromide solution to the magnesium. The reaction should initiate, indicated by bubbling and a cloudy appearance. If the reaction does not start, gentle warming may be necessary.
-
Once the reaction has started, add the remaining isoamyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.
-
Coupling Reaction (Conceptual): Direct coupling of Grignard reagents to form alkanes often requires a catalyst (e.g., silver or copper salts) and can have variable yields. A more controlled synthesis might involve conversion to an intermediate. For the purpose of this protocol, we will assume a conceptual direct coupling.
-
Work-up: Cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction.
-
Transfer the mixture to a separatory funnel. Separate the ether layer.
-
Wash the ether layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and water.
-
Dry the ether layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter to remove the drying agent. Remove the diethyl ether by rotary evaporation.
-
Purify the crude this compound by fractional distillation.
Logical Flow of Synthesis:
References
- 1. m.youtube.com [m.youtube.com]
- 2. Octane, 2,7-dimethyl- [webbook.nist.gov]
- 3. This compound | C10H22 | CID 14070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 5. Octane, 2,7-dimethyl- [webbook.nist.gov]
- 6. Page loading... [wap.guidechem.com]
Application Notes and Protocols for 2,7-Dimethyloctane as a Solvent for Non-Polar Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2,7-dimethyloctane as a versatile, non-polar solvent for various laboratory and industrial applications. This document includes its physical and chemical properties, comparative data with other common non-polar solvents, detailed experimental protocols, and safety information.
Introduction to this compound
This compound (C₁₀H₂₂) is a branched alkane that serves as an effective non-polar solvent.[1] Its unique structure, with methyl groups at the 2 and 7 positions, imparts specific physical properties that can be advantageous in various applications, including extractions, chromatography, and as a reaction medium. As a non-polar solvent, it is highly miscible with other hydrocarbons and lipids while being immiscible with polar solvents like water.[1] This makes it a suitable candidate for the selective dissolution of non-polar compounds.
Physical and Chemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective application. Below is a summary of its key properties.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₂ | [2] |
| Molecular Weight | 142.28 g/mol | [2] |
| CAS Number | 1072-16-8 | [2][3] |
| Appearance | Colorless liquid | |
| Density | 0.724 g/cm³ at 20°C | [3] |
| Boiling Point | 159.75 °C | [3] |
| Melting Point | -54.9 °C | [3] |
| Flash Point | 81.3 °C | [4] |
| Vapor Pressure | 3.4 mmHg at 25°C | [4] |
| Refractive Index | 1.411 | [4] |
| Solubility in Water | Insoluble | [1] |
| Solubility in Non-Polar Solvents | Highly soluble | [1] |
Comparative Data of Non-Polar Solvents
The choice of a non-polar solvent is often dictated by factors such as boiling point, density, and safety. The following table provides a comparison of this compound with other commonly used non-polar solvents.
| Solvent | Molecular Formula | Boiling Point (°C) | Density (g/mL at 20°C) | Flash Point (°C) |
| This compound | C₁₀H₂₂ | 159.75 | 0.724 | 81.3 |
| n-Hexane | C₆H₁₄ | 69 | 0.655 | -22 |
| n-Heptane | C₇H₁₆ | 98.4 | 0.684 | -4 |
| Cyclohexane | C₆H₁₂ | 80.7 | 0.779 | -20 |
| Toluene | C₇H₈ | 110.6 | 0.867 | 4 |
| Dichloromethane | CH₂Cl₂ | 39.6 | 1.326 | None |
Note: Data for solvents other than this compound is sourced from standard chemical reference literature.
Applications and Experimental Protocols
This compound's non-polar nature makes it suitable for a range of applications where the dissolution of non-polar compounds is required.
Solid-Liquid Extraction of Non-Polar Compounds
This compound can be used as an effective solvent for the extraction of non-polar compounds, such as lipids, oils, and other natural products, from solid matrices. Its relatively high boiling point allows for extractions to be performed at elevated temperatures, which can improve extraction efficiency.
Protocol: Soxhlet Extraction of Lipids from a Solid Matrix
This protocol describes the extraction of lipids from a solid sample (e.g., seeds, dried plant material) using this compound in a Soxhlet apparatus.
Materials:
-
Soxhlet extractor
-
Heating mantle
-
Round-bottom flask
-
Condenser
-
Thimble
-
Dried and ground solid sample
-
This compound
-
Rotary evaporator
Procedure:
-
Place a known amount of the dried and ground solid sample into a cellulose (B213188) thimble.
-
Place the thimble inside the Soxhlet extractor.
-
Fill a round-bottom flask with this compound to approximately two-thirds of its volume.
-
Assemble the Soxhlet apparatus with the round-bottom flask, extractor, and condenser.
-
Heat the solvent in the round-bottom flask using a heating mantle to a temperature that allows for gentle boiling.
-
Allow the extraction to proceed for a sufficient number of cycles (typically 6-8 hours), ensuring continuous reflux of the solvent over the sample.
-
After the extraction is complete, turn off the heat and allow the apparatus to cool.
-
Dismantle the apparatus and carefully remove the round-bottom flask containing the extract.
-
Concentrate the extract by removing the this compound using a rotary evaporator.
-
The resulting residue contains the extracted non-polar compounds.
Caption: Workflow for Solid-Liquid Extraction.
Normal-Phase Chromatography
In normal-phase chromatography, a non-polar mobile phase is used with a polar stationary phase (e.g., silica (B1680970) gel). This compound, being a non-polar solvent, can be used as a component of the mobile phase for the separation of non-polar to moderately polar compounds.[5] It can be used alone for very non-polar compounds or in combination with a more polar solvent (e.g., ethyl acetate, isopropanol) to modulate the elution strength.
Protocol: Flash Chromatography Separation of a Non-Polar Mixture
This protocol outlines a general procedure for separating a mixture of non-polar compounds using flash chromatography with a this compound-based mobile phase.
Materials:
-
Flash chromatography system
-
Pre-packed silica gel column
-
Mixture of non-polar compounds
-
This compound
-
A more polar co-solvent (e.g., ethyl acetate)
-
Collection tubes
Procedure:
-
Dissolve the crude sample mixture in a minimal amount of a suitable solvent, preferably the initial mobile phase.
-
Equilibrate the silica gel column with the initial mobile phase (e.g., 100% this compound or a mixture with a low percentage of the polar co-solvent).
-
Load the dissolved sample onto the column.
-
Begin the elution with the initial mobile phase, collecting fractions.
-
If necessary, gradually increase the polarity of the mobile phase by increasing the percentage of the co-solvent (gradient elution) to elute more strongly retained compounds.
-
Monitor the separation using thin-layer chromatography (TLC) or an in-line detector (e.g., UV).
-
Combine the fractions containing the purified compounds.
-
Remove the solvent from the purified fractions using a rotary evaporator.
Caption: Normal-Phase Chromatography Workflow.
As a Reaction Medium
The inert nature of alkanes makes them suitable as solvents for reactions involving highly reactive reagents. This compound's higher boiling point compared to hexane (B92381) or heptane (B126788) allows for reactions to be conducted at higher temperatures, potentially increasing reaction rates.
Logical Relationship for Use as a Reaction Medium
Caption: Rationale for using this compound as a reaction medium.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources.[6]
-
Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7]
-
Handling: Use in a fume hood to avoid inhalation of vapors. Ground and bond containers when transferring to prevent static discharge.[6]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat and sources of ignition.[7]
-
Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[6]
Conclusion
This compound presents a viable option as a non-polar solvent for a variety of applications in research and development. Its distinct physical properties, particularly its boiling point, offer advantages in specific experimental setups. While direct comparative performance data with other solvents in all applications is not extensively available, its properties as a branched alkane suggest it is a suitable and effective solvent for the dissolution and processing of non-polar compounds. As with any chemical, proper safety and handling procedures must be followed.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound | C10H22 | CID 14070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. This compound | CAS#:1072-16-8 | Chemsrc [chemsrc.com]
- 5. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
Application Notes and Protocols for the Mercury-Photosensitized Dehydrodimerization of Isopentane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the mercury-photosensitized dehydrodimerization of isopentane (B150273). This process is a valuable method for C-H bond activation and the synthesis of larger, more complex alkanes from simpler precursors. The information is targeted toward professionals in research and development who require a thorough understanding of this photochemical reaction for applications in synthetic chemistry and material science.
Introduction
Mercury-photosensitized reactions are a class of photochemical processes where an electronically excited mercury atom transfers its energy to a reactant molecule, thereby inducing a chemical reaction that would not occur by direct irradiation.[1] In the case of isopentane, this energy transfer leads to the homolytic cleavage of a C-H bond, generating isopentyl radicals. These radicals can then undergo a variety of reactions, including dimerization to form C10 alkanes (dehydrodimerization), disproportionation, or reaction with other species present. The efficiency of this process is significantly higher in the vapor phase compared to solution-phase reactions.[2] The selectivity of C-H bond homolysis follows the order: tertiary > secondary > primary, which is a key consideration in predicting the product distribution.[2]
Reaction Mechanism and Signaling Pathways
The mercury-photosensitized dehydrodimerization of isopentane proceeds through a well-understood radical mechanism. The key steps are outlined below:
-
Photoexcitation of Mercury: Ground-state mercury atoms (Hg) are excited to the triplet state (Hg*) by absorbing ultraviolet radiation at 253.7 nm from a low-pressure mercury lamp.
-
Energy Transfer (Photosensitization): The excited mercury atom collides with an isopentane molecule and transfers its energy, causing the homolytic cleavage of a C-H bond to form an isopentyl radical and a hydrogen atom. This process returns the mercury atom to its ground state.
-
Radical Reactions: The resulting isopentyl radicals can then undergo several subsequent reactions:
-
Dehydrodimerization (Combination): Two isopentyl radicals combine to form a C10 alkane.
-
Disproportionation: One isopentyl radical abstracts a hydrogen atom from another, resulting in the formation of isopentane and an isopentene.
-
The following diagram illustrates the core reaction pathway:
Caption: Figure 1. Reaction Pathway.
Experimental Data
The Hg(³P₁)-sensitized decomposition of isopentane has been studied at 25°C and 10 cm pressure.[3] The reaction yields a complex mixture of products arising from the various isopentyl radicals formed and their subsequent reactions.
Product Distribution
The primary products of the reaction include hydrogen, various olefins, and a mixture of C10 dimers.[3] The distribution of these products is influenced by the relative rates of the different radical reactions.
Table 1: Products Identified in the Mercury-Photosensitized Reaction of Isopentane [3]
| Product Class | Specific Products Identified |
| Hydrogen | H₂ |
| Olefins (C₅) | Trimethylethylene, and other isopentenes |
| Dimers (C₁₀) | Three products in the dimer region were observed |
Note: The exact isomeric distribution of the C₁₀ dimers is not specified in the primary literature but would result from the combination of the different isopentyl radicals.
Quantitative Data
The disproportionation to combination ratio for the isopentyl radicals is a key parameter in determining the product distribution. For the various isopentyl radicals generated, the average value for the disproportionation/combination ratio is reported to be 2.5.[3] This indicates that disproportionation reactions are more prevalent than the dimerization reactions.
Experimental Protocols
The following protocols are based on established methods for mercury-photosensitized reactions of alkanes.[2][3]
General Experimental Workflow
The overall workflow for this experiment involves preparation of the reactant, setting up the photochemical reactor, carrying out the irradiation, and analyzing the products.
Caption: Figure 2. Experimental Workflow.
Materials and Equipment
-
Reactants: Isopentane (high purity), Mercury (triple distilled)
-
Gases: Inert gas (e.g., Argon or Nitrogen) for handling and transfer
-
Photochemical Reactor: A cylindrical quartz reactor (Vycor tubing can also be used) is essential as it is transparent to the UV radiation from the mercury lamp.[2][3]
-
UV Lamp: A low-pressure mercury lamp emitting primarily at 253.7 nm.[2]
-
Vacuum Line: For degassing the reactant and evacuating the reactor.
-
Analytical Equipment: Gas chromatograph (GC) equipped with a suitable column (e.g., d-d-oxydipropionitrile) for product separation and quantification.[3] A mass spectrometer (MS) coupled to the GC is recommended for product identification.
Detailed Protocol
CAUTION: Mercury and its vapors are highly toxic. All manipulations involving mercury should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.
-
Reactant Preparation:
-
Purify the isopentane by fractional distillation or other suitable methods to remove any olefinic impurities.
-
Degas the isopentane by several freeze-pump-thaw cycles on a vacuum line.[3]
-
-
Reactor Setup:
-
Thoroughly clean and dry the quartz reactor.
-
Introduce a small drop of triple-distilled mercury into the reactor.[2]
-
Assemble the reactor in the photochemical apparatus, ensuring all connections are vacuum-tight.
-
Connect the reactor to the vacuum line.
-
-
Reaction Execution:
-
Evacuate the reactor to a high vacuum.
-
Introduce the purified and degassed isopentane into the reactor to the desired pressure (e.g., 10 cm Hg).[3]
-
Allow the system to reach thermal equilibrium at the desired temperature (e.g., 25°C).[3]
-
Position the low-pressure mercury lamp adjacent to the quartz reactor.
-
Turn on the mercury lamp to initiate the photoreaction.
-
Irradiate for the desired reaction time. The progress of the reaction can be monitored by measuring the pressure increase due to hydrogen gas formation.[2]
-
-
Product Analysis:
-
After the irradiation period, turn off the lamp.
-
Collect the reaction mixture, including the non-condensable gases and the liquid products, by cryogenic trapping.
-
Analyze the product mixture using gas chromatography (GC).
-
Identify the products by comparing their retention times with those of authentic samples or by using GC-MS.
-
Quantify the products by integrating the peak areas from the GC chromatogram and using appropriate calibration factors.
-
Conclusion
The mercury-photosensitized dehydrodimerization of isopentane provides a method for the formation of C-C bonds through C-H activation. The reaction proceeds via a radical mechanism, and the product distribution is governed by the relative rates of combination and disproportionation of the intermediate isopentyl radicals. The provided protocols and data serve as a valuable resource for researchers investigating photochemical synthesis and reaction mechanisms. Careful adherence to safety protocols is paramount when working with mercury.
References
Application Notes and Protocols for 2,7-Dimethyloctane in Proteomics Research
Application Note 1: Selective Extraction of Proteins from Lipid-Rich Samples using 2,7-Dimethyloctane
Introduction
Proteomic analysis of lipid-rich samples, such as adipose tissue, brain tissue, and lipid droplets, presents a significant challenge due to the interference of high lipid content during protein extraction and downstream analysis.[1][2] this compound, a non-polar, branched-chain alkane, is proposed here as a potential solvent for the selective delipidation of such samples, enabling improved protein recovery and subsequent analysis by mass spectrometry. Its low polarity allows for the solubilization of neutral lipids, while minimizing the denaturation and loss of proteins.
Principle
The protocol is based on a liquid-liquid extraction method. Samples are homogenized in a biphasic system containing an aqueous buffer and this compound. Lipids will partition into the non-polar this compound phase, while proteins will remain in the aqueous phase. This separation allows for the effective removal of lipids prior to standard proteomic sample preparation workflows.
Materials
-
This compound (High Purity, MS-grade)
-
Lysis Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
Protease Inhibitor Cocktail
-
Phosphate-Buffered Saline (PBS)
-
Acetone (B3395972) (pre-chilled at -20°C)
-
Homogenizer
-
Centrifuge
Hypothetical Workflow for Protein Extraction
Hypothetical Quantitative Data
The following table summarizes hypothetical protein yield and lipid removal efficiency from brain tissue samples using this protocol compared to a standard method without delipidation.
| Method | Total Protein Yield (µg/mg tissue) | Residual Lipid Content (%) | Number of Protein IDs (LC-MS/MS) |
| Standard Lysis | 15.2 ± 1.8 | 85.3 ± 5.2 | 1,245 ± 87 |
| This compound Delipidation | 12.8 ± 1.5 | 8.7 ± 2.1 | 2,158 ± 123 |
Protocol 1: Detailed Methodology for Protein Extraction from Lipid-Rich Tissue
-
Sample Collection: Excise approximately 100 mg of tissue and wash with ice-cold PBS.
-
Homogenization: Homogenize the tissue in 1 mL of ice-cold Lysis Buffer containing protease inhibitors.
-
Delipidation:
-
Add 1 mL of this compound to the homogenate.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the phases.
-
-
Protein Isolation:
-
Carefully collect the lower aqueous phase containing the proteins.
-
Add 4 volumes of pre-chilled acetone to the aqueous phase.
-
Incubate at -20°C for 2 hours to precipitate the proteins.
-
-
Protein Pellet Preparation:
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and wash the protein pellet with 1 mL of cold 80% acetone.
-
Air-dry the pellet and resuspend in a suitable buffer for downstream applications (e.g., 8 M urea (B33335) for mass spectrometry).
-
Application Note 2: Proteomic Analysis of Cellular Response to this compound as a Volatile Organic Compound (VOC)
Introduction
Volatile organic compounds (VOCs) can induce cellular stress and alter protein expression profiles.[3][4] this compound, as a VOC, can be used to model environmental or industrial exposures and to identify protein biomarkers of cellular response. This application note describes a hypothetical workflow for studying the proteomic changes in cultured human lung epithelial cells (A549) exposed to this compound vapor.
Principle
A549 cells are cultured in a sealed chamber and exposed to a controlled concentration of this compound vapor for a defined period. The cellular proteome is then extracted, and quantitative proteomic analysis (e.g., using SILAC or label-free quantification) is performed to identify proteins that are significantly up- or down-regulated upon exposure. These proteins may be involved in stress response, metabolism, and other cellular pathways.
Materials
-
A549 human lung epithelial cells
-
Cell culture medium and supplements
-
Sealed exposure chamber
-
This compound
-
Lysis buffer for proteomics (e.g., RIPA buffer)
-
Reagents for protein quantification (e.g., BCA assay)
-
Reagents for protein digestion (e.g., DTT, iodoacetamide (B48618), trypsin)
Hypothetical Signaling Pathway Altered by this compound Exposure
Hypothetical Quantitative Proteomics Data
The following table shows a list of hypothetical proteins with altered expression in A549 cells after exposure to this compound, as determined by label-free quantitative mass spectrometry.
| Protein Accession | Gene Name | Fold Change (log2) | p-value | Putative Function |
| P06732 | HMOX1 | 2.58 | 0.001 | Heme oxygenase 1 (stress response) |
| P15559 | GCLC | 1.95 | 0.005 | Glutamate-cysteine ligase (glutathione synthesis) |
| P04406 | G6PD | 1.52 | 0.012 | Glucose-6-phosphate dehydrogenase (pentose phosphate (B84403) pathway) |
| Q14145 | PRDX1 | -1.21 | 0.021 | Peroxiredoxin-1 (antioxidant) |
| P62258 | HSP90AB1 | 1.88 | 0.008 | Heat shock protein 90-alpha (protein folding) |
Protocol 2: Detailed Methodology for VOC Exposure and Proteomic Analysis
-
Cell Culture and Exposure:
-
Culture A549 cells to 80% confluency.
-
Place the cell culture plates in a sealed exposure chamber.
-
Introduce a controlled concentration of this compound vapor (e.g., 100 ppm) into the chamber for a specified duration (e.g., 24 hours).
-
A control group of cells should be maintained in a similar chamber without the VOC.
-
-
Cell Lysis and Protein Extraction:
-
After exposure, wash the cells with ice-cold PBS.
-
Lyse the cells directly on the plate with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Digestion for Mass Spectrometry:
-
Quantify the protein concentration of the supernatant.
-
Take 100 µg of protein from each sample.
-
Reduce disulfide bonds with DTT (5 mM) for 30 minutes at 56°C.
-
Alkylate cysteine residues with iodoacetamide (15 mM) for 30 minutes at room temperature in the dark.
-
Dilute the sample 5-fold with 50 mM ammonium (B1175870) bicarbonate.
-
Digest with trypsin (1:50 enzyme to protein ratio) overnight at 37°C.
-
-
Peptide Cleanup and LC-MS/MS Analysis:
-
Acidify the digest with formic acid to a final concentration of 1%.
-
Desalt the peptides using a C18 solid-phase extraction column.
-
Analyze the peptides by LC-MS/MS on a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Perform label-free quantification and statistical analysis to identify differentially expressed proteins.
-
Perform pathway and gene ontology analysis on the list of significantly altered proteins.
-
References
- 1. Thematic Review Series: Proteomics. Proteomic analysis of lipid-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Proteomic identification of toxic volatile organic compound-responsive proteins in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidative damage and impairment of protein quality control systems in keratinocytes exposed to a volatile organic compounds cocktail - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Branched Alkanes via Kolbe Electrolysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kolbe electrolysis is a powerful anodic oxidation reaction that facilitates the decarboxylative dimerization of carboxylates, providing a direct route to the formation of carbon-carbon bonds.[1][2] This method is particularly valuable for the synthesis of symmetrical alkanes and can be adapted for the preparation of unsymmetrical alkanes through the cross-coupling of two different carboxylates.[2] For researchers in drug development and organic synthesis, the Kolbe electrolysis offers a unique pathway to construct complex hydrocarbon frameworks, including branched alkanes, which are prevalent motifs in many biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of branched alkanes using this electrochemical method.
The reaction proceeds via a two-stage radical process. Initially, the electrochemical oxidation of a carboxylate anion at the anode generates a short-lived carboxyl radical, which rapidly undergoes decarboxylation to form an alkyl radical. The subsequent dimerization of these alkyl radicals yields the desired alkane product.[2]
Key Advantages and Considerations
Advantages:
-
Direct C-C Bond Formation: Enables the direct coupling of alkyl groups from readily available carboxylic acids.[1]
-
Access to Complex Structures: Provides a route to sterically hindered and highly branched alkanes that can be challenging to synthesize via traditional methods.
-
Radical-Based Mechanism: The radical nature of the reaction allows for the formation of quaternary carbon centers.
Considerations and Potential Side Reactions:
-
Mixture of Products in Cross-Coupling: The electrolysis of a mixture of two different carboxylates will statistically generate a mixture of three products: two symmetrical dimers and the desired unsymmetrical cross-coupled product.[2] This necessitates careful purification of the final product.
-
Non-Kolbe Electrolysis: Under certain conditions, the intermediate alkyl radical can be further oxidized to a carbocation, leading to the formation of alkenes (via elimination) and alcohols or ethers (via reaction with the solvent or other nucleophiles). This is often referred to as the Hofer-Moest reaction.[2][3]
-
Influence of Reaction Parameters: The outcome of the Kolbe electrolysis is highly dependent on experimental conditions such as electrode material, solvent, current density, temperature, and electrolyte pH.[4][5]
Experimental Protocols
General Experimental Setup
The Kolbe electrolysis is typically carried out in an undivided electrochemical cell equipped with two electrodes. Platinum is a commonly used anode material due to its high overpotential for the oxygen evolution reaction, which is a competing process.[2] Carbon-based electrodes can also be employed. The cathode is often made of the same material as the anode or other conductive materials like nickel or mercury.[6] A constant current is applied using a galvanostat.
Protocol 1: Synthesis of a Symmetrical Highly Branched Alkane - 2,2,3,3-Tetramethylbutane (B1293380)
This protocol describes the synthesis of 2,2,3,3-tetramethylbutane (dicumyl) via the dimerization of the tert-butyl radical generated from pivalic acid (2,2-dimethylpropanoic acid).
Materials:
-
Pivalic acid ((CH₃)₃CCOOH)
-
Potassium hydroxide (B78521) (KOH)
-
Methanol (B129727) (MeOH)
-
Undivided electrochemical cell
-
Platinum foil electrodes (anode and cathode)
-
Galvanostat (DC power supply)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Electrolyte Preparation: In a 100 mL beaker, dissolve 10.2 g (0.1 mol) of pivalic acid in 50 mL of methanol. To this solution, add a solution of 5.6 g (0.1 mol) of potassium hydroxide in 20 mL of methanol to form the potassium pivalate (B1233124) salt.
-
Electrolysis: Transfer the electrolyte solution to the undivided electrochemical cell equipped with two platinum foil electrodes (e.g., 2 cm x 2 cm). Immerse the cell in an ice bath to maintain a low temperature.
-
Initiate Electrolysis: Begin stirring the solution and apply a constant current density of 0.25 A/cm². The progress of the reaction can be monitored by the evolution of CO₂ at the anode and H₂ at the cathode.
-
Work-up: After the theoretical amount of charge has been passed (or the reaction is deemed complete by other analytical methods), discontinue the electrolysis. Carefully pour the reaction mixture into a separatory funnel containing 100 mL of water.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by rotary evaporation to yield the crude product. The 2,2,3,3-tetramethylbutane can be further purified by distillation or sublimation.
Protocol 2: Synthesis of an Unsymmetrical Branched Alkane via Crossed Kolbe Electrolysis - 3,4-Dimethylhexane (B165660)
This protocol outlines the synthesis of 3,4-dimethylhexane through the cross-coupling of ethyl and sec-butyl radicals generated from propanoic acid and 2-methylbutanoic acid, respectively.
Materials:
-
Propanoic acid (CH₃CH₂COOH)
-
2-Methylbutanoic acid (CH₃CH₂CH(CH₃)COOH)
-
Sodium methoxide (B1231860) (NaOMe)
-
Methanol (MeOH)
-
Undivided electrochemical cell
-
Platinum foil electrodes
-
Galvanostat
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Electrolyte Preparation: In a 250 mL beaker, dissolve 7.4 g (0.1 mol) of propanoic acid and 10.2 g (0.1 mol) of 2-methylbutanoic acid in 100 mL of methanol. Carefully add 10.8 g (0.2 mol) of sodium methoxide to the solution to form the sodium salts of the carboxylic acids.
-
Electrolysis: Transfer the electrolyte to the electrochemical cell and cool it in an ice bath.
-
Initiate Electrolysis: With stirring, apply a constant current density of 0.2 A/cm².
-
Work-up and Purification: Follow the work-up procedure described in Protocol 1. The resulting product will be a mixture of n-butane, 3,4-dimethylhexane, and 2,2,3,3-tetramethylbutane. Fractional distillation is required to isolate the desired 3,4-dimethylhexane.
Data Presentation
The yield and product distribution in Kolbe electrolysis are highly dependent on the structure of the carboxylic acid and the reaction conditions. The following tables summarize representative data for the synthesis of branched alkanes.
Table 1: Synthesis of Symmetrical Branched Alkanes
| Carboxylic Acid Precursor | Branched Alkane Product | Anode Material | Solvent | Current Density (A/cm²) | Yield (%) | Reference |
| Pivalic Acid | 2,2,3,3-Tetramethylbutane | Platinum | Methanol | 0.25 | ~70 | [7] |
| 2-Methylbutanoic Acid | 3,4-Dimethylhexane | Platinum | Methanol | 0.20 | ~60 | N/A |
| Isovaleric Acid | 2,5-Dimethylhexane | Platinum | Methanol | 0.20 | ~55 | N/A |
Table 2: Crossed Kolbe Electrolysis for Unsymmetrical Branched Alkanes
| Carboxylic Acid 1 | Carboxylic Acid 2 | Cross-Coupled Product | Anode Material | Solvent | Product Ratio (Dimer1:Cross:Dimer2) | Total Yield of Alkanes (%) | Reference |
| Propanoic Acid | 2-Methylbutanoic Acid | 3-Methylpentane | Platinum | Methanol | Statistical (approx. 1:2:1) | ~65 | N/A |
| Acetic Acid | Pivalic Acid | 2,2-Dimethylpropane | Platinum | Methanol | Statistical (approx. 1:2:1) | ~60 | N/A |
Note: The yields and product ratios are illustrative and can vary significantly based on the specific experimental setup and conditions.
Visualizations
General Mechanism of Kolbe Electrolysis for Branched Alkanes
References
- 1. Kolbe's Electrolytic Method: Reaction, Mechanism & Uses [vedantu.com]
- 2. Kolbe electrolysis - Wikipedia [en.wikipedia.org]
- 3. (Non-)Kolbe electrolysis in biomass valorization – a discussion of potential applications - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC03264A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. grokipedia.com [grokipedia.com]
- 7. par.nsf.gov [par.nsf.gov]
Application Notes and Protocols for the Experimental Determination of the Boiling Point of 2,7-Dimethyloctane
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the experimental determination of the boiling point of 2,7-dimethyloctane. The primary method described is the Siwoloboff method using a Thiele tube, a reliable technique for small sample volumes.[1][2][3] This application note includes a summary of the physical properties of this compound, a comprehensive list of necessary equipment and reagents, a step-by-step experimental procedure, and a workflow diagram.
Introduction
This compound is a branched-chain alkane, an isomer of decane.[4] Like other alkanes, it is a non-polar organic compound.[5] The boiling point of a liquid is a fundamental physical property defined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[6] For pure substances, the boiling point is a characteristic constant at a given pressure and can be used as an indicator of purity. The branching in the carbon chain of this compound influences its boiling point relative to its straight-chain isomer, n-decane, and other isomers. Increased branching generally leads to a lower boiling point due to a smaller surface area and consequently weaker van der Waals forces between molecules.[5][7]
Quantitative Data
The following table summarizes the key physical properties of this compound, including its experimentally determined boiling point.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₂₂ | [4] |
| Molecular Weight | 142.28 g/mol | [4] |
| CAS Number | 1072-16-8 | [4][8] |
| Boiling Point | 159.75 °C | [4] |
| ~159-160 °C | [8][9][10] | |
| Melting Point | -54.9 °C | [4] |
| Density | 0.724 g/cm³ (at 20 °C) | [4][8] |
Experimental Protocol: Siwoloboff-Thiele Tube Method
This protocol details the determination of the boiling point of this compound using the Siwoloboff method in conjunction with a Thiele tube.[1][2][3][11] This microscale method is advantageous as it requires only a small amount of the sample.[2]
3.1. Materials and Equipment
-
This compound (sample)
-
Mineral oil or other suitable high-boiling point liquid
-
Thermometer (-10 °C to 200 °C range)
-
Small test tube (e.g., 75 x 10 mm) or a fusion tube
-
Capillary tube (sealed at one end)
-
Rubber band or wire for attachment
-
Bunsen burner or other heat source
-
Clamp and stand
3.2. Experimental Procedure
-
Sample Preparation: Fill the small test tube with this compound to a depth of approximately 1-2 cm.
-
Capillary Tube Insertion: Place the capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.
-
Apparatus Assembly:
-
Attach the test tube to the thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.
-
Fill the Thiele tube with mineral oil to a level just above the top of the side arm.
-
Secure the Thiele tube to the stand using a clamp.
-
Insert the thermometer and the attached sample tube into the Thiele tube, ensuring the sample is immersed in the oil bath. The rubber band should remain above the oil level to prevent it from breaking.[2]
-
-
Heating:
-
Gently heat the side arm of the Thiele tube with a Bunsen burner using a back-and-forth motion.[2] The design of the Thiele tube allows for convection currents to ensure uniform heating of the oil bath.[12]
-
As the temperature rises, air trapped in the capillary tube will expand and be seen as a slow stream of bubbles.
-
-
Boiling Point Determination:
-
Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[11] This indicates that the sample is boiling.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[1][2]
-
-
Recording Data: Record the temperature at which the liquid enters the capillary tube. This is the observed boiling point. It is advisable to repeat the determination to ensure accuracy. Also, record the atmospheric pressure, as boiling point is pressure-dependent.
Experimental Workflow Diagram
Caption: Workflow for Boiling Point Determination.
Safety Precautions
-
This compound is a flammable liquid. Keep it away from open flames and ensure adequate ventilation.
-
Wear appropriate personal protective equipment (PPE), including safety goggles and gloves.
-
Handle hot glassware with care to avoid burns.
-
Be aware of the flash point of the mineral oil used in the Thiele tube to prevent fire hazards.
By following this detailed protocol, researchers can accurately determine the boiling point of this compound, a crucial parameter for its characterization and use in various scientific and industrial applications.
References
- 1. Siwoloboff method - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Thiele tube - Wikipedia [en.wikipedia.org]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 7. homework.study.com [homework.study.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. Page loading... [wap.guidechem.com]
- 10. 1072-16-8 this compound this compound - CAS Database [chemnet.com]
- 11. Determination of Boiling Point Using Siwoloboff's Method Instructions: D.. [askfilo.com]
- 12. Thiele tube - Sciencemadness Wiki [sciencemadness.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,7-Dimethyloctane
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of 2,7-dimethyloctane, a symmetrical alkane also known as diisoamyl.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: My Wurtz reaction using 1-bromo-3-methylbutane (B150244) has a very low yield of this compound. What are the likely causes?
A1: Low yields in the Wurtz reaction are common and can be attributed to several factors, primarily competing side reactions.[1]
-
Problem: A significant amount of 2-methyl-2-butene (B146552) and 3-methyl-1-butene (B165623) is detected as a byproduct.
-
Cause: Elimination reactions are competing with the desired coupling reaction. This is especially prevalent with secondary and tertiary alkyl halides, but can also occur with sterically hindered primary halides.[2] The strongly basic conditions promoted by the sodium metal favor elimination.
-
Solution:
-
Lower the reaction temperature: This can favor the substitution (coupling) pathway over elimination.
-
Ensure anhydrous conditions: The alkyl radical intermediate is strongly basic and can abstract protons from any water present, leading to undesired products.[2] Use freshly distilled, dry ether or tetrahydrofuran (B95107) (THF) as the solvent.[1][2]
-
Use highly active sodium: Ensure the sodium metal surface is clean and reactive.
-
-
-
Problem: The final product is a mixture of multiple alkanes that are difficult to separate.
-
Cause: If you are attempting a mixed Wurtz reaction (using two different alkyl halides), it will inevitably produce a mixture of products (R-R, R-R', and R'-R'), which are often difficult to separate due to similar boiling points.[2][3]
-
Solution: The Wurtz reaction is best suited for synthesizing symmetrical alkanes from a single alkyl halide.[2] For this compound, you should use only one type of precursor, such as 1-bromo-3-methylbutane or 1-iodo-3-methylbutane.
-
Below is a troubleshooting workflow for low yield in Wurtz-type reactions.
Caption: Troubleshooting workflow for low yield in the Wurtz synthesis of this compound.
Q2: My Grignard reagent synthesis using isoamyl magnesium bromide is failing or giving a low yield. What should I check?
A2: Grignard reagents are highly sensitive to atmospheric conditions. Failure is almost always due to improper reaction setup.
-
Cause 1: Presence of Water or Oxygen: Grignard reagents react readily with protons from water, alcohols, or even terminal alkynes.[4][5] They also degrade in the presence of oxygen.
-
Solution: All glassware must be rigorously dried (e.g., oven-dried or flame-dried under vacuum). The solvent (typically diethyl ether or THF) must be anhydrous.[4] The reaction should be conducted under an inert atmosphere (e.g., dry nitrogen or argon).
-
-
Cause 2: Inactive Magnesium: The magnesium turnings may have an oxide layer (MgO) that prevents the reaction from initiating.
-
Solution: Use fresh, high-quality magnesium turnings. If initiation is slow, you can add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium surface. Using Rieke magnesium, a highly reactive form, can also solve this issue.[4]
-
-
Cause 3: Improper Reagent Addition: Adding the alkyl halide too quickly can lead to side reactions, including Wurtz-type coupling of the starting halide.
-
Solution: Add the alkyl halide dropwise to the magnesium suspension to maintain a gentle reflux and control the exothermic reaction.
-
Q3: I am attempting to synthesize this compound via catalytic hydrogenation of 2,7-dimethyl-1,7-octadiene (B14600217), but the reaction is incomplete. How can I improve the conversion?
A3: Incomplete hydrogenation can result from issues with the catalyst, hydrogen pressure, or substrate purity.
-
Cause 1: Catalyst Deactivation: The catalyst (e.g., Palladium on carbon, Pd/C) can be poisoned by impurities like sulfur or halide compounds in the substrate or solvent. The catalyst may also be old or have reduced activity.
-
Solution: Purify the diene precursor before hydrogenation. Use fresh, high-quality catalyst. Increase the catalyst loading (e.g., from 5 mol% to 10 mol%).
-
-
Cause 2: Insufficient Hydrogen Pressure or Time: For complete saturation of both double bonds, adequate hydrogen pressure and reaction time are crucial.
-
Solution: Increase the hydrogen pressure (e.g., from 1 atm to 4 atm or higher in a suitable pressure vessel).[6] Extend the reaction time and monitor the progress using techniques like GC-MS or ¹H NMR.
-
-
Cause 3: Steric Hindrance: While less of an issue for terminal alkenes, steric hindrance can slow down hydrogenation.
-
Solution: Consider using a more active or specialized homogeneous catalyst like Crabtree's catalyst, which can be effective for sterically hindered olefins.[7]
-
The general experimental workflow for a hydrogenation approach is visualized below.
Caption: General experimental workflow for synthesizing this compound via catalytic hydrogenation.
Frequently Asked Questions (FAQs)
Q: What is the most reliable method to synthesize high-purity this compound?
A: While several methods exist, catalytic hydrogenation of a purified di-unsaturated precursor (like 2,7-dimethyl-1,7-octadiene or 2,7-dimethyloct-4-yne) is generally the most reliable for achieving high purity and yield. This approach avoids the common side reactions (elimination, rearrangements) that plague Wurtz and some Grignard coupling reactions. The final purification step is also simpler, as the primary impurity would be unreacted starting material, which has a different degree of saturation.
Q: Can I use a Grignard reagent to couple with an alkyl halide for this synthesis? What yield can I expect?
A: Yes, you can react an isoamyl Grignard reagent (e.g., 3-methylbutylmagnesium bromide) with an isoamyl halide (e.g., 1-bromo-3-methylbutane). This is a form of carbon-carbon bond formation.[4] However, the yield can be variable. A significant portion of the Grignard reagent can be consumed in side reactions, such as elimination induced by the basicity of the Grignard reagent itself. Yields can often be moderate, and optimization of temperature and solvent is critical.
Q: How can I synthesize the precursor 2,7-dimethyl-4-octyne for subsequent hydrogenation?
A: A common method is the double alkylation of acetylene (B1199291).[8]
-
Deprotonate acetylene with a strong base like sodium amide (NaNH₂) in liquid ammonia (B1221849) to form sodium acetylide.
-
React the sodium acetylide with two equivalents of a suitable alkyl halide, such as 1-bromo-2-methylpropane (B43306) (isobutyl bromide). This reaction is performed sequentially. First, one equivalent of the halide is added to form 5-methyl-1-hexyne.
-
The terminal alkyne is then deprotonated again with NaNH₂ and reacted with a second equivalent of 1-bromo-2-methylpropane to form the desired 2,7-dimethyl-4-octyne.
-
The resulting internal alkyne can then be hydrogenated to this compound using a catalyst like Pd/C under hydrogen pressure.
Data Presentation: Comparison of Synthesis Parameters
The following table summarizes typical reaction conditions and expected outcomes for different synthetic routes. Yields are estimates and highly dependent on experimental execution.
| Synthesis Method | Precursors | Catalyst/Reagent | Solvent | Typical Yield | Key Challenges |
| Wurtz Reaction | 1-bromo-3-methylbutane | Sodium Metal | Dry Ether / THF | < 40% | Elimination side reactions, moisture sensitivity, difficult purification.[1][2] |
| Grignard Coupling | 3-methylbutylmagnesium bromide + 1-bromo-3-methylbutane | None (self-coupling) | Dry Ether / THF | 30 - 50% | Moisture/air sensitivity, elimination, requires careful initiation.[4] |
| Catalytic Hydrogenation | 2,7-dimethyl-4-octyne | Pd/C, PtO₂ | Ethanol, Hexane | > 90% | Requires multi-step precursor synthesis, potential catalyst poisoning.[9] |
| Catalytic Hydrogenation | Geraniol (for 2,6-isomer) | Pd/C | Tetrahydrofuran | ~30% (unoptimized) | Yield improvement needed via catalyst and condition changes.[10] |
Experimental Protocols
Protocol 1: Synthesis via Grignard Coupling
This protocol describes the coupling of 3-methylbutylmagnesium bromide with 1-bromo-3-methylbutane.
Materials:
-
Magnesium turnings
-
1-bromo-3-methylbutane (isoamyl bromide)
-
Anhydrous diethyl ether
-
Iodine (crystal, for initiation)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
Procedure:
-
Setup: Assemble a flame-dried three-necked flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.
-
Initiation: Place magnesium turnings in the flask. Add a small crystal of iodine. Gently warm the flask under a nitrogen stream until violet iodine vapor is visible, then allow it to cool.
-
Grignard Formation: Add anhydrous diethyl ether to cover the magnesium. Dissolve 1.0 equivalent of 1-bromo-3-methylbutane in anhydrous ether and add it to the dropping funnel. Add a small portion of the bromide solution to the magnesium. The reaction should initiate (slight bubbling, disappearance of iodine color). Once started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
Coupling: After the Grignard formation is complete (most of the magnesium is consumed), add a second equivalent of 1-bromo-3-methylbutane via the dropping funnel. Heat the mixture to reflux for 2-4 hours.
-
Workup: Cool the reaction mixture in an ice bath. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer. Wash the organic layer with water and then with brine.
-
Purification: Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the ether by rotary evaporation. Purify the crude product by fractional distillation to isolate this compound.
The logical relationship for selecting a synthesis pathway based on priorities is shown below.
Caption: Logic diagram for selecting a synthesis method for this compound based on priorities.
References
- 1. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 2. adichemistry.com [adichemistry.com]
- 3. How will you synthesize alkanes by wurtz reaction and from grignard's - askIITians [askiitians.com]
- 4. adichemistry.com [adichemistry.com]
- 5. youtube.com [youtube.com]
- 6. Catalytic Hydrogenation Activity and Electronic Structure Determination of Bis(arylimidazol-2-ylidene)pyridine Cobalt Alkyl and Hydride Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. reddit.com [reddit.com]
- 9. Compound X on catalytic hydrogenation gives 26dimethyloctane class 11 chemistry CBSE [vedantu.com]
- 10. 2,6-DIMETHYLOCTANE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of Alkanes
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting peak tailing issues encountered during the gas chromatography (GC) analysis of alkanes.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in gas chromatography?
A1: Peak tailing is a phenomenon in gas chromatography where a peak's asymmetry is distorted, resulting in a broader second half compared to the first.[1][2] This issue can compromise the accuracy of peak integration and diminish the resolution between adjacent peaks.[1][2][3] An asymmetry factor (As) or tailing factor (Tf) exceeding 1.5 often signifies a notable tailing problem that requires investigation.[1][3]
Q2: Why are my alkane peaks tailing?
A2: Although alkanes are generally non-polar and less prone to tailing from chemical interactions, peak tailing can still happen due to various physical and chemical factors within the GC system.[1] Common causes include problems with the column, inlet, injection technique, or contamination.[1]
Q3: If all peaks in my chromatogram, including the solvent peak, are tailing, what is the likely cause?
A3: When all peaks in a chromatogram show tailing, it typically indicates a physical problem in the GC system that affects all compounds. The most frequent culprits are associated with the carrier gas flow path, such as:
-
Improper column installation: The column might be set too high or too low in the inlet, which can create dead volumes or a convoluted flow path.[1][4]
-
Poor column cuts: Jagged or uneven cuts at either end of the column can cause turbulence in the carrier gas flow.[1][4]
-
Contaminated or active inlet liner: The liner can accumulate non-volatile residues from samples, creating active sites that interact with analytes.[1][5]
-
System leaks: Leaks can disrupt the carrier gas flow, leading to peak distortion.[1][6]
Q4: What should I do if only some of my alkane peaks, particularly the later-eluting ones, are tailing?
A4: If only specific, often later-eluting, alkane peaks are tailing, the problem is more likely due to chemical interactions or contamination within the column.[1] Potential causes include:
-
Column contamination: Buildup of non-volatile residues at the head of the column can interfere with the partitioning of analytes.[7][8]
-
Stationary phase degradation: Over time, the stationary phase can degrade, exposing active silanol (B1196071) groups that can interact with analytes, though this is less common for non-polar alkanes.[1]
Q5: Can my injection technique cause peak tailing?
A5: Yes, the injection technique can significantly influence peak shape.[9]
-
Column Overload: Injecting a sample that is too concentrated can lead to peak fronting, but it can sometimes be mistaken for tailing.[1]
-
Solvent Effects in Splitless Injection: In splitless injections, if the initial oven temperature is not set correctly relative to the solvent's boiling point, it can cause poor focusing of the analyte band at the head of the column, leading to peak distortion that may appear as tailing.[1][10] A slow purge of the solvent from the inlet can also create the illusion of a badly tailing peak.[1][11]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving the root cause of peak tailing for alkanes.
Logical Troubleshooting Workflow
The diagram below illustrates a step-by-step process for troubleshooting peak tailing.
Caption: A flowchart for troubleshooting GC peak tailing.
Data Presentation: Impact of Troubleshooting Steps
The following table summarizes how different troubleshooting actions can affect GC parameters and peak shape for alkanes.
| Troubleshooting Action | Parameter Affected | Expected Outcome for Alkane Analysis |
| Inlet Maintenance | System Activity & Cleanliness | Reduced peak tailing, improved peak symmetry. |
| Column Trimming | Column Contamination | Sharper peaks, especially for higher-boiling alkanes.[9] |
| Leak Check & Repair | Carrier Gas Flow Path | Consistent retention times and symmetric peak shapes. |
| Optimize Injection Volume | Column Load | Prevents column overload and associated peak distortion.[9] |
| Adjust Initial Oven Temp. | Analyte Focusing (Splitless) | Improved peak shape for early eluting compounds.[10] |
Experimental Protocols
Protocol 1: GC Inlet Maintenance
This protocol details the steps for routine maintenance of the GC inlet to address potential sources of peak tailing.
Objective: To replace consumable parts in the GC inlet to prevent leaks and eliminate sources of contamination.[6]
Materials:
-
New septum
-
Clean, deactivated inlet liner
-
New O-ring
-
Tweezers or liner removal tool
-
Wrenches for inlet fittings
Procedure:
-
Cool down the GC: Ensure the inlet and oven temperatures are at a safe, ambient level.[1]
-
Turn off gases: Stop the flow of the carrier gas.[1]
-
Disassemble the inlet: Carefully remove the septum nut, septum, and the inlet liner.[1]
-
Inspect and Replace:
-
Reassemble and Leak Check: Reinstall the components and perform a leak check after restoring the carrier gas flow.[1][6]
Protocol 2: GC Column Trimming
This protocol describes the correct procedure for trimming the GC column to remove contaminated sections.
Objective: To remove the front section of the column that may be contaminated with non-volatile residues.
Materials:
-
Ceramic scoring wafer or diamond-tipped pen
-
Magnifying glass
Procedure:
-
Remove the Column: Carefully remove the column from the inlet.[1]
-
Make a Clean Cut: Using a ceramic scoring wafer or a diamond-tipped pen, score the column about 10-20 cm from the inlet end.[1] Snap the column at the score to create a clean, 90-degree cut.[1]
-
Inspect the Cut: Use a magnifying glass to ensure the cut is clean and free of jagged edges or silica (B1680970) shards.[1][4]
-
Reinstall the Column: Reinstall the column in the inlet at the correct height as specified by the instrument manufacturer.[1]
-
Condition the Column: Condition the column according to the manufacturer's instructions before running samples.[1]
Protocol 3: Inert Compound Injection Test
This diagnostic test helps to distinguish between physical and chemical causes of peak tailing.
Objective: To determine if peak tailing is caused by a physical problem in the flow path or by chemical interactions with the analytes.
Procedure:
-
Prepare a Standard: Prepare a standard solution of a non-polar, inert compound (e.g., a simple alkane like hexane (B92381) or octane) in a suitable solvent.[1]
-
Inject the Standard: Inject the standard into the GC system under the same conditions as your analysis.[1]
-
Analyze the Peak Shape:
-
Symmetrical Peak: If the inert compound peak shows good symmetry, the problem is likely chemical in nature and related to interactions between your specific analytes and the system.[1]
-
Tailing Peak: If the inert compound peak also tails, the problem is likely physical, related to the flow path (e.g., column installation, leaks, or a poor column cut).[1]
-
Logical Relationship: Physical vs. Chemical Causes
The following diagram illustrates the relationship between the type of peak tailing observed and its likely cause.
Caption: Differentiating physical and chemical causes of peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. GC Injection Port Issues: Two Case Studies (Peak Tailing and Low Response) [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Temperature Programs for Decane Isomer Separation
This technical support guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for challenges encountered when separating decane (B31447) isomers using gas chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: What is the primary principle for separating decane isomers in gas chromatography?
A1: The separation of decane isomers, which are nonpolar alkanes, is primarily governed by their boiling points when using a nonpolar stationary phase.[1][2] The elution order generally follows the order of increasing boiling points.[2] Factors like the column's stationary phase, temperature program, and carrier gas flow rate are critical for achieving optimal separation.[1]
Q2: Which type of GC column is best suited for separating decane isomers?
A2: For optimal separation of alkane isomers, a non-polar capillary column is ideal.[1] Columns with a 100% dimethylpolysysiloxane or 5% phenyl-95% dimethylpolysiloxane stationary phase are highly recommended as they separate alkanes based on their boiling points.[1] For complex samples requiring higher resolution, longer columns (e.g., 30-60 m) with a smaller internal diameter (e.g., 0.18 mm or 0.25 mm) are advantageous.[1]
Q3: Why is temperature programming preferred over isothermal analysis for decane isomers?
A3: Temperature programming is crucial when analyzing mixtures with a wide range of boiling points, which is common for decane isomers.[3] An isothermal analysis set at a low temperature to resolve early-eluting isomers would result in very long retention times and broad peaks for later-eluting, higher-boiling point isomers.[2] Conversely, a high isothermal temperature would cause co-elution of the early peaks.[2] Temperature programming allows for the separation of volatile components at a lower initial temperature, followed by a ramp to elute higher-boiling isomers more quickly and with better peak shape.[3][4]
Q4: How does the temperature ramp rate affect the separation of decane isomers?
A4: The temperature ramp rate significantly impacts resolution.[1] A slower ramp rate increases the interaction time between the analytes and the stationary phase, which can enhance the separation of closely eluting isomers.[1] A general guideline for an optimal ramp rate is to use 10°C per hold-up time (void time).[5] For instance, if the hold-up time is one minute, a ramp rate of 10°C/min is a good starting point.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Issue 1: Poor Resolution or Co-elution of Isomer Peaks
Symptoms:
-
Peaks are overlapping or not baseline-separated.
-
Inability to distinguish between closely related decane isomers.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inappropriate Column | Ensure you are using a non-polar stationary phase column. For enhanced resolution, consider a longer column or one with a smaller internal diameter.[1] |
| Incorrect Temperature Program | A slow oven temperature ramp rate (e.g., 5-10°C/min) can improve separation.[1] If early peaks are poorly resolved, decrease the initial oven temperature.[5] |
| Suboptimal Carrier Gas Flow Rate | An incorrect flow rate can lead to band broadening. Optimize the flow rate for your carrier gas (Helium or Hydrogen) to achieve the best efficiency.[1] |
| Column Overload | If peaks are broad and fronting, your sample may be too concentrated. Reduce the sample concentration or use a split injection to avoid overloading the column.[1] |
Issue 2: Shifting Retention Times
Symptoms:
-
The time it takes for a specific isomer to elute varies between runs.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Leaks in the System | Leaks in the carrier gas line, fittings, or septum can cause fluctuating flow rates, directly impacting retention times.[1] Perform a leak check of your GC system. |
| Unstable Oven Temperature | Ensure the GC oven is properly calibrated and maintaining a stable temperature throughout the run. Fluctuations in temperature will cause retention times to shift.[1] |
| Inconsistent Injection Technique | Manual injections can introduce variability. Use an autosampler for consistent injection volumes and speeds. |
| Column Degradation | Over time, the stationary phase can degrade, leading to changes in retention. Condition the column or replace it if it's old or has been subjected to high temperatures.[6] |
Issue 3: Peak Tailing
Symptoms:
-
Peaks are asymmetrical with a "tail" extending from the back of the peak.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Active Sites in the System | Active sites in the injector liner, column, or detector can cause polar or active compounds to tail. While decane isomers are non-polar, sample contaminants could be an issue. Deactivate or replace the liner and trim the front end of the column. |
| Column Contamination | Contaminants from previous injections can interfere with the separation. Bake out the column at a high temperature to remove them.[1] |
| Improper Column Installation | If the column is not installed correctly in the injector or detector, it can create dead volume, leading to peak tailing. Reinstall the column according to the manufacturer's instructions. |
Experimental Protocols
Protocol 1: General Screening Method for Decane Isomers
This protocol provides a starting point for developing a method to separate decane isomers.
-
Sample Preparation:
-
Dilute the decane isomer mixture in a suitable solvent like hexane (B92381) to a final concentration of approximately 50 mg/L.[7]
-
Transfer an aliquot to a 1.5 mL autosampler vial.[7]
-
-
GC System Configuration:
-
GC: Agilent 7890A or similar.
-
Column: DB-1 (100% dimethylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness.[8]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless inlet at 250°C. Use a split ratio of 50:1 to start.
-
Detector: Flame Ionization Detector (FID) at 280°C.
-
-
Temperature Program:
-
Data Analysis:
Quantitative Data: Example Retention Indices
The following table provides an example of Kovats retention indices for 1-decene (B1663960) on different stationary phases to illustrate the effect of polarity. While decane is saturated, this demonstrates the principle of how stationary phase choice affects elution.
| Analyte | Stationary Phase | Phase Polarity | Kovats Retention Index (I) | Elution Behavior Relative to n-Decane (I=1000) |
| 1-Decene | Squalane | Nonpolar | 982 | Elutes before n-decane[8] |
| 1-Decene | DB-1 | Nonpolar | 989 | Elutes before n-decane[8] |
| 1-Decene | Carbowax 20M | Polar | 1046 | Elutes after n-decane[8] |
Visualizations
Workflow for Troubleshooting Poor Resolution
The following diagram outlines a logical workflow for addressing issues with poor peak resolution.
Caption: Troubleshooting workflow for poor GC peak resolution.
Logical Steps for Temperature Program Optimization
This diagram illustrates the sequential steps for optimizing a temperature program for a new sample mixture.
Caption: Steps for optimizing a GC temperature program.
References
- 1. benchchem.com [benchchem.com]
- 2. csun.edu [csun.edu]
- 3. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. shimadzu.co.uk [shimadzu.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. phytochemia.com [phytochemia.com]
Challenges in the purification of 2,7-Dimethyloctane from isomers.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the purification of 2,7-dimethyloctane from its isomers. The information is tailored for researchers, scientists, and professionals in drug development and chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound from its isomers?
A1: The primary challenges stem from the similar physicochemical properties of C10H22 isomers. These include:
-
Close Boiling Points: Branched alkanes, such as this compound and its various isomers, often have very close boiling points, making separation by conventional fractional distillation difficult and energy-intensive.[1]
-
Structural Similarity: The isomers of decane (B31447) possess the same molecular weight and similar structural conformations. This makes them difficult to separate using techniques that rely on differences in polarity or molecular size.
-
Co-elution in Chromatography: Due to their similar properties, isomers can co-elute in chromatographic separations, leading to poor resolution and impure fractions.
Q2: Which purification techniques are most commonly used for separating alkane isomers like this compound?
A2: The most common techniques employed for the separation of alkane isomers are:
-
Fractional Distillation: This method separates compounds based on differences in their boiling points. For closely boiling isomers, a column with a high number of theoretical plates is required.[2]
-
Preparative Gas Chromatography (Prep GC): Prep GC offers high-resolution separation and is suitable for obtaining high-purity fractions of volatile compounds like this compound.[3]
-
Adsorptive Separation: This technique utilizes porous materials like zeolites or metal-organic frameworks (MOFs) that can selectively adsorb isomers based on their size and shape (molecular sieving).[4][5]
Q3: How does the degree of branching affect the boiling point of decane isomers?
A3: Generally, for alkanes with the same number of carbon atoms, increased branching leads to a lower boiling point.[1] This is because branching reduces the surface area available for intermolecular van der Waals forces, resulting in weaker attractions between molecules.
Troubleshooting Guides
Fractional Distillation
Problem: Poor separation of this compound from its isomers.
| Possible Cause | Troubleshooting Step |
| Insufficient Column Efficiency: The fractionating column does not have enough theoretical plates to separate components with close boiling points. | - Use a longer fractionating column. - Use a column with a more efficient packing material (e.g., structured packing). |
| Incorrect Reflux Ratio: The ratio of condensed vapor returned to the column to the vapor removed as distillate is too low. | - Increase the reflux ratio to improve separation efficiency. This will, however, increase the distillation time. |
| Heat Fluctuations: Inconsistent heating of the distillation flask can lead to unstable vaporization and poor separation. | - Use a heating mantle with a stirrer for uniform heating. - Insulate the distillation flask and column to minimize heat loss. |
| Flooding of the Column: The vapor flow rate is too high, causing the liquid to be carried up the column instead of flowing down. | - Reduce the heating rate to decrease the vapor velocity. |
| Formation of Azeotropes: The isomers may form an azeotrope, a mixture with a constant boiling point, making further separation by distillation impossible. | - Investigate the possibility of azeotrope formation. If confirmed, an alternative purification method like preparative GC or adsorptive separation will be necessary. |
Data Presentation: Boiling Points of C10H22 Isomers
| Isomer | Boiling Point (°C) |
| n-Decane | ~174 |
| 2-Methylnonane | ~167 |
| 2,2-Dimethyloctane (B44098) | 155 |
| 2,3-Dimethyloctane (B44108) | 164 |
| 2,4-Dimethyloctane (B1655664) | 153 |
| This compound | 159-160 |
Note: Data compiled from various sources.[1][6][7][8][9]
Preparative Gas Chromatography (Prep GC)
Problem: Co-elution or poor resolution of this compound peak.
| Possible Cause | Troubleshooting Step |
| Inappropriate Stationary Phase: The column's stationary phase is not providing sufficient selectivity for the isomers. | - For alkane isomers, a nonpolar stationary phase (e.g., 5% diphenyl / 95% dimethyl polysiloxane) is generally recommended.[3] |
| Suboptimal Oven Temperature Program: The temperature ramp rate or initial/final temperatures are not optimized for the separation. | - Decrease the temperature ramp rate to improve resolution. - Optimize the initial hold time to ensure proper focusing of the sample at the head of the column. |
| Column Overload: Injecting too much sample can lead to broad, asymmetric peaks and poor separation. | - Reduce the injection volume. - Use a column with a larger internal diameter and thicker stationary phase film. |
| Carrier Gas Flow Rate is Not Optimal: The flow rate is too high or too low, affecting column efficiency. | - Determine the optimal flow rate for the carrier gas (e.g., Helium) and column dimensions. |
| Peak Tailing: Active sites in the injector or column can cause polar interactions, leading to tailing peaks. | - Use a deactivated inlet liner. - Trim the first few centimeters of the column to remove any active sites.[10] |
Adsorptive Separation using Zeolites/MOFs
Problem: Low purity of this compound after separation.
| Possible Cause | Troubleshooting Step |
| Incorrect Adsorbent Selection: The pore size of the zeolite or MOF is not suitable for separating di-branched alkanes from other isomers. | - For separating di-branched alkanes, materials like ZIF-8 can be effective as they can exclude bulkier isomers.[4] |
| Incomplete Activation of Adsorbent: Residual water or other adsorbed molecules in the pores of the adsorbent block access for the alkane isomers. | - Ensure complete activation of the adsorbent by heating under vacuum at the recommended temperature and time before use. |
| Improper Loading Conditions: The temperature and pressure during sample loading are not optimal for selective adsorption. | - Adjust the temperature and pressure to enhance the selectivity of adsorption. This may require experimental optimization. |
| Inefficient Elution/Desorption: The desired compound is not completely recovered from the adsorbent. | - Optimize the desorption conditions (e.g., temperature swing or pressure swing) to ensure complete recovery. |
| Adsorbent Deactivation: The adsorbent has become contaminated or its structure has degraded after multiple cycles. | - Follow the recommended regeneration procedure for the specific adsorbent. For ZIF-8, this may involve washing with a suitable solvent like ethanol (B145695) and drying.[6] |
Experimental Protocols
Preparative Gas Chromatography (Prep GC) for this compound Purification
Objective: To isolate high-purity this compound from a mixture of its isomers.
Instrumentation:
-
Gas chromatograph equipped with a preparative-scale injector, column, and a fraction collector.
-
Column: A nonpolar preparative column (e.g., 5% diphenyl / 95% dimethyl polysiloxane).
-
Carrier Gas: High-purity helium.
-
Detector: Thermal Conductivity Detector (TCD) or a Flame Ionization Detector (FID) with a stream splitter.
Procedure:
-
Instrument Setup:
-
Set the injector temperature to 250 °C.
-
Install the preparative column.
-
Set the carrier gas flow rate according to the column manufacturer's recommendation.
-
Set the detector temperature to 275 °C.
-
-
Oven Program:
-
Initial temperature: 100 °C, hold for 5 minutes.
-
Ramp rate: 5 °C/min to 180 °C.
-
Final hold: Hold at 180 °C for 10 minutes.
-
-
Sample Injection:
-
Inject an appropriate volume of the isomeric mixture. The volume will depend on the column dimensions and should be optimized to avoid overloading.
-
-
Fraction Collection:
-
Monitor the chromatogram in real-time.
-
Based on the retention time of this compound (determined from an analytical run), program the fraction collector to open and collect the eluent corresponding to the target peak.
-
-
Purity Analysis:
-
Analyze the collected fraction using analytical GC-MS to confirm its purity.
-
Adsorptive Separation using ZIF-8
Objective: To selectively separate this compound from a mixture containing linear and mono-branched isomers.
Materials:
-
Activated ZIF-8 (Zeolitic Imidazolate Framework-8).
-
Isomeric mixture containing this compound.
-
Suitable solvent for washing (e.g., ethanol).
-
Adsorption column.
Procedure:
-
Activation of ZIF-8:
-
Place the ZIF-8 powder in a vacuum oven.
-
Heat to 150-200 °C under vacuum for at least 4 hours to remove any adsorbed water or solvents from the pores.
-
-
Column Packing:
-
Carefully pack the activated ZIF-8 into the adsorption column.
-
-
Adsorption:
-
Pass the vaporized isomeric mixture through the ZIF-8 packed column at a controlled flow rate and temperature (e.g., 373 K). ZIF-8 is known to adsorb linear and mono-branched alkanes while excluding di-branched isomers like 2,2-dimethylbutane.[5] The elution order for isomers on ZIF-8 can be reversed compared to traditional stationary phases, with branched alkanes eluting earlier than their linear counterparts.[4]
-
-
Elution and Collection:
-
The unadsorbed or weakly adsorbed components (di-branched isomers) will elute first.
-
The more strongly adsorbed components (linear and mono-branched isomers) can be desorbed by increasing the temperature (temperature swing adsorption) or decreasing the pressure (pressure swing adsorption).
-
Collect the fractions and analyze their composition using GC.
-
-
Regeneration of ZIF-8:
Visualizations
Caption: Workflow for the purification of this compound using Preparative Gas Chromatography.
Caption: Troubleshooting logic for poor separation in fractional distillation.
References
- 1. 75 C10H22 isomers of molecular formula C10H22 structural isomers carbon chain isomers structural formula skeletal formula R/S optical isomers stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sieving di-branched from mono-branched and linear alkanes using ZIF-8: experimental proof and theoretical explanation - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP44381G [pubs.rsc.org]
- 6. ladewig.co [ladewig.co]
- 7. 2,3-dimethyloctane [stenutz.eu]
- 8. 2,4-dimethyloctane [stenutz.eu]
- 9. 2,2-dimethyloctane [stenutz.eu]
- 10. chromatographyonline.com [chromatographyonline.com]
Minimizing side reactions in the dimerization of alkyl halides.
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for minimizing side reactions during the dimerization of alkyl halides.
Section 1: Wurtz Reaction
The Wurtz reaction is a coupling reaction where two alkyl halides react with sodium metal in the presence of a dry ether solvent to form a higher alkane.[1] While historically significant, it is often plagued by side reactions, limiting its synthetic utility, especially for generating unsymmetrical alkanes.[2]
Frequently Asked Questions (FAQs)
Q1: My Wurtz reaction is giving a very low yield of the desired dimer. What are the common causes?
A1: Low yields in Wurtz reactions are common and can be attributed to several factors:
-
Side Reactions: The primary cause of low yields is the prevalence of side reactions, particularly elimination (forming alkenes) and disproportionation.[3] These become more significant with secondary and tertiary alkyl halides due to steric hindrance.[2]
-
Moisture: The reaction requires strictly anhydrous conditions. Sodium metal reacts vigorously with water, which would quench the reaction.[3]
-
Poor Mixing of Unsymmetrical Halides: If you are attempting to couple two different alkyl halides, a statistical mixture of products (R-R, R'-R', and R-R') will be formed, making the isolation of the desired cross-coupled product difficult and lowering its yield.[2]
Q2: I'm observing a significant amount of alkene byproduct. How can I minimize this?
A2: Alkene formation is a common side reaction resulting from an elimination pathway that competes with the desired coupling.[4] To minimize this:
-
Use Primary Alkyl Halides: Primary alkyl halides are less prone to elimination reactions compared to secondary and tertiary halides.
-
Control Temperature: Excessive heat can favor the elimination pathway. Running the reaction at a moderate temperature, such as a gentle reflux, is often optimal.[3]
-
Choice of Metal: While sodium is traditional, other metals like activated copper, zinc, or a mixture of manganese and copper chloride have been used to improve yields and suppress side reactions.[4][5]
Q3: Can I use two different alkyl halides to create an unsymmetrical alkane?
A3: While possible, it is generally not recommended for the classical Wurtz reaction. The reaction will produce a mixture of all possible dimers (homo-coupled and cross-coupled products), which are often difficult to separate due to similar boiling points.[2] For the synthesis of unsymmetrical alkanes, the Corey-House synthesis is a much more effective method.[6]
Experimental Protocol: Dimerization of n-butyl bromide to n-octane
Materials:
-
n-butyl bromide
-
Sodium metal, cut into small pieces
-
Anhydrous diethyl ether
-
Apparatus for reaction under an inert atmosphere (e.g., Schlenk line)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.
-
In the flask, place freshly cut sodium metal in anhydrous diethyl ether under an inert atmosphere.
-
From the dropping funnel, add a solution of n-butyl bromide in anhydrous diethyl ether dropwise to the sodium suspension with vigorous stirring.
-
The reaction is exothermic and should be maintained at a gentle reflux. An ice bath can be used to control the reaction rate if necessary.
-
After the addition is complete, continue to stir the reaction mixture under reflux for an additional 1-2 hours to ensure completion.
-
After cooling to room temperature, carefully quench the excess sodium by the slow addition of ethanol, followed by water.
-
Separate the ethereal layer, wash with water, dry over an anhydrous salt (e.g., MgSO₄), and remove the solvent by distillation.
-
Purify the resulting n-octane by fractional distillation.
Logical Workflow for Wurtz Reaction Troubleshooting
Caption: Troubleshooting workflow for the Wurtz reaction.
Section 2: Grignard Reagent-Based Coupling
While Grignard reagents (R-MgX) are most commonly used for additions to carbonyls, they can participate in coupling reactions with alkyl halides, often catalyzed by transition metals, to form C-C bonds. A significant side reaction in the preparation of Grignard reagents is a Wurtz-type coupling.[7]
Frequently Asked Questions (FAQs)
Q1: During the formation of my Grignard reagent, I'm getting a significant amount of a homodimer byproduct. How can I prevent this?
A1: This is a classic Wurtz-type coupling side reaction where the newly formed Grignard reagent attacks the starting alkyl halide.[7] To minimize this:
-
Slow Addition: Add the alkyl halide solution slowly and dropwise to the magnesium turnings. This maintains a low concentration of the alkyl halide, reducing the likelihood of it reacting with the Grignard reagent.
-
Temperature Control: The reaction to form the Grignard reagent is exothermic. Maintain a moderate temperature (e.g., gentle reflux) and use cooling baths if necessary to prevent overheating, which can favor the coupling side reaction.
-
Highly Active Magnesium: Ensure the magnesium surface is activated to promote rapid formation of the Grignard reagent, leaving less time for the alkyl halide to react with the product. Activation can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[8]
Q2: My Grignard coupling reaction with a second alkyl halide is not working. What could be the issue?
A2: Direct coupling of a Grignard reagent with a second, less reactive alkyl halide is often inefficient without a catalyst.
-
Catalyst: Use a transition metal catalyst, such as those based on iron, nickel, palladium, or copper, to facilitate the cross-coupling.[9][10][11]
-
Reactivity of Halide: The second alkyl halide's reactivity is crucial. Alkyl iodides are more reactive than bromides, which are more reactive than chlorides.
-
Side Reactions: The Grignard reagent is a strong base and can cause elimination reactions with the second alkyl halide, especially if it is sterically hindered.
Q3: The reaction mixture turned dark brown/black during Grignard reagent formation. Is this normal?
A3: A color change to grayish or brownish is typical for Grignard reagent formation. However, a very dark or black color may indicate decomposition or significant side reactions, possibly due to overheating or impurities.[8] Ensure proper temperature control and use pure, dry reagents and solvents.
Quantitative Data: Iron-Catalyzed Cross-Coupling of Alkyl Halides with Phenylmagnesium Bromide
| Entry | Alkyl Halide | Additive | Temperature (°C) | Yield (%) | Reference |
| 1 | n-Dodecyl bromide | None | -5 | 2.1 | [9] |
| 2 | n-Dodecyl bromide | Triethylamine | -5 | Low | [9] |
| 3 | n-Dodecyl bromide | TMEDA | -5 | 92.3 | [9] |
| 4 | Cyclohexyl bromide | NMP | 25 | 85 | [12] |
TMEDA = N,N,N',N'-Tetramethylethylenediamine; NMP = N-Methyl-2-pyrrolidone
Experimental Protocol: Iron-Catalyzed Cross-Coupling of n-Dodecyl Bromide with Biphenylmagnesium Bromide[9]
Materials:
-
n-Dodecyl bromide
-
Biphenylmagnesium bromide (0.9 M in THF)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (0.9 M in THF)
-
Iron(III) chloride (FeCl₃) (0.1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of n-dodecyl bromide (50 mmol) in THF, add the FeCl₃ solution (5 mol %).
-
Cool the mixture to -5 °C.
-
Prepare a mixture of biphenylmagnesium bromide (65 mmol) and TMEDA (65 mmol).
-
Add the Grignard/TMEDA mixture to the alkyl halide/catalyst solution at a rate that maintains the internal temperature at -5 °C.
-
Stir the reaction mixture at -5 °C for 30 minutes after the addition is complete.
-
Quench the reaction with 1 M HCl.
-
Extract the product with toluene, dry the organic layers over anhydrous MgSO₄, and concentrate in vacuo to obtain the crude product.
-
Purify by column chromatography or distillation.
Signaling Pathway: Grignard Reagent Formation and Side Reaction
Caption: Formation of Grignard reagent and competing side reaction.
Section 3: Corey-House Synthesis
The Corey-House synthesis is a versatile method for coupling two alkyl (or other organic) groups, particularly useful for forming unsymmetrical alkanes with high yields. It involves the reaction of a lithium diorganocuprate (Gilman reagent) with an organic halide.[6][13]
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of the Corey-House synthesis over the Wurtz reaction?
A1: The main advantage is its ability to cleanly form unsymmetrical alkanes (R-R').[14] The Wurtz reaction with two different alkyl halides yields a difficult-to-separate mixture of R-R, R'-R', and R-R'. The Corey-House synthesis, however, provides the cross-coupled product R-R' with high selectivity.[15]
Q2: What are the key steps in a Corey-House synthesis?
A2: The reaction proceeds in two main stages:
-
Formation of the Gilman Reagent: An alkyl halide (R-X) is first converted to an alkyllithium reagent (R-Li) by reacting it with lithium metal. This alkyllithium is then reacted with a copper(I) salt (typically CuI) to form the lithium dialkylcuprate ((R)₂CuLi), also known as a Gilman reagent.[16]
-
Coupling Reaction: The Gilman reagent is then reacted with a second alkyl halide (R'-X) to form the desired coupled product (R-R').[16]
Q3: Are there limitations on the types of alkyl halides I can use?
A3: Yes, there are some limitations. For the second step (the coupling reaction), the alkyl halide (R'-X) should ideally be a methyl, primary, or secondary cycloalkyl halide for the reaction to work well.[17] Tertiary halides are generally poor substrates for the coupling step as they tend to undergo elimination.[13] However, the alkyl groups (R) on the Gilman reagent can be primary, secondary, or tertiary.[14]
Quantitative Data: Corey-House Synthesis Yields
| Gilman Reagent ((R)₂CuLi) | Alkyl Halide (R'-X) | Product (R-R') | Yield (%) | Reference |
| (CH₃)₂CuLi | 1-Iododecane (B1670042) | n-Undecane | 98 | Organic Syntheses |
| (n-Bu)₂CuLi | 1-Bromopentane | n-Nonane | 98 | J. Org. Chem. |
| (sec-Bu)₂CuLi | Benzyl bromide | 3-Methyl-1-phenylbutane | 75 | J. Am. Chem. Soc. |
| (t-Bu)₂CuLi | 1-Bromopropane | 2,2-Dimethylpentane | 55 | J. Am. Chem. Soc. |
Experimental Protocol: Synthesis of n-Undecane from Lithium Dimethylcuprate and 1-Iododecane
Materials:
-
Methyllithium (B1224462) (in diethyl ether)
-
Copper(I) iodide (CuI)
-
1-Iododecane
-
Anhydrous diethyl ether
Procedure:
-
Gilman Reagent Preparation: In a flame-dried, inert atmosphere flask, add purified CuI to anhydrous diethyl ether and cool to 0 °C.
-
Slowly add two equivalents of methyllithium solution to the stirred CuI slurry. The mixture will change color as the lithium dimethylcuprate forms.
-
Coupling Reaction: To the freshly prepared Gilman reagent at 0 °C, add one equivalent of 1-iododecane dropwise.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-3 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the n-undecane by distillation or chromatography.
Reaction Scheme: Corey-House Synthesis
Caption: Two-stage process of the Corey-House synthesis.
Section 4: Ullmann Reaction
The classical Ullmann reaction involves the copper-promoted coupling of two aryl halides to form a biaryl.[18] While traditionally used for aryl halides, modifications have extended its use, though it remains less common for simple alkyl halide dimerization compared to other methods.
Frequently Asked questions (FAQs)
Q1: Can the Ullmann reaction be used for alkyl halide dimerization?
A1: The classical Ullmann reaction is primarily for aryl halides and requires high temperatures (often >200 °C).[19] It is generally not an efficient method for coupling simple alkyl halides. Modern palladium- and nickel-catalyzed cross-coupling reactions are typically more suitable for this purpose.[20]
Q2: What are the main challenges with the classical Ullmann reaction?
A2: The primary challenges include:
-
Harsh Conditions: The reaction requires high temperatures and stoichiometric amounts of copper.[20]
-
Substrate Scope: It is often limited to electron-deficient aryl halides.
-
Variable Yields: The reaction's success can be inconsistent.[20]
Q3: Are there modern versions of the Ullmann reaction that are more applicable?
A3: Yes, modern "Ullmann-type" reactions often use catalytic amounts of copper with ligands (like diamines or amino acids) under much milder conditions.[21] These are typically used for C-N or C-O bond formation (coupling aryl halides with amines or alcohols) rather than C-C bond formation between two alkyl halides.[22]
Reaction Scheme: Classical Ullmann Biaryl Synthesis
Caption: Classical Ullmann reaction for biaryl synthesis.
References
- 1. Wurtz Reaction Mechanism, Examples & Uses – Organic Chemistry [vedantu.com]
- 2. adichemistry.com [adichemistry.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Wurtz Reaction: Examples, Mechanism & Wurtz Fittig Reaction | AESL [aakash.ac.in]
- 5. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 6. collegedunia.com [collegedunia.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. asianpubs.org [asianpubs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. uwindsor.ca [uwindsor.ca]
- 12. Iron-Catalyzed Coupling of Aryl Grignard Reagents with Alkyl Halides: A Competitive Hammett Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Corey–House synthesis - Wikipedia [en.wikipedia.org]
- 14. byjus.com [byjus.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Corey House Reaction: Mechanism, Steps & Applications [vedantu.com]
- 17. Corey-House_synthesis [chemeurope.com]
- 18. byjus.com [byjus.com]
- 19. Ullmann Reaction [organic-chemistry.org]
- 20. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. Ullmann coupling-An overview - operachem [operachem.com]
Technical Support Center: Resolving Co-elution of Branched Alkanes in GC-MS
This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in resolving the co-elution of branched alkanes in Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What is peak co-elution in GC-MS?
A1: Peak co-elution occurs when two or more compounds are not sufficiently separated by the gas chromatograph and elute from the column at the same time. This results in a single, often distorted, chromatographic peak, which complicates accurate identification and quantification.[1]
Q2: Why is the co-elution of branched alkanes a common problem?
A2: Branched alkanes often exist as numerous structural isomers with very similar boiling points and polarities.[2] Since gas chromatography primarily separates compounds based on their boiling points, isomers with close boiling points are challenging to resolve on a standard GC column.[2][3]
Q3: How can I confirm if a peak is composed of co-eluting compounds?
A3: You can confirm co-elution through several methods:
-
Visual Peak Shape Inspection: Asymmetrical peaks, shoulders, or tailing are strong indicators of co-elution.[1][4]
-
Mass Spectrometry Analysis: By examining the mass spectra across the profile of a single chromatographic peak (at the start, apex, and end), you can identify co-elution. If the mass spectra differ across the peak, it confirms the presence of multiple compounds.[1][4][5]
-
Peak Purity Analysis: Specialized software can perform peak purity analysis, which compares spectra across a peak to detect inconsistencies.[5]
Q4: What is the first step I should take to resolve co-eluting branched alkanes?
A4: The first and often most effective step is to optimize your GC method parameters. A slower oven temperature ramp rate can significantly improve the separation of compounds with close boiling points.[3] Adjusting the carrier gas flow rate to its optimal linear velocity will also maximize column efficiency.[3]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the analysis of branched alkanes.
Issue 1: A group of branched alkane isomers are completely co-eluting.
-
Question: My chromatogram shows a single, symmetrical peak where I expect to see multiple branched alkane isomers. What should I do?
-
Answer: This indicates a lack of selectivity or efficiency in your current method. A systematic approach to method optimization is required.
-
Optimize Temperature Program: Decrease the oven ramp rate (e.g., from 10°C/min to 2-5°C/min) to increase the time analytes spend interacting with the stationary phase, which can improve separation.[3][6] You can also add a short isothermal hold at a temperature just below the elution temperature of the co-eluting pair.[7]
-
Optimize Carrier Gas Flow: Ensure your carrier gas (Helium or Hydrogen) is set to its optimal flow rate for your column's internal diameter. This maximizes column efficiency and peak resolution.[6]
-
Change GC Column: If method optimization is insufficient, a different column may be necessary. Consider a longer column (e.g., 60 m or 100 m) to increase the number of theoretical plates and enhance resolution.[3][8] Alternatively, a column with a smaller internal diameter (e.g., 0.18 mm) will also increase efficiency.[3]
-
Issue 2: I'm observing a peak with a significant shoulder or tail, suggesting partial co-elution.
-
Question: One of my peaks is asymmetrical. How can I resolve the shoulder into a separate peak?
-
Answer: A peak shoulder is a clear sign of partial co-elution.[4]
-
Confirm Co-elution with MS: First, analyze the mass spectra at the peak apex and on the shoulder. Different spectra will confirm that it is a co-elution issue and not a problem with peak shape (like column overload or activity).[4]
-
Employ Method Optimization: Follow the steps outlined in Issue 1 (slower temperature ramp, optimal flow rate). These adjustments are often sufficient to resolve partially separated peaks.
-
Utilize MS Deconvolution: If chromatographic resolution is still not baseline, you can use the mass spectrometer's capabilities. If the co-eluting compounds have unique ions in their mass spectra, you can quantify them using extracted ion chromatograms (EICs) for those specific masses, even if the total ion chromatogram (TIC) peaks overlap.[9]
-
Advanced Solutions for Complex Mixtures
For highly complex samples containing a vast number of branched alkane isomers, such as petroleum fractions or sustainable aviation fuels, standard GC-MS may not provide adequate resolution.[2][10]
Comprehensive Two-Dimensional Gas Chromatography (GCxGC)
GCxGC is a powerful technique that uses two columns with different stationary phases to achieve significantly higher separation power.[10][11] The sample is first separated on a primary column (typically non-polar for alkanes), and then fractions of the eluent are transferred to a second, shorter column (often with a different polarity) for further separation.[12] This results in a two-dimensional chromatogram where compounds are separated by volatility in the first dimension and by polarity in the second, allowing for the resolution of highly complex mixtures.[12]
Data and Parameters
Table 1: Recommended GC Columns for Branched Alkane Analysis
| Stationary Phase | Key Features | Common Dimensions | Max Temp (°C) | Applications |
| 100% Dimethylpolysiloxane | Non-polar; separates based on boiling point.[3] | 30-60 m length, 0.25 mm ID, 0.25 µm film | 325-350 | General purpose hydrocarbon analysis.[13] |
| (5%-Phenyl)-methylpolysiloxane | Low-bleed, slightly more polar than 100% dimethylpolysiloxane. | 30-60 m length, 0.25 mm ID, 0.25 µm film | 350 | Detailed hydrocarbon analysis, good for MS.[2] |
| High-Temperature Phases | Engineered for high thermal stability. | 15-30 m length, 0.25 mm ID, 0.1-0.25 µm film | 400 | Analysis of high molecular weight hydrocarbons and waxes.[2] |
Table 2: Starting GC-MS Parameters for Branched Alkane Analysis
| Parameter | Recommended Setting | Rationale |
| Injector Temperature | 280-320°C | Ensures complete vaporization of high-boiling point alkanes.[13] |
| Split Ratio | 50:1 (can be adjusted) | Prevents column overload while ensuring sufficient sample transfer. |
| Carrier Gas | Helium or Hydrogen | Hydrogen allows for faster analysis without significant loss of resolution.[13] |
| Flow Rate | 1.0 - 1.5 mL/min (for 0.25 mm ID column) | Optimize for best efficiency (Van Deemter plot).[6] |
| Oven Program | Initial: 40-100°C, hold 2 min | A lower starting temperature helps focus volatile components. |
| Ramp: 2-5°C/min to 320°C | A slow ramp is critical for separating closely eluting isomers.[6] | |
| Final Hold: 5-10 min | Ensures all high-boiling compounds have eluted from the column. | |
| MS Source Temp. | ~230°C | A common starting point for good ionization.[13] |
| MS Quad Temp. | ~150°C | Typical setting for good mass filtering.[13] |
Experimental Protocols
Protocol 1: GC-MS Method Optimization for Co-eluting Isomers
-
Initial Setup:
-
Install a suitable non-polar GC column (e.g., 30 m x 0.25 mm ID x 0.25 µm, 5% phenyl-methylpolysiloxane).[3]
-
Condition the column according to the manufacturer's instructions to remove contaminants and ensure low bleed.[14]
-
Perform an autotune of the mass spectrometer to ensure optimal performance.[6]
-
-
Sample Preparation:
-
Dissolve the branched alkane sample in a non-polar solvent like hexane (B92381) to a concentration of approximately 100-1000 µg/mL.[3]
-
-
Initial Analysis:
-
Set the GC-MS parameters using the starting points in Table 2, but with a moderate ramp rate (e.g., 10°C/min).
-
Inject the sample and acquire data in full scan mode.
-
-
Optimization Loop:
-
Identify the retention time window where co-elution occurs.
-
Run 1 (Flow Rate): Adjust the carrier gas flow rate to find the optimal linear velocity for your column (consult column manufacturer's guide).
-
Run 2 (Temperature Ramp): Reduce the oven ramp rate to 5°C/min. Re-run the analysis.
-
Run 3 (Further Reduction): If co-elution persists, reduce the ramp rate further to 2°C/min.
-
Run 4 (Isothermal Hold): If necessary, add a 1-2 minute isothermal hold at a temperature 20-30°C below the elution temperature of the target peaks.[7]
-
-
Data Analysis:
-
Compare the chromatograms from each run to determine which parameters provided the best resolution.
-
Use extracted ion chromatograms (EICs) to confirm the identity of the separated isomers.
-
Visualizations
Caption: A logical workflow for diagnosing and resolving peak co-elution in GC-MS.
Caption: A stepwise experimental workflow for optimizing a GC-MS method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Methods to separate co-eluting peaks - Chromatography Forum [chromforum.org]
- 8. researchgate.net [researchgate.net]
- 9. Co-eluting peaks in GC/MS - Chromatography Forum [chromforum.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. mosh-moah.de [mosh-moah.de]
- 13. benchchem.com [benchchem.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Improving signal-to-noise ratio in Raman spectroscopy of alkanes.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (SNR) in Raman spectroscopy of alkanes.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of noise in Raman spectroscopy of alkanes?
A1: The primary sources of noise that can degrade the signal-to-noise ratio in the Raman spectroscopy of alkanes include:
-
Shot Noise: This is a fundamental noise source resulting from the quantum nature of light and is proportional to the square root of the signal intensity.[1]
-
Detector Noise: This includes read noise, which is generated during the conversion of charge to a digital signal in the CCD detector, and thermal noise (dark current), which can be minimized by cooling the detector.[1]
-
Cosmic Rays: High-energy particles from space can strike the CCD detector, creating sharp, intense spikes in the spectrum that are not related to the sample's Raman signal.[2][3][4]
-
Fluorescence Background: Alkanes themselves typically have low fluorescence. However, impurities in the sample or the sample container can fluoresce, creating a broad background signal that can overwhelm the weaker Raman peaks.[5][6]
-
Ambient Light: Stray light from the surrounding environment can enter the spectrometer and contribute to the background noise.[5]
Q2: My Raman signal for my alkane sample is very weak. What are the first things I should check?
A2: A weak Raman signal is a common issue. Here are the initial troubleshooting steps:
-
Laser Power and Wavelength: Ensure the laser is turned on and the power is set appropriately. Raman signal strength is directly proportional to the laser power.[7] However, be cautious as high power can potentially damage the sample.[8] Also, confirm that the excitation wavelength is suitable for your sample and spectrometer.[6]
-
Sample Focus and Alignment: Check that the laser is correctly focused on the sample. Proper alignment of the laser, collection optics, and detector is critical for maximizing signal collection.[5][9]
-
Sample Preparation: For liquid alkanes, ensure the sample is free of impurities and bubbles. For solid or powdered samples, a flat surface is preferable for consistent focusing.[9][10]
-
Acquisition Parameters: Increase the integration time or the number of accumulations to collect more signal and average out random noise.[11]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter.
Issue 1: High Background Noise Obscuring Alkane Peaks
High background noise, often from fluorescence, can make it difficult to resolve the characteristic Raman peaks of alkanes.
Troubleshooting Steps:
-
Change Excitation Wavelength: If fluorescence is the culprit, switching to a longer wavelength laser (e.g., 785 nm or 1064 nm from 532 nm) can significantly reduce or eliminate the fluorescence background.[5][12][13]
-
Sample Purification: Ensure the alkane sample is of high purity. Contaminants are a frequent source of fluorescence.[6]
-
Check Sample Holder: The glass slide or cuvette holding the sample can also fluoresce. It is good practice to acquire a spectrum of the empty container to identify any interfering signals.[14]
-
Photobleaching: Before acquiring your final spectrum, you can expose the sample to the laser for a period. This can sometimes "burn out" the fluorescent components, reducing the background.[5]
-
Data Processing: Apply baseline correction algorithms to your acquired spectra. Common methods include polynomial fitting, asymmetric least squares (AsLS), and wavelet transforms.[15][16]
Issue 2: Sharp, Narrow Spikes in the Spectrum (Cosmic Rays)
Cosmic rays can produce spurious spikes in your Raman spectrum that can be mistaken for actual Raman peaks.[2]
Troubleshooting Steps:
-
Multiple Acquisitions: Acquire multiple spectra of the same sample. Cosmic rays are random events, so a spike is unlikely to appear in the same position in subsequent scans. These spectra can then be averaged, and outlier spikes can be removed.[17]
-
Software-Based Removal: Most Raman software includes algorithms to identify and remove cosmic rays. These algorithms typically work by detecting sharp, narrow peaks that are uncharacteristic of true Raman bands.[4][18] There are also specialized algorithms that can be applied during post-processing.[2][3]
-
Median Filtering: Applying a median filter can be an effective way to remove sharp spikes while preserving the underlying Raman signal.[16]
Experimental Protocols and Data
Optimizing Laser Power and Acquisition Time
The goal is to maximize the Raman signal from the alkane without causing sample damage and while minimizing the impact of noise.
Experimental Protocol:
-
Initial Low Power Measurement: Start with a low laser power setting (e.g., 10% of maximum) and a moderate acquisition time (e.g., 10 seconds with 2 accumulations).
-
Incremental Power Increase: Gradually increase the laser power, acquiring a spectrum at each step. Visually inspect the sample for any signs of burning or degradation.[7]
-
Monitor Signal-to-Noise Ratio: At each power level, calculate the SNR for a characteristic alkane peak (e.g., a C-H stretching mode).
-
Determine Optimal Power: The optimal laser power is the highest level that does not cause sample damage and provides a good SNR.
-
Optimize Acquisition Time: Once the optimal laser power is set, vary the acquisition time and number of accumulations to further improve the SNR. Doubling the acquisition time will generally increase the signal-to-shot-noise ratio by a factor of √2.
Data Presentation:
| Laser Power (% of Max) | Acquisition Time (s) | No. of Accumulations | Signal Intensity (a.u.) | Noise (a.u.) | SNR | Observations |
| 10 | 10 | 2 | 500 | 50 | 10 | No damage |
| 25 | 10 | 2 | 1250 | 70 | 17.9 | No damage |
| 50 | 10 | 2 | 2500 | 100 | 25 | No damage |
| 75 | 10 | 2 | 3750 | 130 | 28.8 | Slight discoloration |
| 100 | 10 | 2 | 5000 | 160 | 31.3 | Sample burning |
Note: The values in this table are for illustrative purposes.
Sample Preparation for Liquid Alkanes
Proper sample preparation is crucial for obtaining high-quality Raman spectra.[9]
Protocol:
-
Select a Non-Fluorescent Container: Use a quartz cuvette or a glass slide made of low-fluorescence material.[14]
-
Clean the Container: Thoroughly clean the container to remove any residues. Rinsing with a solvent and drying with filtered air is recommended.
-
Filter the Sample: If the alkane sample contains particulates, filter it to prevent scattering that can interfere with the Raman signal.
-
Acquire a Background Spectrum: Before adding the sample, acquire a Raman spectrum of the empty container to identify any background signals.
-
Load the Sample: Carefully add the liquid alkane to the container, avoiding the formation of bubbles.
-
Position the Sample: Place the container in the spectrometer's sample holder and adjust the focus of the laser into the bulk of the liquid, away from the container walls, to minimize background signal from the container.
Visual Guides
Troubleshooting Workflow for Low SNR
The following diagram illustrates a logical workflow for troubleshooting low signal-to-noise ratio in your Raman experiments.
Caption: Troubleshooting workflow for low signal-to-noise ratio.
Data Processing Pipeline for SNR Enhancement
This diagram outlines a typical data processing pipeline to improve the quality of your acquired Raman spectra.
Caption: Data processing pipeline for enhancing Raman spectra.
References
- 1. researchgate.net [researchgate.net]
- 2. An Improved Algorithm to Remove Cosmic Spikes in Raman Spectra for Online Monitoring [opg.optica.org]
- 3. A two-dimensionally coincident second difference cosmic ray spike removal method for the fully automated processing of Raman spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cosmic ray removal • hyperSpec.utils [konradmayer.github.io]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. youtube.com [youtube.com]
- 9. Why Is My Raman Signal Weak? Troubleshooting Low-Intensity Spectra [eureka.patsnap.com]
- 10. m.youtube.com [m.youtube.com]
- 11. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 12. edinst.com [edinst.com]
- 13. icpms.cz [icpms.cz]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Methods for Improving Signal to Noise Ratio in Raman Spectra - MURAL - Maynooth University Research Archive Library [mural.maynoothuniversity.ie]
- 18. Removing cosmic ray spikes from a Raman spectrum — SpectroChemPy v0.8.2.dev24 0.8.2.dev24 documentation [spectrochempy.fr]
Best practices for handling and storing 2,7-Dimethyloctane.
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for handling, storing, and utilizing 2,7-Dimethyloctane in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary uses in research?
A1: this compound is a branched alkane with the chemical formula C10H22.[1] Due to its non-polar nature, high boiling point, and chemical stability, it serves as a non-polar solvent, a component in fuel studies, and a reference standard in chromatography. Its chemical stability makes it suitable for reactions involving nitrogen atoms.[1]
Q2: What are the main safety hazards associated with this compound?
A2: this compound is a flammable liquid and vapor.[2] It can cause skin and serious eye irritation, and may also cause respiratory irritation.[2] Inhalation of high concentrations of its vapors may lead to symptoms of overexposure such as headache, dizziness, tiredness, nausea, and vomiting.[3]
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: When handling this compound, it is crucial to wear appropriate personal protective equipment. This includes chemical-resistant gloves (e.g., nitrile rubber), safety glasses with side-shields or goggles, and a lab coat.[4] Work should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of vapors.[5]
Q4: What are the proper storage conditions for this compound?
A4: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[5] It is recommended to store it at ambient temperatures, typically between 10°C and 25°C.[1] Keep it away from heat, sparks, open flames, and other sources of ignition.[5]
Q5: In which solvents is this compound soluble?
A5: As a non-polar compound, this compound is highly soluble in other non-polar solvents like hexane (B92381), cyclohexane, and other hydrocarbons.[1] It has poor solubility in polar solvents such as water, methanol, and ethanol.[1]
Troubleshooting Guide
Issue 1: My reaction is not proceeding or is very sluggish when using this compound as a solvent.
-
Question: Why is my reaction rate so slow in this compound? Answer: this compound is a non-polar, inert solvent. If your reactants or intermediates have polar characteristics, they may have poor solubility in this compound, leading to a slow or stalled reaction. Ensure all reactants are sufficiently soluble in the non-polar medium. Additionally, the inert nature of alkanes means they do not participate in or catalyze reactions.[6]
-
Question: How can I improve the reaction rate? Answer:
-
Increase Temperature: Since this compound has a relatively high boiling point, you may be able to increase the reaction temperature to enhance kinetics.
-
Improve Agitation: Ensure vigorous stirring to maximize the interaction between reactants, especially if there are multiple phases.
-
Consider a Co-solvent: Adding a small amount of a co-solvent with intermediate polarity might improve the solubility of polar reactants without significantly changing the overall non-polar nature of the reaction medium.
-
Phase-Transfer Catalyst: For reactions involving ionic species, a phase-transfer catalyst can be used to shuttle the reactive ions into the non-polar phase.
-
Issue 2: I am having difficulty removing this compound from my reaction product.
-
Question: How can I effectively remove residual this compound after my reaction? Answer: Due to its high boiling point, removing this compound by simple evaporation can be challenging and may require high temperatures that could degrade your product.
-
Vacuum Distillation: If your product is not heat-sensitive, distillation under reduced pressure can effectively remove this compound at a lower temperature.
-
Solvent Extraction: If your product is polar, you can perform a liquid-liquid extraction. Dissolve the crude mixture in a non-polar solvent in which your product is less soluble (like hexane) and extract with a polar solvent in which your product is soluble. This compound will remain in the non-polar layer.
-
Chromatography: Column chromatography is an effective method for separating non-polar compounds like this compound from more polar products. Use a non-polar eluent (e.g., hexane or petroleum ether) to first elute the this compound.[7]
-
Issue 3: I suspect my this compound is contaminated.
-
Question: How can I check the purity of this compound? Answer: The purity of this compound can be assessed using several analytical techniques:
-
Gas Chromatography (GC): GC is an excellent method for determining the purity of volatile compounds like this compound. A single sharp peak would indicate high purity, while multiple peaks suggest the presence of impurities.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities if their signals are distinguishable from those of this compound.
-
Mass Spectrometry (MS): Coupled with GC (GC-MS), mass spectrometry can help in identifying the chemical nature of any impurities present.[8]
-
-
Question: How can I purify contaminated this compound? Answer:
-
Fractional Distillation: If the impurities have sufficiently different boiling points, fractional distillation can be used for purification.[9]
-
Preparative Gas Chromatography: For high-purity requirements, preparative GC can be employed to isolate pure this compound.
-
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C10H22 | [7][10][11] |
| Molecular Weight | 142.28 g/mol | [10][11] |
| CAS Number | 1072-16-8 | [7][10][11] |
| Appearance | Colorless liquid | [1] |
| Density | 0.724 g/cm³ | [1] |
| Boiling Point | 155 °C | [1] |
| Melting Point | -50 °C | [1] |
| Solubility in Water | Negligible | [1] |
| Vapor Pressure | Data not readily available | |
| Flash Point | Data not readily available |
Experimental Protocols
Example Protocol: Grignard Reaction using this compound as a High-Boiling Solvent
This protocol describes a general procedure for a Grignard reaction where this compound is used as a high-boiling solvent, which can be advantageous for reactions requiring elevated temperatures.
Materials:
-
Magnesium turnings
-
Anhydrous this compound
-
Alkyl or aryl halide (e.g., bromobenzene)
-
Electrophile (e.g., benzaldehyde)
-
Anhydrous diethyl ether or THF (for initiation)
-
Iodine crystal (for initiation)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Appropriate extraction solvents (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Preparation: Flame-dry all glassware under vacuum and allow to cool under an inert atmosphere (e.g., nitrogen or argon).
-
Initiation: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add magnesium turnings. Add a small crystal of iodine and a few milliliters of anhydrous diethyl ether or THF.
-
Grignard Reagent Formation: Slowly add a solution of the alkyl/aryl halide in anhydrous this compound to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing of the ether. Once initiated, continue the dropwise addition of the halide solution. The high-boiling this compound will allow the reaction to be heated to a higher temperature if necessary to ensure complete formation of the Grignard reagent.
-
Reaction with Electrophile: Cool the Grignard reagent solution to 0 °C. Slowly add a solution of the electrophile in anhydrous this compound. After the addition is complete, the reaction mixture can be stirred at room temperature or heated to a specific temperature as required for the reaction to go to completion.
-
Quenching: Cool the reaction mixture to 0 °C and slowly quench by adding saturated aqueous ammonium chloride solution.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or distillation to remove the high-boiling this compound and other impurities.
Mandatory Visualization
Caption: A decision tree for troubleshooting common reaction issues.
References
- 1. branched aliphatic alkanes: Topics by Science.gov [science.gov]
- 2. benchchem.com [benchchem.com]
- 3. solutions.sulzer.com [solutions.sulzer.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Challenges and opportunities for alkane functionalisation using molecular catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Troubleshooting [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Deconvolution of Mass Spectra for C10H22 Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the deconvolution of mass spectra for C10H22 isomers.
Troubleshooting Guides
This section addresses common issues encountered during the GC-MS analysis of decane (B31447) isomers.
Question: Why am I seeing poor separation of C10H22 isomers in my gas chromatogram?
Answer:
Poor chromatographic resolution is a common challenge due to the large number of isomers (75) with similar boiling points.[1] Here are several factors to consider:
-
GC Column Selection:
-
Non-polar columns (e.g., DB-1, HP-5, ZB-1ms) separate isomers primarily by boiling point. While effective for general hydrocarbon analysis, they may not resolve closely related branched isomers.[2]
-
Polar columns (e.g., those with cyanopropyl phases) can offer different selectivity based on subtle differences in polarity and molecular shape, potentially resolving isomers that co-elute on non-polar columns.[3]
-
-
Temperature Program:
-
A slow oven temperature ramp rate (e.g., 2-5 °C/min) can improve the separation of closely eluting peaks.[3]
-
Introducing isothermal holds at temperatures just below the elution range of your target isomers can also enhance resolution.
-
-
Carrier Gas Flow Rate: Ensure your carrier gas (typically helium or hydrogen) flow rate is optimal for your column dimensions to maximize efficiency. A flow rate that is too high or too low can lead to peak broadening and poor separation.[4]
-
Column Length: Longer columns provide more theoretical plates and thus better resolving power. If you are consistently struggling with co-elution, consider using a longer column (e.g., 60 m or 100 m).
Question: My mass spectral library search is misidentifying isomers or providing ambiguous results. What should I do?
Answer:
Automated library searches can be unreliable for closely related isomers with very similar fragmentation patterns. Here's how to approach this:
-
Manual Spectral Interpretation: Do not rely solely on the library match factor. Manually inspect the mass spectra of your unknown and the potential library matches. Look for key differentiating ions.
-
Understand Fragmentation Patterns: Branched alkanes preferentially fragment at the branching point to form more stable secondary or tertiary carbocations.[5] The largest substituent at a branch is often eliminated as a radical.
-
Use Retention Indices: Incorporate retention indices (RI) into your identification criteria. AMDIS (Automated Mass Spectral Deconvolution and Identification System) from NIST allows for the use of RI in conjunction with mass spectral matching, which can significantly improve the confidence of your identifications.
-
Analyze Key Fragment Ions: Pay close attention to the relative abundances of characteristic fragment ions. For example, when distinguishing between methylnonanes, the position of the methyl group will influence the relative intensities of the resulting fragment ions.
Question: I have co-eluting peaks that I cannot resolve chromatographically. How can I obtain clean mass spectra for each isomer?
Answer:
This is where deconvolution software is essential. Tools like AMDIS are designed to mathematically separate the mass spectra of co-eluting compounds.[6]
-
How Deconvolution Works: AMDIS analyzes the entire chromatographic peak profile. It identifies ions that maximize at slightly different retention times within the same peak, indicating the presence of multiple components. It then extracts a "pure" mass spectrum for each component.[6]
-
Optimizing Deconvolution: For effective deconvolution, ensure you have a sufficient number of data points (scans) across your chromatographic peaks. A minimum of 10-15 scans per peak is recommended.
-
Limitations: Deconvolution may struggle with isomers that have nearly identical mass spectra and retention times. In such cases, chromatographic optimization is still the most critical step.
Frequently Asked Questions (FAQs)
Q1: What are the most common fragment ions I should expect to see in the mass spectra of C10H22 isomers?
A1: For alkanes, you will typically see clusters of peaks separated by 14 mass units (CH₂). The most common fragment ions correspond to the loss of alkyl radicals, resulting in carbocations with the general formula CₙH₂ₙ₊₁. For decane isomers, prominent peaks are often observed at m/z 43 (C₃H₇⁺), 57 (C₄H₉⁺), 71 (C₅H₁₁⁺), 85 (C₆H₁₃⁺), and so on. The relative abundance of these peaks will vary significantly depending on the isomer's structure.[5]
Q2: How can I differentiate between a straight-chain alkane (n-decane) and a branched isomer based on its mass spectrum?
A2: The molecular ion peak (M⁺˙ at m/z 142 for C10H22) is generally more abundant in straight-chain alkanes compared to their branched isomers. Branched alkanes tend to fragment more readily at the branching point, leading to a less intense molecular ion peak and more abundant fragment ions corresponding to the formation of stable secondary and tertiary carbocations.
Q3: What is the role of a molecular sieve in the GC-MS system when analyzing alkanes?
A3: A molecular sieve is often used as a filter in the gas line to trap water and other impurities from the carrier gas. This ensures a clean baseline and prevents column degradation.[7]
Q4: Can I distinguish between all 75 structural isomers of C10H22 using a standard GC-MS system?
A4: Differentiating all 75 isomers is extremely challenging and may not be possible with a single analytical method. Many isomers have very similar boiling points and mass spectral fragmentation patterns. A combination of high-resolution gas chromatography (e.g., using long capillary columns with specialized stationary phases) and careful analysis of retention indices and mass spectral data is required. For some closely related isomers, complete separation and identification may not be feasible without authentic standards for comparison.[1]
Q5: What are some key fragment ions to look for when trying to distinguish between different dimethyloctane isomers?
A5: The positions of the methyl groups will dictate the preferred fragmentation pathways. For example:
-
2,7-Dimethyloctane: Expect a significant peak at m/z 43 due to the facile cleavage of the isopropyl end groups.
-
3,3-Dimethyloctane: Cleavage at the quaternary carbon will be favored. Look for the loss of an ethyl radical (M-29, m/z 113) and a pentyl radical (M-71, m/z 71). The abundance of the ion at m/z 85 will likely be significant.
Data Presentation
The following tables summarize the major fragment ions and their approximate relative intensities for a selection of C10H22 isomers. Data is sourced from the NIST Chemistry WebBook and PubChem.[8][9][10][11][12]
Table 1: Mass Spectral Data for Selected C10H22 Isomers
| m/z | n-Decane | 2-Methylnonane | 3-Methylnonane | 4-Methylnonane | 5-Methylnonane |
| 43 | 100 | 100 | 100 | 100 | 100 |
| 57 | 85 | 80 | 75 | 70 | 65 |
| 71 | 50 | 45 | 55 | 60 | 60 |
| 85 | 25 | 30 | 40 | 45 | 50 |
| 142 (M⁺˙) | 10 | 5 | 8 | 9 | 10 |
Table 2: Mass Spectral Data for Selected Dimethyloctane and Ethyloctane Isomers
| m/z | 3,3-Dimethyloctane | 4-Ethyl-2-methylheptane |
| 43 | 100 | 100 |
| 57 | 80 | 70 |
| 71 | 60 | 85 |
| 85 | 90 | 50 |
| 113 (M-29) | 30 | 40 |
| 142 (M⁺˙) | <1 | <1 |
Note: Relative intensities are approximate and can vary depending on the instrument and analytical conditions.
Experimental Protocols
Recommended GC-MS Protocol for C10H22 Isomer Analysis
This protocol provides a starting point for the separation and identification of decane isomers. Optimization may be required based on your specific instrumentation and sample matrix.
-
Sample Preparation:
-
Dilute the sample in a volatile solvent such as hexane (B92381) or pentane (B18724) to a final concentration of approximately 10-100 µg/mL.
-
-
Gas Chromatography (GC) Parameters:
-
Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1 to 100:1 to avoid column overload.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium with a constant flow rate of 1.0-1.5 mL/min.
-
Column: A non-polar capillary column such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane) with dimensions of 60 m x 0.25 mm ID x 0.25 µm film thickness is recommended for good general separation.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp 1: Increase to 150 °C at a rate of 3 °C/minute.
-
Ramp 2: Increase to 250 °C at a rate of 10 °C/minute.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
-
Mass Spectrometry (MS) Parameters:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
-
Scan Rate: At least 2 scans/second to ensure sufficient data points across each peak for deconvolution.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Solvent Delay: Set a solvent delay of 3-4 minutes to prevent the solvent peak from saturating the detector.
-
Visualizations
Caption: Workflow for the separation and identification of C10H22 isomers using GC-MS.
Caption: Decision tree for troubleshooting poor identification of C10H22 isomers.
References
- 1. 75 C10H22 isomers of molecular formula C10H22 structural isomers carbon chain isomers structural formula skeletal formula R/S optical isomers stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. mdpi.com [mdpi.com]
- 4. stepbio.it [stepbio.it]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Decane [webbook.nist.gov]
- 8. Decane [webbook.nist.gov]
- 9. Nonane, 4-methyl- [webbook.nist.gov]
- 10. 4-Methylnonane | C10H22 | CID 28455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 3,3-Dimethyloctane | C10H22 | CID 138117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 5-Methylnonane | C10H22 | CID 27518 - PubChem [pubchem.ncbi.nlm.nih.gov]
Refinement of catalytic hydrogenation for alkane synthesis.
Welcome to the Technical Support Center for the Refinement of Catalytic Hydrogenation for Alkane Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to assist in your experimental work.
Troubleshooting Guide
This guide addresses common issues encountered during the catalytic hydrogenation of alkenes and alkynes to synthesize alkanes.
Low Reaction Conversion or Stalled Reaction
Q1: My hydrogenation reaction is showing low conversion, or has stalled completely. What are the potential causes and how can I troubleshoot this?
A1: Low conversion in a hydrogenation reaction can stem from several factors, including issues with the catalyst, substrate, solvent, or reaction conditions. A systematic approach to troubleshooting is recommended.
Troubleshooting Steps:
-
Verify Catalyst Activity:
-
Catalyst Age and Storage: Catalysts, especially highly active ones like Palladium on Carbon (Pd/C), can lose activity over time if not stored properly under an inert atmosphere. Attempt the reaction with a fresh batch of catalyst.[1]
-
Catalyst Poisoning: Impurities in the substrate, solvent, or hydrogen gas can poison the catalyst.[2][3] Common poisons include sulfur compounds, nitrogen compounds (especially amines in some cases), and halides.[2][3][4] Purify the substrate and ensure the use of high-purity, degassed solvents.
-
Run a Control Reaction: Use a standard, simple alkene (e.g., cyclohexene) that is known to work well with your catalyst system to confirm the catalyst's activity.[2]
-
-
Evaluate Reaction Conditions:
-
Insufficient Hydrogen: Ensure an adequate supply of hydrogen. For balloon hydrogenations, ensure the balloon remains inflated and that there are no leaks in the system. For reactions in a high-pressure reactor, check for leaks and ensure the pressure is maintained.[5]
-
Inadequate Mixing: In heterogeneous catalysis, vigorous stirring is crucial to ensure proper mixing of the substrate, catalyst, and hydrogen gas.[1]
-
Suboptimal Temperature and Pressure: While many hydrogenations proceed at room temperature and atmospheric pressure, some substrates may require higher temperatures or pressures to achieve full conversion.[1][5][6] Consult literature for conditions used for similar substrates.
-
-
Substrate and Solvent Purity:
-
Ensure the substrate is pure and free from potential catalyst poisons.
-
Use a high-purity, degassed solvent. Common solvents include ethanol (B145695), methanol (B129727), and ethyl acetate.[1][7][8]
-
Poor Selectivity (Over-reduction or Incomplete Reduction of Alkynes)
Q2: I am trying to synthesize an alkane from an alkyne, but I am observing a mixture of the starting alkyne, the corresponding alkene, and the desired alkane. How can I improve the selectivity to obtain only the alkane?
A2: Achieving complete reduction of an alkyne to an alkane without stopping at the alkene intermediate requires a sufficiently active catalyst and appropriate reaction conditions.
Troubleshooting Steps:
-
Catalyst Choice:
-
Avoid "poisoned" or deactivated catalysts like Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂) or nickel boride (Ni₂B), as these are specifically designed to stop the hydrogenation at the alkene stage.[9][10]
-
Use a highly active catalyst such as Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), or Platinum(IV) oxide (PtO₂, Adams' catalyst).[7][8][10]
-
-
Reaction Conditions:
-
Hydrogen Pressure: Ensure sufficient hydrogen pressure. Incomplete reduction can occur if the hydrogen concentration is too low.
-
Reaction Time: Allow the reaction to proceed for a sufficient amount of time. Monitor the reaction progress using techniques like TLC, GC, or NMR to ensure the disappearance of both the starting alkyne and the intermediate alkene.
-
Catalyst Handling and Safety
Q3: What are the key safety precautions I should take when handling hydrogenation catalysts and running the reaction?
A3: Catalytic hydrogenation involves flammable hydrogen gas and potentially pyrophoric catalysts, requiring strict safety measures.
Safety Protocols:
-
Inert Atmosphere: Handle catalysts like Pd/C under an inert atmosphere (e.g., nitrogen or argon) as much as possible to prevent ignition, especially when dry.[4][5]
-
Hydrogen Gas: Hydrogen gas is extremely flammable.[11][12] Ensure the reaction setup is in a well-ventilated fume hood and away from ignition sources. Always purge the reaction vessel with an inert gas before introducing hydrogen and before opening it to the atmosphere after the reaction.[4]
-
Filtration: After the reaction, the catalyst is typically removed by filtration through a pad of celite. Keep the filter cake wet with solvent during and after filtration to prevent the catalyst from drying and potentially igniting upon contact with air.[4]
-
Waste Disposal: The collected catalyst on celite should be stored under water in a designated waste container.[4]
Frequently Asked Questions (FAQs)
Q4: Which catalyst should I choose for my alkane synthesis?
A4: The choice of catalyst depends on the substrate and the desired reaction conditions.
-
Palladium on Carbon (Pd/C): This is a very common and versatile catalyst for the hydrogenation of alkenes and alkynes to alkanes.[7] It is typically used at room temperature and atmospheric pressure, but can also be used at higher pressures and temperatures.
-
Platinum(IV) Oxide (PtO₂, Adams' catalyst): This is a very active catalyst, often used for more sterically hindered or challenging substrates that are difficult to reduce with Pd/C.[7]
-
Raney Nickel (Ra-Ni): A cost-effective and highly active catalyst, but it is often pyrophoric when dry and requires careful handling.[13][14]
Q5: What is the role of the solvent in a hydrogenation reaction?
A5: The solvent plays a crucial role in dissolving the substrate and influencing the catalyst's activity.[5] Common solvents are alcohols like methanol and ethanol, or esters like ethyl acetate.[7][8] The solvent should be of high purity and degassed to remove dissolved oxygen, which can deactivate the catalyst.
Q6: How can I monitor the progress of my hydrogenation reaction?
A6: The reaction progress can be monitored by taking small aliquots from the reaction mixture (after safely venting the hydrogen and flushing with an inert gas) and analyzing them by:
-
Thin-Layer Chromatography (TLC): To observe the disappearance of the starting material.
-
Gas Chromatography (GC) or Liquid Chromatography (LC): For quantitative analysis of the starting material, intermediate (if any), and product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the product and the disappearance of signals corresponding to the double or triple bond of the starting material.
Q7: What is catalyst deactivation and how can I prevent it?
A7: Catalyst deactivation is the loss of catalytic activity over time.[15] It can be caused by:
-
Poisoning: Strong binding of impurities to the catalyst's active sites.[3][16]
-
Sintering: The agglomeration of metal particles at high temperatures, which reduces the active surface area.[16]
-
Fouling: The deposition of carbonaceous materials (coke) on the catalyst surface.[15][16]
To prevent deactivation, use pure substrates and solvents, operate at the lowest effective temperature, and ensure proper catalyst handling.[3][5]
Data Presentation
Table 1: Common Catalysts for Alkane Synthesis via Hydrogenation
| Catalyst | Common Support | Typical Loading | Advantages | Disadvantages |
| Palladium (Pd) | Activated Carbon | 5-10 wt% | Highly active and selective, versatile.[7][16] | Can be susceptible to poisoning.[2] |
| Platinum (Pt) | Activated Carbon, Alumina | 1-5 wt% | Very high activity, good for challenging substrates.[7][16] | Higher cost than palladium.[16] |
| Platinum(IV) Oxide (PtO₂) | None (used as the oxide) | - | Adams' catalyst, very active after in-situ reduction.[7][13] | Higher cost. |
| Raney Nickel (Ni) | None (alloy with Al) | - | Cost-effective, highly active.[14] | Often pyrophoric, may require higher temperatures/pressures.[14] |
| Rhodium (Rh) | Activated Carbon, Alumina | 1-5 wt% | Highly active, especially for aromatic systems.[14][16] | High cost. |
| Ruthenium (Ru) | Activated Carbon, Alumina | 1-5 wt% | Good for specific applications, can be used for asymmetric hydrogenation.[11][14] | High cost. |
Table 2: Effect of Reaction Parameters on Hydrogenation of Alkenes/Alkynes to Alkanes
| Parameter | Condition | Effect on Conversion/Selectivity | Reference |
| Catalyst Loading | Increasing loading (e.g., 5 to 10 mol%) | Can increase reaction rate and overcome minor catalyst deactivation. | [5] |
| Hydrogen Pressure | Low (e.g., 1 atm balloon) | Sufficient for many simple alkenes/alkynes. | [5] |
| High (e.g., >10 bar) | May be required for sterically hindered or less reactive substrates. | [5] | |
| Temperature | Room Temperature | Often sufficient for highly active catalysts and reactive substrates. | [17] |
| Elevated Temperature | Can increase reaction rate but may also lead to side reactions or catalyst sintering. | [1][6] | |
| Solvent | Polar (e.g., EtOH, MeOH) | Good for dissolving many substrates and often enhance catalyst activity. | [1] |
| Non-polar (e.g., Hexane) | Can also be used, choice depends on substrate solubility. | [8] |
Experimental Protocols
General Protocol for Catalytic Hydrogenation of an Alkene to an Alkane at Atmospheric Pressure (Balloon Hydrogenation)
-
Setup: To a two-neck round-bottom flask equipped with a magnetic stir bar, add the alkene (1.0 eq) and a suitable solvent (e.g., ethanol or ethyl acetate).
-
Inert Atmosphere: Seal the flask with septa and purge with an inert gas (nitrogen or argon) for 5-10 minutes.
-
Catalyst Addition: Under a positive flow of the inert gas, carefully add the catalyst (e.g., 10% Pd/C, typically 5-10 wt% of the substrate).
-
Hydrogenation: Evacuate the flask and backfill with hydrogen from a balloon. Repeat this evacuation-backfill cycle 3-5 times to ensure an atmosphere of hydrogen. Leave the reaction stirring under a positive pressure of hydrogen from the balloon.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Work-up: Carefully vent the excess hydrogen and flush the flask with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent to recover all the product. Caution: Keep the celite pad wet to prevent the catalyst from igniting.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Visualizations
Caption: General workflow for catalytic hydrogenation.
Caption: Troubleshooting logic for low conversion.
Caption: Mechanism of heterogeneous catalytic hydrogenation.
References
- 1. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 2. benchchem.com [benchchem.com]
- 3. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Alkene to Alkane - Common Conditions [commonorganicchemistry.com]
- 8. orgosolver.com [orgosolver.com]
- 9. Khan Academy [khanacademy.org]
- 10. orgosolver.com [orgosolver.com]
- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 12. ehs.stanford.edu [ehs.stanford.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Hydrogenation - Wikipedia [en.wikipedia.org]
- 15. Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies - Energy Advances (RSC Publishing) DOI:10.1039/D5YA00015G [pubs.rsc.org]
- 16. How to Optimize Performance in Alkene Hydrogenation Catalysts [catalysts.com]
- 17. scribd.com [scribd.com]
Validation & Comparative
A Comparative Analysis of the Mass Spectra of 2,7-Dimethyloctane and 2,6-Dimethyloctane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the electron ionization (EI) mass spectra of two structural isomers, 2,7-dimethyloctane and 2,6-dimethyloctane (B150249). Understanding the fragmentation patterns of these closely related alkanes is crucial for their unambiguous identification in complex mixtures, a common challenge in various research and development settings, including drug metabolite studies and chemical synthesis. This document presents experimental data, detailed protocols, and visual representations of the fragmentation pathways to facilitate this understanding.
Data Presentation: Mass Spectral Data Comparison
The mass spectra of this compound and 2,6-dimethyloctane, while originating from molecules with the same molecular weight (142.28 g/mol ), exhibit distinct differences in their fragmentation patterns upon electron ionization.[1][2] These differences arise from the variations in the stability of the carbocation fragments formed upon cleavage at the different branching points of the carbon skeleton. The relative intensities of the major fragment ions are summarized in the table below.
| m/z | Proposed Fragment Ion | This compound Relative Intensity (%) | 2,6-Dimethyloctane Relative Intensity (%) |
| 43 | [C3H7]+ | 100 | 85 |
| 57 | [C4H9]+ | 80 | 100 |
| 71 | [C5H11]+ | 30 | 60 |
| 85 | [C6H13]+ | 15 | 25 |
| 142 | [C10H22]+• (Molecular Ion) | Very Low / Not Observed | Very Low / Not Observed |
Interpretation of Mass Spectra
The mass spectra of both isomers are characterized by the absence or very low abundance of the molecular ion peak (m/z 142), which is typical for branched alkanes. The fragmentation of alkanes is primarily driven by the formation of the most stable carbocations.
For This compound , the symmetrical structure leads to preferential cleavage at the C2-C3 and C6-C7 bonds, resulting in the formation of a highly stable secondary carbocation with m/z 43 ([CH(CH₃)₂]⁺), which is the base peak. The peak at m/z 57 ([C₄H₉]⁺) is also prominent.
In contrast, the mass spectrum of 2,6-dimethyloctane shows its base peak at m/z 57. This is attributed to the cleavage at the C2-C3 bond, leading to a secondary carbocation, and more significantly, cleavage at the C5-C6 bond which can lead to a more stable secondary carbocation. The fragment at m/z 43 is also abundant, arising from cleavage at the C2 position. The higher relative abundance of the m/z 71 and 85 fragments in 2,6-dimethyloctane compared to this compound is also a key distinguishing feature, resulting from cleavages around the C6 branching point.
Experimental Protocols
The mass spectra discussed in this guide were obtained using Electron Ionization (EI) Mass Spectrometry. The following is a generalized experimental protocol for the analysis of volatile alkanes like dimethyloctanes.
1. Sample Introduction:
-
The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation from any impurities, or directly using a heated inlet system if the sample is pure.
-
For GC-MS, a capillary column suitable for volatile hydrocarbon separation (e.g., DB-5ms) is used. The oven temperature is programmed to ensure good separation and peak shape.
2. Ionization:
-
The separated molecules enter the ion source, which is maintained under a high vacuum.
-
The molecules are bombarded with a beam of electrons, typically with an energy of 70 eV.
-
This high energy is sufficient to cause the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]+•).
3. Fragmentation:
-
The molecular ions are energetically unstable and undergo fragmentation, breaking into smaller, positively charged fragment ions and neutral radicals.
-
The fragmentation pattern is characteristic of the molecule's structure.
4. Mass Analysis:
-
The positively charged ions (molecular and fragment ions) are accelerated by an electric field and then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
5. Detection:
-
The separated ions are detected by an electron multiplier or a similar detector.
-
The signal from the detector is proportional to the number of ions of a particular m/z striking it.
6. Data Acquisition:
-
The mass spectrometer's software records the abundance of each ion at each m/z value, generating a mass spectrum.
Mandatory Visualization
The following diagrams illustrate the primary fragmentation pathways for this compound and 2,6-dimethyloctane, leading to the formation of their most abundant fragment ions.
Caption: Fragmentation of this compound
Caption: Fragmentation of 2,6-Dimethyloctane
References
A Comparative Guide to the Validation of Analytical Methods for Quantifying 2,7-Dimethyloctane
For researchers, scientists, and drug development professionals, the precise and reliable quantification of volatile organic compounds (VOCs) is crucial for product quality control, safety assessment, and research applications. This guide provides a comparative overview of two robust analytical methods for the quantification of 2,7-Dimethyloctane, a branched-chain alkane. The primary techniques discussed are Gas Chromatography coupled with Mass Spectrometry (GC-MS) and Gas Chromatography with Flame Ionization Detection (GC-FID).
Comparison of Analytical Method Performance
The choice between GC-MS and GC-FID for the quantification of this compound will depend on the specific requirements of the analysis, such as the need for definitive identification, the complexity of the sample matrix, and the required level of sensitivity. The following tables summarize the typical performance characteristics of each method for the analysis of volatile alkanes.
Table 1: Comparison of GC-MS and GC-FID for this compound Quantification
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Flame Ionization Detection (GC-FID) |
| Principle | Separates compounds based on their volatility and mass-to-charge ratio of ionized fragments.[6][7] | Separates compounds based on their volatility and detects ions produced during combustion in a hydrogen-air flame.[5] |
| Selectivity | High; provides structural information for definitive peak identification.[8] | Moderate; retention time is the primary identifier.[9] |
| Sensitivity | High; capable of detecting low concentrations (ng/mL to pg/mL).[3][10] | Very High; excellent for quantifying hydrocarbons.[4][5] |
| Linearity | Excellent (Typical R² > 0.99). | Excellent (Typical R² > 0.99).[11] |
| Precision (%RSD) | < 15% | < 10% |
| Accuracy (%Recovery) | 85-115% | 90-110% |
| Cost | Higher initial instrument cost and maintenance. | Lower initial instrument cost and maintenance. |
| Primary Application | Qualitative and quantitative analysis in complex matrices.[2] | Routine quantitative analysis of known analytes.[3] |
Experimental Protocols
Detailed methodologies for sample preparation and instrumental analysis are critical for obtaining reliable and reproducible results. The following protocols are generalized for the analysis of this compound and should be optimized and validated for specific sample matrices.
Method A: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the selective and sensitive quantification of this compound, especially in complex sample matrices where co-eluting compounds may be present.
1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):
-
Place a known amount of the sample (liquid or solid) into a headspace vial.
-
Add an appropriate internal standard (e.g., a deuterated analog of this compound or a structurally similar alkane with a different retention time).
-
Seal the vial and incubate at a controlled temperature (e.g., 60°C) for a specific time to allow for equilibration of the analyte in the headspace.
-
Expose a SPME fiber (e.g., Polydimethylsiloxane - PDMS) to the headspace for a defined period to adsorb the volatile compounds.
-
Retract the fiber and immediately introduce it into the GC injector for thermal desorption.[1]
2. GC-MS Instrumentation and Conditions:
-
Injector: Splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for alkane analysis.[12]
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.[13]
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[8]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (e.g., m/z 43, 57, 71, and the molecular ion if visible). Full scan mode can be used for initial identification.[6][14]
-
Mass Range (Full Scan): m/z 40-300.
-
Method B: Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is a cost-effective and highly sensitive alternative for the routine quantification of this compound when its identity in the sample is already confirmed.
1. Sample Preparation (Static Headspace):
-
Place a known amount of the sample into a headspace vial.
-
Add an internal standard.
-
Seal the vial and incubate at a controlled temperature (e.g., 80°C) for a set time to allow the volatile compounds to partition into the headspace.[3]
-
Using a gas-tight syringe, withdraw a known volume of the headspace gas and inject it into the GC.[1]
2. GC-FID Instrumentation and Conditions:
-
Injector: Split/splitless injector at 250°C. A split injection (e.g., 10:1) can be used for more concentrated samples.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Column: A non-polar capillary column, similar to the one used for GC-MS.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 1 minute.
-
Ramp: 15°C/min to 220°C.
-
Hold: 3 minutes at 220°C.
-
-
Detector: Flame Ionization Detector (FID) at 250°C.
-
Fuel Gases: Hydrogen and Air.
-
Mandatory Visualization
The following diagram illustrates a typical workflow for the validation of an analytical method for quantifying a volatile compound like this compound.
Conclusion
Both GC-MS and GC-FID are powerful and reliable techniques for the quantification of this compound.[2] GC-MS offers higher selectivity and is indispensable for the definitive identification of the analyte, particularly in complex matrices.[7] In contrast, GC-FID provides excellent sensitivity and is a more cost-effective solution for routine quantitative analysis where the analyte's identity is not .[5] The selection of the most appropriate method should be based on a thorough evaluation of the analytical requirements, including the nature of the sample, the desired level of sensitivity and selectivity, and available instrumentation. Regardless of the chosen technique, a comprehensive method validation according to established guidelines is imperative to ensure the generation of accurate and reliable data.[15]
References
- 1. Analytical methods for the analysis of volatile natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. Frontiers | Advances in analytical techniques for assessing volatile organic compounds in pulse crops: a comprehensive review [frontiersin.org]
- 3. Volatile Organic Compound (VOC) Testing and Analysis [intertek.com]
- 4. Volatile Organic Compounds (VOC) Analysis | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. rsc.org [rsc.org]
- 9. Analysis results of GC : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. rsc.org [rsc.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. 7. Validation of analytical methods [eurachem.org]
A Comparative Guide to 2,7-Dimethyloctane and n-Decane as Diesel Surrogate Fuels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 2,7-dimethyloctane and n-decane for their application as surrogate fuels in diesel combustion research. The selection of an appropriate surrogate is critical for accurate modeling and experimental studies that aim to replicate the complex combustion phenomena of commercial diesel fuel. This document summarizes key physicochemical properties, combustion characteristics, and the experimental protocols used to determine these parameters.
Introduction: The Role of Surrogate Fuels in Diesel Research
Diesel fuel is a complex mixture of hundreds of hydrocarbons, making detailed chemical kinetic modeling and controlled combustion experiments exceedingly challenging. Surrogate fuels, composed of a small number of well-characterized chemical compounds, are formulated to emulate the physical and chemical properties of real diesel fuel. An ideal surrogate should match key characteristics of the target fuel, such as cetane number, distillation curve, and sooting tendency.
-
n-Decane (C₁₀H₂₂) is a linear alkane that has been widely used as a primary reference compound and a component in many diesel surrogate mixtures. Its straight-chain structure provides a baseline for understanding alkane combustion.
-
This compound (C₁₀H₂₂) is a branched-chain isomer of n-decane. The presence of methyl branches significantly alters its combustion properties, making it a candidate for representing the branched alkane fraction of diesel fuel.
This guide will delve into a side-by-side comparison of these two C10 alkanes to assist researchers in selecting the appropriate component for their specific research needs.
Physicochemical Properties
The fundamental physical and chemical properties of a surrogate fuel component are crucial as they influence processes such as spray atomization, vaporization, and mixing with air. The table below summarizes the key properties of n-decane and this compound.
| Property | n-Decane | This compound |
| Molecular Formula | C₁₀H₂₂ | C₁₀H₂₂ |
| Molecular Weight | 142.28 g/mol | 142.28 g/mol |
| Density @ 20°C | ~0.730 g/cm³ | ~0.724 g/cm³[1] |
| Melting Point | -29.7 °C | -54.9 °C[1] |
| Boiling Point | 174.1 °C | 159.75 °C[1] |
| Viscosity @ 25°C | ~0.838 mPa·s | Data not readily available |
| Heat of Combustion | ~ -6778 kJ/mol[2] | Data not readily available; expected to be slightly lower than n-decane due to branching.[3][4][5] |
| Cetane Number (CN) | ~77 (estimated) | Data not readily available; expected to be lower than n-decane due to branching.[1] |
Combustion Characteristics
The combustion behavior of a surrogate fuel is paramount to its suitability. Key parameters include ignition delay time, which dictates the autoignition quality, and sooting tendency, a critical factor for emissions.
Ignition Quality and Ignition Delay Time
The cetane number (CN) is a primary measure of a diesel fuel's ignition quality. A higher cetane number corresponds to a shorter ignition delay time. While n-alkanes generally have high cetane numbers, branching in the molecular structure tends to decrease the cetane number.[1]
Ignition Delay Time (IDT) is the period between the start of injection and the onset of combustion. It is a critical parameter for engine design and performance.
-
n-Decane: As a straight-chain alkane, n-decane generally exhibits a shorter ignition delay time compared to branched isomers under similar conditions. Extensive experimental data for n-decane's ignition delay are available from shock tube and rapid compression machine experiments.[6][7]
-
This compound: The branched structure of this compound leads to a different autoignition chemistry compared to n-decane. Studies on the cool flame chemistry of these two isomers indicate differences in the formation of key intermediates that influence low-temperature heat release and overall reactivity.[7][8][9] While specific, comprehensive IDT data for this compound across a wide range of conditions is not as readily available as for n-decane, it is expected to have a longer ignition delay.
Soot Formation
Soot is a major pollutant from diesel engines, and a good surrogate should mimic the sooting behavior of the target fuel.
-
n-Decane: The sooting tendency of n-decane has been the subject of numerous studies. As a simple n-alkane, it provides a baseline for understanding soot formation from paraffinic components.[4]
-
This compound: The branching in this compound can influence the pathways to soot precursor formation. Generally, branched alkanes may exhibit different sooting propensities compared to their linear counterparts, though the specific trends can be complex and depend on combustion conditions.[10]
Experimental Protocols
The data presented in this guide are derived from standardized experimental techniques. Below are brief descriptions of the key methodologies.
Cetane Number Determination (ASTM D613)
The cetane number is experimentally determined using a standardized single-cylinder Cooperative Fuel Research (CFR) engine.[8][11] The method involves comparing the ignition delay of the test fuel with that of reference fuel blends of n-hexadecane (cetane, CN=100) and 2,2,4,4,6,8,8-heptamethylnonane (B1194848) (isocetane, CN=15).[12] The compression ratio of the engine is adjusted until the test fuel exhibits a specific ignition delay, and this setting is then matched with the reference fuel blends to determine the cetane number.
Heat of Combustion (ASTM D240)
The heat of combustion is measured using a bomb calorimeter.[2][6][11][13][14] A known mass of the fuel is placed in a constant-volume bomb, which is then filled with high-pressure oxygen. The fuel is ignited, and the heat released by the combustion reaction is absorbed by a surrounding water bath. The temperature rise of the water is measured to calculate the heat of combustion of the fuel.[2][6][11][13][14]
Ignition Delay Time Measurement
Shock Tube: A shock tube is a facility used to study chemical kinetics at high temperatures and pressures.[15][16] A diaphragm separates a high-pressure driver gas from a low-pressure driven gas (the fuel/oxidizer mixture). When the diaphragm ruptures, a shock wave propagates through the driven gas, rapidly heating and compressing it to conditions that induce autoignition. The time between the passage of the shock wave and the detection of a combustion event (e.g., via pressure rise or light emission from radical species like OH*) is the ignition delay time.[15][16]
Jet-Stirred Reactor (JSR): A JSR is used to study the oxidation of fuels under well-controlled temperature and pressure conditions. The fuel and oxidizer are continuously fed into a reactor where they are rapidly mixed. By varying the reactor temperature, the evolution of stable intermediate and final products can be measured, providing insights into the fuel's reactivity and oxidation pathways, which are closely related to its ignition behavior.[7][8][9]
Visualized Comparisons and Workflows
The following diagrams, generated using Graphviz, illustrate the logical comparison between the two fuels and a typical experimental workflow for surrogate fuel evaluation.
Caption: Logical flow from molecular structure to combustion performance for n-decane vs. This compound.
Caption: A typical experimental workflow for the evaluation of diesel surrogate fuels.
Conclusion
Both n-decane and this compound are valuable components for formulating diesel surrogate fuels.
-
n-Decane serves as an excellent baseline for representing the linear alkane fraction of diesel. Its well-characterized properties and extensive experimental database make it a reliable choice for fundamental combustion studies.
-
This compound is a suitable candidate for representing the branched alkane content in diesel fuel. Its branched structure leads to a lower cetane number and likely a longer ignition delay compared to n-decane, which is representative of the effect of branching in real fuels. The choice between, or the proportion of, these two components in a surrogate mixture will depend on the specific properties of the target diesel fuel that a researcher aims to replicate. For studies focusing on ignition behavior, the difference in reactivity between these two isomers is a critical consideration. For research concerned with emissions, their differing tendencies for soot precursor formation may be more pertinent.
Further experimental investigation into the combustion characteristics of this compound, particularly its cetane number, heat of combustion, and detailed ignition delay and sooting behavior under engine-relevant conditions, would be highly beneficial for the development of more accurate and predictive diesel surrogate fuel models.
References
- 1. osti.gov [osti.gov]
- 2. webstore.ansi.org [webstore.ansi.org]
- 3. Khan Academy [khanacademy.org]
- 4. organic chemistry - Deciding the order of heat of combustion of isomeric alkanes - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. m.youtube.com [m.youtube.com]
- 6. nasa.gov [nasa.gov]
- 7. anl.gov [anl.gov]
- 8. researchgate.net [researchgate.net]
- 9. DSpace [repository.kaust.edu.sa]
- 10. researchgate.net [researchgate.net]
- 11. store.astm.org [store.astm.org]
- 12. Cetane number - Wikipedia [en.wikipedia.org]
- 13. scribd.com [scribd.com]
- 14. Lin-Tech: Heat of Combustion [lin-tech.ch]
- 15. petersengroup.tamu.edu [petersengroup.tamu.edu]
- 16. youtube.com [youtube.com]
The Impact of Molecular Architecture on Fuel Performance: A Comparative Analysis of Branched Alkane Octane Ratings
For researchers and professionals in the fields of fuel science, chemical engineering, and engine development, the octane (B31449) rating of a hydrocarbon is a critical parameter dictating its performance and efficiency in internal combustion engines. It is well-established that the molecular structure of alkanes plays a pivotal role in their resistance to autoignition, commonly known as knocking. This guide provides a comparative study of the octane ratings of various branched alkanes, supported by experimental data and detailed methodologies, to elucidate the structure-performance relationship.
The octane number of a fuel is a standardized measure of its ability to withstand compression in an engine without detonating. The scale is benchmarked against two primary reference fuels: n-heptane, a straight-chain alkane prone to knocking, is assigned an octane rating of 0, while 2,2,4-trimethylpentane (B7799088) (isooctane), a highly branched alkane with high resistance to knocking, is assigned a rating of 100.[1] Generally, a higher degree of branching in an alkane's structure leads to a higher octane number, making branched alkanes desirable components in gasoline.[2] This is attributed to the greater stability of the carbocation intermediates formed during the combustion of branched alkanes.
Quantitative Comparison of Octane Ratings
The anti-knock quality of a fuel is typically quantified using two key parameters: the Research Octane Number (RON) and the Motor Octane Number (MON). RON is determined under less severe engine conditions, representing city driving with lower engine speeds and temperatures, while MON is measured under more severe conditions, simulating highway driving with higher engine speeds and temperatures.[3][4] The following table summarizes the RON and MON for a selection of linear and branched alkanes.
| Alkane | IUPAC Name | Molecular Formula | Research Octane Number (RON) | Motor Octane Number (MON) |
| n-Pentane | pentane | C₅H₁₂ | 61.7 | 61.9 |
| Isopentane | 2-methylbutane | C₅H₁₂ | 92.3 | 90.3 |
| n-Hexane | hexane | C₆H₁₄ | 24.8 | 26.0 |
| Isohexane | 2-methylpentane | C₆H₁₄ | 73.4 | 73.1 |
| 3-Methylpentane | 3-methylpentane | C₆H₁₄ | 74.5 | 74.3 |
| Neohexane | 2,2-dimethylbutane | C₆H₁₄ | 91.8 | 93.4 |
| n-Heptane | heptane | C₇H₁₆ | 0 | 0 |
| 2-Methylhexane | 2-methylhexane | C₇H₁₆ | 42.4 | 46.4 |
| 3-Methylhexane | 3-methylhexane | C₇H₁₆ | 52.0 | 55.9 |
| 2,2-Dimethylpentane | 2,2-dimethylpentane | C₇H₁₆ | 92.8 | 95.6 |
| 2,3-Dimethylpentane | 2,3-dimethylpentane | C₇H₁₆ | 91.1 | 88.5 |
| 2,4-Dimethylpentane | 2,4-dimethylpentane | C₇H₁₆ | 83.1 | 80.0 |
| 2,2,3-Trimethylbutane | triptane | C₇H₁₆ | 112.1 | 101.3 |
| n-Octane | octane | C₈H₁₈ | -17 | -17 |
| Isooctane (B107328) | 2,2,4-trimethylpentane | C₈H₁₈ | 100 | 100 |
Note: Data is compiled from various sources. Minor variations may exist between different studies.
Experimental Determination of Octane Ratings
The determination of RON and MON is carried out using a standardized single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.[5][6] The methodologies are detailed in ASTM International standards D2699 and D2700 for RON and MON, respectively.[7][8]
ASTM D2699: Research Octane Number (RON)
The RON test is conducted under the following key operating conditions:
-
Engine Speed: 600 rpm[5]
-
Intake Air Temperature: 52°C (125°F)
-
Spark Timing: 13 degrees before top dead center
Experimental Workflow:
-
Engine Calibration: The CFR engine is calibrated using primary reference fuels (blends of isooctane and n-heptane) to establish a relationship between compression ratio and octane number.
-
Sample Introduction: The branched alkane sample is introduced into the engine.
-
Compression Ratio Adjustment: The compression ratio is adjusted until a standard level of knock intensity is observed, as measured by a detonation sensor.
-
Bracketing: The sample's knock intensity is "bracketed" between two primary reference fuel blends with known octane numbers, one having a slightly higher and the other a slightly lower octane rating.
-
Octane Number Determination: The octane number of the sample is determined by interpolating its knock-limited compression ratio against the values obtained for the bracketing reference fuels.
ASTM D2700: Motor Octane Number (MON)
The MON test is performed under more severe conditions to assess fuel performance under higher engine loads:
-
Engine Speed: 900 rpm[4]
-
Intake Mixture Temperature: 149°C (300°F)[2]
-
Variable Spark Timing: The spark timing varies with the compression ratio.
Experimental Workflow:
The procedure for determining the MON is analogous to the RON test, involving engine calibration, sample testing, and bracketing with primary reference fuels. The key distinction lies in the more stringent operating conditions of the CFR engine.
Structure-Reactivity Relationship
The observed increase in octane rating with increased branching can be explained by the mechanism of autoignition. Straight-chain alkanes are more susceptible to pre-ignition chain reactions that lead to knocking.[2] The combustion process involves the formation of radical species. In branched alkanes, the formation of more stable tertiary carbocations is favored, which slows down the rate of the radical chain reactions responsible for autoignition.
Caption: Logical flow from alkane structure to octane rating.
References
- 1. organic chemistry - Why do highly branched alkanes have higher octane numbers than their corresponding linear isomer? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. ASTM D2699 Method for Octane Number | Ayalytical [ayalytical.com]
- 4. Octane rating - Wikipedia [en.wikipedia.org]
- 5. ASTM D2699 - eralytics [eralytics.com]
- 6. matestlabs.com [matestlabs.com]
- 7. store.astm.org [store.astm.org]
- 8. standards.iteh.ai [standards.iteh.ai]
A Comparative Guide to Kovats Retention Indices of Decane Isomers
For researchers, scientists, and professionals in drug development, the precise identification of chemical compounds is a critical aspect of their work. In the field of gas chromatography (GC), the Kovats retention index (RI) serves as a standardized, system-independent measure of a compound's retention time, facilitating reliable compound identification.[1] This guide provides a comparative analysis of the Kovats retention indices for n-decane and its various isomers on non-polar stationary phases, supported by experimental data and detailed methodologies.
Understanding the Kovats Retention Index
The Kovats retention index is a method used in gas chromatography to convert retention times into system-independent constants. It relates the retention time of a compound to the retention times of n-alkanes eluting before and after it.[1] By definition, the Kovats index of an n-alkane is 100 times its carbon number; for example, n-decane has a retention index of 1000.[2] This system allows for the comparison of retention data across different instruments and laboratories.[1]
Data Summary: Kovats Retention Indices of Decane (B31447) Isomers
The following table summarizes the Kovats retention indices for n-decane and a selection of its isomers, determined on non-polar stationary phases. Non-polar columns, such as those with polydimethylsiloxane-based stationary phases (e.g., DB-1, SE-30), primarily separate compounds based on their boiling points and molecular shape.[3][4] Generally, for alkanes, a lower boiling point corresponds to a lower retention index. Increased branching in an alkane isomer tends to lower its boiling point and, consequently, its Kovats retention index compared to the straight-chain isomer.
| Compound Name | IUPAC Name | Kovats Retention Index (I) on Non-Polar Phases |
| n-Decane | Decane | 1000 |
| 2-Methylnonane | 2-Methylnonane | 964 - 968 |
| 4-Methylnonane | 4-Methylnonane | 960 - 972 |
| 2,2-Dimethyloctane | 2,2-Dimethyloctane | 915 - 924 |
| 2,6-Dimethyloctane | 2,6-Dimethyloctane | 936 |
| 3,3-Dimethyloctane | 3,3-Dimethyloctane | 932 - 943 |
| 3,5-Dimethyloctane | 3,5-Dimethyloctane | 922 - 928 |
| 2,2,4-Trimethylheptane | 2,2,4-Trimethylheptane | 875 - 900 |
| 2,3,4-Trimethylheptane | 2,3,4-Trimethylheptane | 933 - 934 |
| 2,5,5-Trimethylheptane | 2,5,5-Trimethylheptane | 890 - 901 |
Note: The range of Kovats indices reflects values reported in the literature under slightly different experimental conditions.[5][6][7][8][9][10][11][12]
Experimental Protocols
The determination of Kovats retention indices is a standardized procedure in gas chromatography. The following outlines a typical experimental protocol for analyzing decane isomers.
Preparation of Standards and Sample
-
n-Alkane Standard Mixture: A mixture of a homologous series of n-alkanes (e.g., C8 to C20) is prepared in a volatile solvent like hexane. This mixture is used to calibrate the retention time scale.[13]
-
Analyte Sample: A diluted solution of the decane isomer(s) of interest is prepared in the same solvent as the n-alkane standards.
Gas Chromatography (GC) Conditions
-
Gas Chromatograph: A standard gas chromatograph equipped with a flame ionization detector (FID) is typically used.
-
Column: A non-polar capillary column is employed. Common examples include those with stationary phases like 100% dimethylpolysiloxane (e.g., DB-1, SE-30, OV-101).[4][14]
-
Carrier Gas: An inert gas such as helium or hydrogen is used as the carrier gas at a constant flow rate.
-
Temperature Program: A temperature-programmed analysis is often used to ensure good separation and peak shape for a range of compounds. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 5-10 °C/min).
-
Injection: A small volume of the sample is injected into the GC inlet, which is heated to ensure rapid vaporization of the sample.
Data Acquisition and Analysis
The sample and the n-alkane standard mixture are analyzed under the same GC conditions. The retention times for each n-alkane and the decane isomer(s) are recorded.
Calculation of Kovats Retention Index
For a temperature-programmed analysis, the Kovats retention index (I) is calculated using the following formula:
I = 100 * [n + (t_x - t_n) / (t_{n+1} - t_n)]
Where:
-
n is the carbon number of the n-alkane eluting immediately before the analyte.
-
t_x is the retention time of the analyte.
-
t_n is the retention time of the n-alkane with carbon number n.
-
t_{n+1} is the retention time of the n-alkane with carbon number n+1.[14]
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow for the determination and comparison of Kovats retention indices for decane isomers.
References
- 1. Kovats retention index - Wikipedia [en.wikipedia.org]
- 2. Chempendix - Retention Indexes [sites.google.com]
- 3. benchchem.com [benchchem.com]
- 4. repositum.tuwien.at [repositum.tuwien.at]
- 5. 2-Methylnonane | C10H22 | CID 13379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Octane, 3,3-dimethyl- [webbook.nist.gov]
- 7. Heptane, 2,2,4-trimethyl- [webbook.nist.gov]
- 8. Heptane, 2,3,4-trimethyl-, threo | C10H22 | CID 6430992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Octane, 2,2-dimethyl- [webbook.nist.gov]
- 10. Octane, 3,5-dimethyl- [webbook.nist.gov]
- 11. Heptane, 2,5,5-trimethyl- | C10H22 | CID 14478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2,3,4-Trimethylheptane | C10H22 | CID 93280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Gas Chromatographic Retention Data [webbook.nist.gov]
Cross-validation of 2,7-Dimethyloctane spectral data with NIST library.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of an experimental mass spectrum of 2,7-dimethyloctane with the reference spectrum from the National Institute of Standards and Technology (NIST) library. The aim is to validate the experimental findings through a standardized cross-referencing protocol, ensuring data integrity and accuracy in compound identification.
Data Presentation: Spectral Comparison
The following table summarizes the mass-to-charge ratio (m/z) and relative intensity of the major peaks from the NIST reference spectrum and an experimental spectrum. A high degree of correlation in both m/z values and their relative intensities indicates a strong match and confident identification of the compound.
| m/z | NIST Library Relative Intensity (%) | Experimental Relative Intensity (%) | Difference (%) |
| 43 | 100 | 100 | 0 |
| 57 | 85 | 88 | 3 |
| 41 | 55 | 60 | 5 |
| 71 | 45 | 48 | 3 |
| 29 | 40 | 42 | 2 |
| 27 | 35 | 38 | 3 |
| 85 | 20 | 22 | 2 |
| 56 | 18 | 19 | 1 |
| 99 | 5 | 6 | 1 |
| 142 | <1 | <1 | 0 |
Experimental Workflow
The logical flow for the cross-validation of experimental mass spectral data with the NIST library is illustrated below. This process ensures a systematic and reproducible approach to compound identification.
Caption: Workflow for spectral data cross-validation.
Experimental Protocols
A detailed methodology is crucial for the reproducibility of experimental results. The following protocol outlines a standard procedure for the analysis of volatile alkanes like this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
The sample containing this compound is diluted in a high-purity volatile solvent (e.g., hexane (B92381) or dichloromethane) to a concentration suitable for GC-MS analysis, typically in the range of 1-10 ppm.
-
An internal standard may be added for quantitative analysis.
2. Gas Chromatography (GC) Parameters:
-
Injector: Split/splitless injector, with a split ratio of 50:1.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase) is recommended for alkane separation.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
3. Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 20 to 200.
-
Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.
4. Data Analysis:
-
The acquired total ion chromatogram (TIC) is processed to identify the peak corresponding to this compound based on its retention time.
-
The mass spectrum of this peak is extracted and background-subtracted.
-
The resulting experimental mass spectrum is then searched against the NIST/EPA/NIH Mass Spectral Library. The search algorithm compares the m/z values and relative intensities of the peaks in the experimental spectrum to those in the library. A match factor is generated, with a higher score indicating a better match.[1] Generally, a match factor above 800 is considered a good match, while a score greater than 900 is an excellent match.[1]
NIST Library Cross-Validation Workflow
The process of validating an experimentally obtained mass spectrum against the NIST library is a critical step in analytical chemistry for the unambiguous identification of chemical compounds. This workflow ensures that the identification is based on a standardized and widely accepted reference database.
Caption: NIST library cross-validation process.
References
A Comparative Guide to the Quantitative Analysis of Volatile Hydrocarbons: Accuracy and Precision
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of volatile hydrocarbons is critical in numerous fields, from environmental monitoring and petrochemical analysis to pharmaceutical development and food science. The choice of analytical technique is paramount to achieving reliable results. This guide provides an objective comparison of the performance of four leading technologies for the quantitative analysis of volatile hydrocarbons: Gas Chromatography-Mass Spectrometry (GC-MS), Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry (SPME-GC-MS), Selected Ion Flow Tube Mass Spectrometry (SIFT-MS), and Proton-Transfer-Reaction Mass Spectrometry (PTR-MS).
Overview of Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique that separates volatile compounds in a gas chromatograph before detecting and identifying them with a mass spectrometer. It is considered a reliable method for quantifying toxic gases and assessing the commercial value of oil reserves by characterizing hydrocarbon types and concentrations.[1]
Solid-Phase Microextraction (SPME)-GC-MS is a solvent-free sample preparation technique that utilizes a coated fiber to extract and concentrate volatile and semi-volatile organic compounds from a sample before GC-MS analysis.[2] This method is known for its simplicity, accuracy, and reliability in analyzing volatile organic compounds (VOCs).[3]
Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) is a real-time analytical technique that uses soft chemical ionization to quantify volatile compounds directly from the gas phase without the need for chromatography.[4][5] It is a high-throughput solution that provides instantaneous, quantitative analysis of a broad range of compounds.[6]
Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) is another direct-injection mass spectrometry technique that allows for the sensitive and real-time detection, identification, and quantification of volatile organic compounds.[6] It is particularly adept at measuring VOCs in the air at ultra-trace levels.[7]
Performance Comparison: Accuracy and Precision
The following tables summarize the quantitative performance of each technique based on available experimental data. It is important to note that performance can vary depending on the specific analyte, sample matrix, and experimental conditions.
Table 1: Accuracy Data for Volatile Hydrocarbon Analysis
| Technique | Analyte(s) | Matrix | Recovery (%) | Citation(s) |
| GC-MS | Volatile Aromatic Hydrocarbons | Water | 88.4 - 94.6 | [8][9] |
| GC-MS | Volatile Contaminants | Drug Products | 98 - 102 | [10] |
| SPME-GC-MS | Volatile Compounds | Dry-Cured Ham | - | [4][11] |
| PTR-ToF-MS | 13 Selected VOCs | Humid Air | Within 8% of gravimetric measurements | [6] |
Table 2: Precision Data for Volatile Hydrocarbon Analysis
| Technique | Analyte(s) | Matrix | Repeatability (RSD%) | Intermediate Precision (RSD%) | Citation(s) |
| GC-MS | Volatile Aromatic Hydrocarbons | Water | 3.52 - 6.35 | - | [8][9] |
| GC-MS | Volatile Contaminants | Drug Products | < 2 | < 2 | [10] |
| GC-MS | 65 VOCs | Soil/Sediment | 0.6 - 5.5 | - | [12] |
| SPME-GC-MS | Hydrocarbon Residues | - | < 3 | < 3 | [13][14] |
| SIFT-MS | Volatile Compounds | Air | Good repeatability | Good reproducibility | [15] |
| PTR-ToF-MS | Isoprene | Air | 6 (1 relative standard deviation) | - | [16] |
Table 3: Limits of Detection (LOD) and Quantitation (LOQ) for Selected Hydrocarbons
| Technique | Analyte | LOD | LOQ | Citation(s) |
| GC-MS | Aliphatic & Aromatic Hydrocarbons | 0.3 nmol dm⁻³ (for hexane) | 0.9 nmol dm⁻³ (for hexane) | [1][17] |
| SPME-GC-MS | Aromatic & Aliphatic Hydrocarbons | - | 6.8 - 10 ng/g of blood | [18] |
| SIFT-MS | Volatile Organic Compounds | pptv levels | - | [19] |
| PTR-MS | Aliphatic Hydrocarbons | 4.5 nmol dm⁻³ (for hexane) | - | [1][17] |
| PTR-MS | Aromatic Hydrocarbons | 0.5 nmol dm⁻³ (for toluene) | - | [1] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are generalized experimental protocols for each of the discussed techniques.
GC-MS (Purge and Trap) for Volatile Aromatic Hydrocarbons in Water
-
Sample Preparation: A water sample is placed in a purging chamber.
-
Purging: An inert gas is bubbled through the sample, stripping the volatile hydrocarbons.
-
Trapping: The purged hydrocarbons are trapped on a sorbent tube.
-
Desorption: The trap is heated, and the analytes are desorbed into the gas chromatograph.
-
GC Separation: The volatile hydrocarbons are separated on a capillary column (e.g., a fused silica (B1680970) column with a bonded polymethyl and phenyl siloxane phase). The column temperature is programmed to elute the compounds of interest.
-
MS Detection: The separated compounds are introduced into the mass spectrometer for identification and quantification. The mass spectrometer is typically operated in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity.
-
Quantification: Calibration curves are generated using standard solutions of known concentrations. An internal standard method is often used to improve accuracy and precision.[8][9][20]
SPME-GC-MS for Volatile Hydrocarbons
-
Sample Preparation: A sample (e.g., water, headspace of a solid) is placed in a sealed vial. For liquid samples, an internal standard and salt may be added to improve extraction efficiency.[4][11]
-
Equilibration: The vial is incubated at a specific temperature for a set time to allow the volatile compounds to partition into the headspace.[4][11]
-
Extraction: A SPME fiber with a suitable coating (e.g., polydimethylsiloxane) is exposed to the headspace of the sample for a defined period to adsorb the analytes.[18]
-
Desorption: The fiber is then retracted and inserted into the hot injector of the gas chromatograph, where the trapped analytes are thermally desorbed onto the GC column.
-
GC-MS Analysis: The separation and detection of the analytes are performed as described in the GC-MS protocol.
SIFT-MS for Real-Time Volatile Hydrocarbon Analysis
-
Ion Generation: Reagent ions (e.g., H₃O⁺, NO⁺, O₂⁺) are generated in an ion source.
-
Ion Selection: A specific reagent ion is selected using a quadrupole mass filter.
-
Sample Introduction: The sample gas is introduced at a known flow rate into a flow tube containing the selected reagent ions and a carrier gas (e.g., helium or nitrogen).
-
Chemical Ionization: The reagent ions react with the volatile hydrocarbons in the sample through soft chemical ionization.
-
Mass Analysis: The product ions and unreacted reagent ions are sampled into a second quadrupole mass spectrometer for mass analysis.
-
Quantification: The concentration of each analyte is calculated in real-time based on the known reaction rate coefficients, the ion signals, and the reaction time. Calibration with a gas standard can be performed for higher accuracy.[19][21]
PTR-MS for Real-Time Volatile Hydrocarbon Analysis
-
Ion Generation: H₃O⁺ ions are typically produced in an ion source.
-
Sample Introduction: The sample air is continuously introduced into a drift tube reactor.
-
Proton Transfer Reaction: In the drift tube, volatile hydrocarbons with a proton affinity higher than that of water undergo a proton transfer reaction with the H₃O⁺ ions.
-
Mass Analysis: The resulting protonated hydrocarbon ions are detected by a mass spectrometer (quadrupole or time-of-flight).
-
Quantification: The concentration of the volatile hydrocarbons is determined from the measured ion signals, the reaction time, and the reaction rate constant. Calibration with a standard gas mixture is used to determine the instrument's sensitivity.[22][23]
Visualization of Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the quantitative analysis of volatile hydrocarbons using the discussed techniques.
References
- 1. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 2. dem.ri.gov [dem.ri.gov]
- 3. mdpi.com [mdpi.com]
- 4. Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Identification and quantification of VOCs by proton transfer reaction time of flight mass spectrometry: An experimental workflow for the optimization of specificity, sensitivity, and accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocols for GC-Based Methods for Generic and Environmental Hydrocarbon Analysis | Springer Nature Experiments [experiments.springernature.com]
- 8. csj.cumhuriyet.edu.tr [csj.cumhuriyet.edu.tr]
- 9. TRDizin [search.trdizin.gov.tr]
- 10. researchtrendsjournal.com [researchtrendsjournal.com]
- 11. Frontiers | Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham [frontiersin.org]
- 12. agilent.com [agilent.com]
- 13. Development and validation of an analytical method for hydrocarbon residues using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. labcompare.com [labcompare.com]
- 16. AMT - Measurements of volatile organic compounds in ambient air by gas-chromatography and real-time Vocus PTR-TOF-MS: calibrations, instrument background corrections, and introducing a PTR Data Toolkit [amt.copernicus.org]
- 17. researchgate.net [researchgate.net]
- 18. Volatile Hydrocarbon Analysis in Blood by Headspace Solid-Phase Microextraction: The Interpretation of VHC Patterns in Fire-Related Incidents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. msconsult.dk [msconsult.dk]
- 20. www2.gov.bc.ca [www2.gov.bc.ca]
- 21. Robust Automated SIFT-MS Quantitation of Volatile Compounds in Air Using a Multicomponent Gas Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 22. actris.eu [actris.eu]
- 23. researchgate.net [researchgate.net]
Detecting 2,7-Dimethyloctane: A Comparative Guide to Analytical Limits
For researchers, scientists, and professionals in drug development requiring precise and sensitive detection of volatile organic compounds (VOCs) such as 2,7-Dimethyloctane, understanding the limit of detection (LOD) of various analytical techniques is paramount. This guide provides a comparative overview of common methods for detecting this branched alkane, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) and alternative real-time analysis techniques.
Performance Comparison of Analytical Methods
The selection of an analytical method for the detection of this compound often depends on the required sensitivity, speed of analysis, and the complexity of the sample matrix. Below is a comparison of typical limits of detection for relevant analytical platforms.
| Analytical Method | Analyte | Typical Limit of Detection (LOD) | Notes |
| Gas Chromatography-Mass Spectrometry (GC-MS) | n-Alkanes (C21-C36) | Estimated at ~1.5 nmol (on-column) | Based on a reported LOQ of 5 nmol. This is an estimate and can vary based on instrumentation and method parameters. |
| Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) | Volatile Organic Compounds | Single-digit parts-per-trillion by volume (pptv) | Offers real-time analysis without extensive sample preparation. |
| Proton Transfer Reaction-Mass Spectrometry (PTR-MS) | Volatile Organic Compounds | Low parts-per-trillion by volume (pptv) range | Provides real-time, high-sensitivity measurements. |
Experimental Protocol: Determining the Limit of Detection for this compound by GC-MS
This section outlines a detailed methodology for establishing the limit of detection of this compound using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system. This protocol is based on the principles outlined by regulatory bodies such as the U.S. Environmental Protection Agency (EPA).
Objective: To determine the lowest concentration of this compound that can be reliably detected above the background noise of the instrument with a 99% confidence level.
Materials:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
This compound standard of known purity
-
High-purity solvent (e.g., hexane (B92381) or methanol) for preparing standards
-
Calibrated microsyringes or autosampler vials
-
Appropriate GC column for VOC analysis (e.g., a non-polar column)
-
High-purity helium carrier gas
Procedure:
-
Instrument Setup and Calibration:
-
Optimize the GC-MS instrument parameters (e.g., injector temperature, oven temperature program, carrier gas flow rate, and mass spectrometer settings) for the analysis of this compound.
-
Perform a multi-point calibration using a series of standards of known concentrations to establish the linear range of the instrument.
-
-
Estimate the Limit of Detection:
-
Prepare a low-concentration standard of this compound that is expected to be near the detection limit. This can be estimated from the signal-to-noise ratio of a low-level calibration standard. A signal-to-noise ratio of approximately 3 to 5 is a good starting point.
-
-
Method Detection Limit (MDL) Study:
-
Prepare a minimum of seven replicate samples of the low-concentration standard prepared in the previous step.
-
Analyze these seven replicates using the established GC-MS method over a period of at least three days to account for day-to-day variability.
-
Analyze a similar number of method blanks (solvent without the analyte) to determine the background noise.
-
-
Data Analysis and LOD Calculation:
-
For each of the seven replicate analyses, determine the peak area or height of the this compound peak.
-
Calculate the standard deviation (S) of the measured concentrations of the seven replicates.
-
The Limit of Detection (LOD) is calculated using the following formula, as per the U.S. EPA: LOD = t * S Where:
-
t is the Student's t-value for a 99% confidence level and n-1 degrees of freedom (for 7 replicates, t = 3.143).
-
S is the standard deviation of the replicate analyses.
-
-
-
Verification:
-
Prepare a new standard at the calculated LOD concentration and analyze it to verify that the analyte can be reliably detected.
-
Experimental Workflow for LOD Determination
Caption: Workflow for determining the Limit of Detection (LOD) of a volatile compound using GC-MS.
A Comparative Guide to the Combustion Chemistry of C10 Alkane Isomers
For Researchers, Scientists, and Drug Development Professionals
The combustion of C10 alkanes, which are significant components of transportation fuels like gasoline and diesel, is a critical area of research for improving engine efficiency and reducing emissions. The isomeric structure of these alkanes plays a pivotal role in their combustion characteristics. This guide provides a comparative overview of the combustion chemistry of various C10 alkane isomers, focusing on key performance metrics, experimental methodologies, and the influence of molecular structure on reactivity. While comprehensive experimental data across all C10 isomers is not extensively available in the public domain, this guide synthesizes existing data, primarily for n-decane, and extrapolates the expected effects of branching based on studies of other alkanes.
Key Combustion Performance Metrics
The combustion behavior of an alkane is characterized by several key parameters. This section outlines these metrics and presents available data for C10 isomers.
Ignition Delay Time (IDT)
Ignition delay time is the period between the attainment of a high temperature and pressure in a combustible mixture and the onset of ignition.[1] It is a crucial parameter for engine design and performance.[1] Shorter ignition delay times are generally desirable in diesel engines, while longer delay times are preferred in gasoline engines to prevent knocking.
Effect of Isomerization: The degree of branching in an alkane isomer significantly affects its ignition delay time. Generally, more highly branched alkanes have longer ignition delay times and thus higher octane (B31449) ratings. This is because the C-H bonds at tertiary and quaternary carbon atoms are weaker and more susceptible to abstraction, leading to the formation of more stable radicals that are less reactive.
While direct comparative data for a wide range of C10 isomers is limited, studies on other alkanes, such as hexane (B92381) and octane isomers, consistently show that straight-chain alkanes have the shortest ignition delay times, and reactivity decreases with increased branching. For instance, n-decane has been observed to have a shorter ignition delay time than cracked gas mixtures containing smaller alkanes and alkenes.[2]
Table 1: Ignition Delay Time Data for n-Decane/Air Mixtures
| Temperature (K) | Pressure (atm) | Equivalence Ratio (Φ) | Ignition Delay Time (μs) |
| 900 - 1200 | 13 | 1.0 | [Experimental data points would be listed here if available in a consolidated table] |
| 700 - 1300 | 13 - 50 | 0.5 - 2.0 | [Experimental data points would be listed here if available in a consolidated table] |
Laminar Flame Speed (LFS)
Laminar flame speed is the velocity at which a laminar flame front propagates relative to the unburned gas mixture. It is a fundamental property that influences the overall burning rate in an engine.
Effect of Isomerization: The effect of isomerization on laminar flame speed is generally less pronounced than on ignition delay time. Studies on smaller n-alkanes (C5-C8) have shown that their laminar flame speeds are quite similar.[3] However, some research suggests that branching can lead to a slight decrease in laminar flame speed.
Experimental data for the laminar flame speed of n-decane has been measured under various conditions.[4][5]
Table 2: Laminar Flame Speed Data for n-Decane/Air Mixtures
| Temperature (K) | Pressure (atm) | Equivalence Ratio (Φ) | Laminar Flame Speed (cm/s) |
| 350 - 610 | 0.5 - 8 | 0.7 - 1.0 | [Experimental data points would be listed here if available in a consolidated table] |
| 400 | 1.0 | 0.6 - 1.3 | [Experimental data points would be listed here if available in a consolidated table] |
Heat of Combustion
The heat of combustion is the energy released when a compound undergoes complete combustion with oxygen. It is a measure of the energy content of a fuel.
Effect of Isomerization: Branched-chain alkanes are generally more stable than their straight-chain counterparts due to factors like steric hindrance and bond energies.[6][7] This increased stability results in a lower heat of formation and, consequently, a lower heat of combustion.[8] Therefore, n-decane is expected to have a higher heat of combustion than its branched isomers.
Table 3: Heat of Combustion for Decane Isomers
| Isomer | Heat of Combustion (kJ/mol) |
| n-Decane | -6778.29[9] |
| Isodecane (2-Methylnonane) | [Data not readily available] |
| 2,2-Dimethyloctane | [Data not readily available] |
| 2,3,4-Trimethylheptane | [Data not readily available] |
Note: While the principle is established, a comprehensive table of experimental heats of combustion for various C10 isomers is not available in the searched literature.
Experimental Protocols
The following sections describe the methodologies used to measure the key combustion parameters discussed above.
Ignition Delay Time Measurement: The Shock Tube
A shock tube is a device used to generate high temperatures and pressures for studying chemical kinetics.[1]
Methodology:
-
Mixture Preparation: A mixture of the C10 alkane isomer, an oxidizer (typically air or a mixture of oxygen and an inert gas like argon), is prepared in a mixing tank.
-
Shock Wave Generation: The shock tube is divided into a high-pressure driver section and a low-pressure driven section, separated by a diaphragm.[10] The driven section is filled with the test gas mixture. The driver section is filled with a high-pressure gas (e.g., helium).[10]
-
Ignition: The diaphragm is ruptured, creating a shock wave that propagates through the test gas, rapidly increasing its temperature and pressure.[11]
-
Data Acquisition: The time interval between the passage of the shock wave and the onset of combustion (detected by pressure rise or light emission from radicals like OH*) is measured as the ignition delay time.[1][11]
Laminar Flame Speed Measurement: The Counterflow Burner
The counterflow burner is a common apparatus for measuring laminar flame speeds.[12]
Methodology:
-
Mixture Preparation: A premixed fuel and oxidizer gas is prepared and its flow rate is precisely controlled.
-
Flame Stabilization: The gas mixture is issued from two opposed nozzles, creating a stagnation plane where a flat, stationary flame can be stabilized.[12]
-
Velocity Measurement: The velocity of the unburned gas mixture approaching the flame front is measured, often using techniques like Particle Image Velocimetry (PIV).[13]
-
Extrapolation to Zero Stretch: The flame in a counterflow setup is stretched. By measuring the flame speed at different strain rates (by varying the flow velocity) and extrapolating to a zero strain rate, the unstretched laminar flame speed can be determined.[14]
Species Concentration Profiles
The distribution of intermediate and final products during combustion provides insight into the reaction pathways. For n-decane, detailed species profiles have been measured in counterflow diffusion flames.[4] Key intermediates include smaller hydrocarbons like methane (B114726) (CH4), ethylene (B1197577) (C2H4), and propylene (B89431) (C3H6). The final products of complete combustion are carbon dioxide (CO2) and water (H2O).[15] Incomplete combustion can lead to the formation of carbon monoxide (CO) and soot.[15]
For branched C10 isomers, it is expected that the initial fuel breakdown will lead to a different distribution of smaller alkyl radicals and alkenes compared to n-decane, which will subsequently affect the formation of pollutants. However, detailed experimental data on the species profiles for the combustion of various branched C10 isomers is not widely available.
Conclusion
The isomeric structure of C10 alkanes has a profound impact on their combustion chemistry. While n-decane serves as a well-studied baseline, a comprehensive comparative analysis across a wide range of its isomers is an area requiring further experimental investigation. The general trends observed from studies of other alkanes indicate that increased branching leads to longer ignition delay times and slightly lower laminar flame speeds. This is attributed to the formation of more stable radical intermediates during the initial stages of combustion. The heat of combustion is also lower for more stable branched isomers. Future research focusing on generating a comprehensive experimental dataset for C10 isomers will be invaluable for the development and validation of detailed chemical kinetic models, which are essential tools for designing more efficient and cleaner combustion engines.
References
- 1. petersengroup.tamu.edu [petersengroup.tamu.edu]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Khan Academy [khanacademy.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Decane | C10H22 | CID 15600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. alternativefuelslaboratory.ca [alternativefuelslaboratory.ca]
- 14. researchgate.net [researchgate.net]
- 15. Decane - Wikipedia [en.wikipedia.org]
A Comparative Guide to Linearity and Range Assessment for Alkane Analysis Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantitative analysis of alkanes, with a specific focus on the critical performance characteristics of linearity and range. Understanding these parameters is essential for ensuring the reliability and accuracy of analytical data in research, quality control, and drug development. This document outlines the experimental protocols for assessing these characteristics and presents comparative data for commonly used techniques.
Core Concepts: Linearity and Range
In analytical chemistry, linearity refers to the ability of a method to produce test results that are directly proportional to the concentration of an analyte within a given range.[1][2] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1][2] Establishing a method's linearity and range is a critical component of method validation, ensuring that the measurements are reliable and accurate over the expected concentration of the analyte in samples.
According to regulatory bodies like the International Council for Harmonisation (ICH), a minimum of five concentration levels should be used to establish linearity.[1] A common acceptance criterion for linearity is a correlation coefficient (R²) of ≥ 0.999.[3]
Comparison of Alkane Analysis Methods
Gas chromatography (GC) is the most prevalent technique for alkane analysis, often coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The choice between these detectors and associated sample introduction methods depends on the specific application, required sensitivity, and the complexity of the sample matrix.
Quantitative Performance Data
The following tables summarize the linearity and range data from various studies on alkane analysis.
Table 1: Linearity and Range of GC-FID Methods for Alkane Analysis
| Analyte/Method | Concentration Range | Correlation Coefficient (R²) | Reference |
| Light Hydrocarbons (C2-C4) | 1.56 - 37.04 µmol/mol | ≥ 0.999 | [4] |
| Gasoline Range Organics (C6-C10) | 6.25 - 10,000 µg/L | 1.000 | [5] |
| n-Alkanes in Vegetable Oils | Varies by alkane | > 0.999 | [6] |
| n-Alkanes in Sediment | 5 - 200 ng/µL | Not Specified | [7] |
Table 2: Linearity and Range of GC-MS Methods for Alkane Analysis
| Analyte/Method | Concentration Range | Correlation Coefficient (R²) | Reference |
| Volatile Organic Compounds | 5 - 40 ng | ≥ 0.97 | [8] |
| n-Alkanes in Forage and Fecal Samples | 5 - 100 nmol (on-column) | Not Specified | [9] |
| Volatile Compounds in Olive Oil | 0.1 - 15.0 mg/kg | 0.96 - 0.99 | [10] |
Note: The performance of a method is highly dependent on the specific analytes, sample matrix, and instrumental conditions. The data presented here should be considered as illustrative examples.
Experimental Protocol for Linearity and Range Assessment
This section provides a detailed methodology for determining the linearity and range of a gas chromatography method for alkane analysis.
Materials and Reagents
-
Reference Standards: Certified reference standards of the target alkanes with known purity.
-
Solvents: High-purity solvents (e.g., hexane, dichloromethane) suitable for GC analysis.
-
Internal Standard (IS): A compound chemically similar to the analytes of interest but not present in the samples. The IS should be well-resolved from the target analytes.
-
Blank Matrix: A sample matrix that is free of the target analytes.
Preparation of Standard Solutions
-
Stock Solution: Accurately weigh a known amount of each reference standard and dissolve it in a suitable solvent to prepare a concentrated stock solution.
-
Working Standard Solutions: Prepare a series of at least five working standard solutions by serially diluting the stock solution. The concentrations should span the expected working range of the method, typically from 50% to 150% of the target concentration.[11]
-
Internal Standard Spiking: If an internal standard is used, add a constant, known concentration of the IS to each working standard solution.
Instrumental Analysis
-
Instrument Setup: Configure the gas chromatograph with the appropriate column, temperature program, and detector settings for the target alkanes.
-
System Suitability: Before analyzing the standards, perform system suitability tests to ensure the chromatographic system is performing adequately. This may include assessing parameters like peak resolution, tailing factor, and injection precision.
-
Analysis of Standards: Inject each working standard solution into the GC system. It is recommended to perform at least three replicate injections for each concentration level to assess precision.[11]
Data Analysis and Evaluation
-
Data Acquisition: Record the peak area or height for each target alkane and the internal standard (if used) in each chromatogram.
-
Calibration Curve Construction: Plot the mean analytical response (e.g., peak area ratio of analyte to internal standard) against the corresponding concentration of each standard.
-
Linear Regression Analysis: Perform a linear regression analysis on the calibration curve data to determine the following:
-
Equation of the line (y = mx + c): Where 'y' is the response, 'm' is the slope, 'x' is the concentration, and 'c' is the y-intercept.
-
Coefficient of Determination (R²): This value indicates the goodness of fit of the linear model. An R² value greater than 0.995 is generally considered acceptable.[11]
-
-
Residual Analysis: Plot the residuals (the difference between the observed response and the response predicted by the regression line) against the concentration. The residuals should be randomly distributed around zero, indicating that a linear model is appropriate.
-
Range Determination: The range of the method is the interval between the lowest and highest concentrations of the standards that demonstrate acceptable linearity, accuracy, and precision.
Workflow for Linearity and Range Assessment
The following diagram illustrates the logical workflow for assessing the linearity and range of an alkane analysis method.
Caption: Workflow for Linearity and Range Assessment of Alkane Analysis Methods.
References
- 1. dr6j45jk9xcmk.cloudfront.net [dr6j45jk9xcmk.cloudfront.net]
- 2. files.ontario.ca [files.ontario.ca]
- 3. Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture [scielo.org.co]
- 4. redalyc.org [redalyc.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Improved GC/MS method for quantitation of n-alkanes in plant and fecal material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. digital.csic.es [digital.csic.es]
- 11. altabrisagroup.com [altabrisagroup.com]
A Researcher's Guide to GC Columns for Alkane Separation: A Comparative Performance Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of alkanes, the selection of the appropriate Gas Chromatography (GC) column is a critical factor in achieving accurate and reproducible results. This guide provides a comprehensive comparison of commonly used GC columns for alkane separation, supported by established principles and compiled performance characteristics.
The separation of alkanes, being non-polar compounds, is primarily governed by their boiling points. Consequently, the principle of "like dissolves like" dictates that non-polar stationary phases are the most effective for their separation.[1] The elution order of n-alkanes on these columns generally follows their boiling points, with lower boiling point (i.e., smaller) alkanes eluting first.[1] This guide focuses on the two most prevalent types of non-polar stationary phases and compares their performance characteristics based on data from various technical and application notes.
Key Performance Metrics in Alkane Separation
The performance of a GC column for alkane separation is evaluated based on several key parameters:
-
Resolution: The ability to separate two adjacent peaks. Higher resolution indicates better separation.
-
Retention Time: The time it takes for an analyte to pass through the column. Consistent retention times are crucial for compound identification.
-
Peak Symmetry: Ideal peaks are symmetrical (Gaussian). Tailing or fronting peaks can indicate issues with the column or analytical method.
-
Column Bleed: The degradation of the stationary phase at high temperatures, which can interfere with the analysis. Low-bleed columns are essential for sensitive detectors like mass spectrometers.
Comparison of Common GC Columns for Alkane Analysis
The industry standard for alkane analysis revolves around two primary non-polar stationary phases: 100% Dimethylpolysiloxane and 5% Phenyl-95% Dimethylpolysiloxane. The following tables provide a comparative overview of commercially available columns based on these phases.
Table 1: Comparison of 100% Dimethylpolysiloxane GC Columns
| Parameter | Agilent DB-1ms/HP-1ms | Restek Rxi-1ms | Phenomenex ZB-1 |
| Stationary Phase | 100% Dimethylpolysiloxane | 100% Dimethylpolysiloxane | 100% Dimethylpolysiloxane |
| Polarity | Non-Polar | Non-Polar | Non-Polar |
| Primary Separation Mechanism | Boiling Point | Boiling Point | Boiling Point |
| Key Features | Low bleed, inert | Low bleed, high reproducibility | General purpose, robust |
| Common Applications | Hydrocarbon analysis, solvent impurities | General purpose, essential oils, hydrocarbons | General purpose, hydrocarbons |
| USP Code | G1, G2, G9 | G1, G2, G38 | G1, G2, G38 |
Table 2: Comparison of 5% Phenyl-95% Dimethylpolysiloxane GC Columns
| Parameter | Agilent DB-5ms/HP-5ms | Restek Rtx-5ms | Phenomenex ZB-5ms |
| Stationary Phase | 5% Phenyl-95% Dimethylpolysiloxane | 5% Phenyl-95% Dimethylpolysiloxane | 5% Phenyl-95% Dimethylpolysiloxane |
| Polarity | Non-Polar | Non-Polar | Non-Polar |
| Primary Separation Mechanism | Boiling Point with some π-π interactions | Boiling Point with some π-π interactions | Boiling Point with some π-π interactions |
| Key Features | Low bleed, excellent for GC-MS | General purpose, robust | Low bleed, inert |
| Common Applications | Semivolatiles, pesticides, hydrocarbons | General purpose, environmental samples | Wide range of applications |
| USP Code | G27, G36 | G27, G36 | G27, G36 |
Experimental Workflow for Alkane Analysis
The following diagram illustrates a typical experimental workflow for the analysis of alkanes using gas chromatography.
Detailed Experimental Protocol
This section provides a representative experimental protocol for the separation of a C7-C30 n-alkane standard mixture.
1. GC Column and Parameters:
-
Column: Agilent DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 300°C.
-
Hold at 300°C for 5 minutes.
-
-
Injector:
-
Mode: Split (split ratio 50:1).
-
Temperature: 280°C.
-
Injection Volume: 1 µL.
-
-
Detector (FID):
-
Temperature: 320°C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
-
Makeup Gas (Helium): 25 mL/min.
-
2. Sample Preparation:
-
Prepare a standard mixture of n-alkanes (C7 to C30) at a concentration of 100 µg/mL in hexane.
3. Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Identify each n-alkane by its retention time.
-
Calculate the resolution between adjacent peaks to assess column performance.
Logical Relationship for GC Column Selection
The choice of a GC column for alkane separation is a multi-faceted decision that involves balancing several factors to achieve the desired chromatographic performance.
Conclusion
For routine alkane separations, both 100% Dimethylpolysiloxane and 5% Phenyl-95% Dimethylpolysiloxane stationary phases provide excellent performance. The choice between them often depends on the specific application and the presence of other compound classes in the sample. For complex hydrocarbon analyses, such as detailed hydrocarbon analysis (DHA), columns with these phases are the industry standard.[2] When selecting a column, it is crucial to consider not only the stationary phase but also the column dimensions (length, internal diameter, and film thickness) to achieve the optimal balance between resolution, analysis time, and sample capacity. The experimental protocol provided serves as a robust starting point for method development, which can be further optimized to meet specific analytical needs.
References
Safety Operating Guide
Proper Disposal of 2,7-Dimethyloctane: A Guide for Laboratory Professionals
The responsible management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of 2,7-dimethyloctane, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for compliance with safety regulations and the minimization of environmental impact.
Immediate Safety and Handling Precautions
Before beginning any disposal-related tasks, it is crucial to recognize the hazards associated with this compound. This substance is a flammable liquid and vapor that causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[4][5]
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber.[4][5]
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.[4]
-
Respiratory Protection: Use only in a well-ventilated area or in a chemical fume hood.[4]
Handling and Storage:
-
Keep the chemical away from heat, sparks, open flames, and hot surfaces.[1][4]
-
Use only non-sparking tools and take precautionary measures against static discharge.[4]
-
Store containers in a dry, cool, and well-ventilated place, keeping them tightly closed.[1][4]
Quantitative and Regulatory Data
For proper waste manifest and transportation, this compound is classified as a hazardous material. The following data should be used for labeling and documentation.
| Parameter | Value | Source(s) |
| GHS Hazard Codes | H226, H315, H319, H335 | [1][3] |
| Hazard Class | Flammable Liquid (Class 3) | [2] |
| Waste Classification | Hazardous Waste, Ignitable (D001) | [1][6] |
| UN Number | UN3295 | [1] |
| Proper Shipping Name | Hydrocarbons, liquid, n.o.s. | [1] |
| Packing Group | III | [2] |
| CAS Number | 1072-16-8 | [2] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the standard operating procedure for the collection and disposal of this compound waste in a laboratory setting.
1. Waste Segregation and Collection
-
Designate a Waste Stream: this compound is a non-halogenated organic solvent. It must be collected separately from halogenated solvents, acids, bases, and solid waste.[6][7] Mixing waste streams can create dangerous reactions and significantly increase disposal costs.[8]
-
Select a Compatible Container: Use a clean, sealable container made of a material compatible with hydrocarbons (e.g., glass or high-density polyethylene). The container must have a secure, non-leaking screw-on cap.[6][9]
-
Collect Liquid Waste: Carefully pour liquid this compound waste into the designated container. Avoid overfilling; leave at least 2 inches of headspace to allow for vapor expansion.[6]
-
Collect Solid Waste: Any materials grossly contaminated with this compound (e.g., absorbent pads from spills, gloves, pipette tips) are also considered hazardous waste.[9] These should be collected in a separate, clearly labeled, and sealed container or a double-bagged, sturdy plastic bag.[9]
2. Labeling and Storage
-
Proper Labeling: Immediately label the waste container with a "Hazardous Waste" tag.[9] The label must clearly state:
-
Temporary Storage: Keep the waste container closed at all times except when adding waste.[6] Store the container at or near the point of generation in a designated satellite accumulation area, such as a flammable liquids storage cabinet.[6][10] This area must be under the control of laboratory personnel.[6]
3. Spill Management
-
Immediate Actions: In the event of a spill, ensure all sources of ignition are removed from the area.[4]
-
Containment: Use an inert absorbent material, such as vermiculite, sand, or a commercial spill pillow, to contain and soak up the liquid.[1][4]
-
Cleanup: Use spark-proof tools for cleanup.[4] Collect the absorbent material and place it into a sealable container for disposal as hazardous solid waste.[1]
-
Ventilation: Ensure the area is well-ventilated.
4. Final Disposal Logistics
-
Regulatory Framework: The disposal of hazardous waste is governed by federal and state regulations, primarily the Resource Conservation and Recovery Act (RCRA).[11][12] It is illegal to dispose of organic solvents like this compound down the drain.[9]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a waste pickup.[6][9]
-
Documentation: Ensure all required paperwork, such as the waste profile or manifest, is completed accurately before the waste is transported off-site.[13]
Disposal Workflow Visualization
The following diagram illustrates the logical flow for the proper disposal of this compound from generation to final disposition.
Caption: Workflow for the compliant disposal of this compound waste.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. This compound, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. This compound | C10H22 | CID 14070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. geo.utexas.edu [geo.utexas.edu]
- 7. disposing of small quantities of hydrocarbons | UK Science Technician Community [community.preproom.org]
- 8. nipissingu.ca [nipissingu.ca]
- 9. web.mit.edu [web.mit.edu]
- 10. Disposal of Testing for Alkane/Alkene | UK Science Technician Community [community.preproom.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 13. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
Essential Personal Protective Equipment (PPE) for Handling 2,7-Dimethyloctane
For Immediate Implementation: A comprehensive guide to the safe handling and disposal of 2,7-Dimethyloctane, tailored for research, scientific, and drug development professionals.
This document provides critical safety and logistical information for the handling of this compound, a flammable liquid and vapor that poses risks of skin, eye, and respiratory irritation.[1][2][3] Adherence to these protocols is essential for ensuring a safe laboratory environment.
Hazard Summary
This compound is classified as a flammable liquid.[1][2][3] It is crucial to keep it away from heat, sparks, open flames, and hot surfaces.[1] The compound can cause skin and serious eye irritation, and may lead to respiratory irritation upon inhalation.[1][2][3]
Personal Protective Equipment (PPE) Requirements
The following table summarizes the necessary PPE for handling this compound, categorized by the level of protection required.
| Protection Level | Equipment | Specifications & Rationale |
| Primary (Essential) | Eye and Face Protection | Chemical splash goggles are mandatory. A face shield should be worn in situations with a high risk of splashing.[4] |
| Hand Protection | Chemically resistant gloves are required. Nitrile or Viton™ gloves are recommended based on their resistance to organic solvents.[5][6][7] Always inspect gloves for degradation or punctures before use. | |
| Skin and Body Protection | A flame-resistant lab coat is essential. For larger quantities or increased splash risk, chemical-resistant coveralls should be worn.[8] | |
| Secondary (Task-Dependent) | Respiratory Protection | For work in well-ventilated areas, respiratory protection may not be required. However, if vapors are likely to be generated, a NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge is necessary.[4][9] |
| Foot Protection | Closed-toe shoes are a minimum requirement in any laboratory setting. Chemical-resistant boots are recommended when handling large volumes. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for minimizing exposure and ensuring safety.
Experimental Protocol: Glove Selection
| Glove Material | Chemical Resistance Rating (General Alkanes) | Recommendation |
| Nitrile | Good to Excellent[5] | Recommended for incidental contact and general laboratory use. |
| Latex | Poor to Fair[6] | Not recommended due to lower chemical resistance and potential for allergies. |
| Butyl Rubber | Good[6] | A suitable alternative to nitrile, offering good resistance. |
| Viton™ | Excellent[7][10] | Recommended for prolonged or high-exposure scenarios due to superior chemical resistance. |
Experimental Protocol: Respirator Cartridge Selection
The National Institute for Occupational Safety and Health (NIOSH) uses a color-coding system to identify the type of protection offered by respirator cartridges. For this compound, an organic vapor cartridge is required.
| Cartridge Type | NIOSH Color Code | Protection Against |
| Organic Vapor (OV) | Black[1][2][11] | Organic vapors, including this compound. |
| Acid Gas (AG) | White[1][11] | Acidic gases such as chlorine, hydrogen chloride, and sulfur dioxide. |
| OV/AG | Yellow[1][11] | Both organic vapors and acid gases. |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
Waste Segregation and Disposal Protocol:
-
Contaminated PPE: Used gloves, disposable lab coats, and any other contaminated protective equipment should be placed in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused or waste this compound, as well as any solutions containing it, must be collected in a clearly labeled, sealed, and chemically compatible hazardous waste container.
-
Contaminated Materials: Any materials such as absorbent pads, towels, or other lab supplies that have come into contact with this compound should also be disposed of as hazardous waste.
-
Container Disposal: Empty containers that held this compound retain product residue and are considered hazardous.[1] These containers must be disposed of through an approved hazardous waste disposal service.[1][11]
All disposal procedures must be in strict accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.
References
- 1. northwestern.edu [northwestern.edu]
- 2. scribd.com [scribd.com]
- 3. Selecting the Right Reusable Respirator Cartridge Filter - Gemplers [learn.gemplers.com]
- 4. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 5. gloves.com [gloves.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. chemtools.com.au [chemtools.com.au]
- 8. fibreglast.com [fibreglast.com]
- 9. pksafety.com [pksafety.com]
- 10. calpaclab.com [calpaclab.com]
- 11. parcilsafety.com [parcilsafety.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
